molecular formula C30H40N7O18P3S-4 B15551313 p-dihydrocoumaroyl-CoA

p-dihydrocoumaroyl-CoA

Cat. No.: B15551313
M. Wt: 911.7 g/mol
InChI Key: KGYNXBHEANIYOS-FUEUKBNZSA-J
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Description

P-dihydrocoumaroyl-CoA is a useful research compound. Its molecular formula is C30H40N7O18P3S-4 and its molecular weight is 911.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C30H40N7O18P3S-4

Molecular Weight

911.7 g/mol

IUPAC Name

(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-[2-[3-(4-oxidophenyl)propanoylsulfanyl]ethylimino]propyl]butanimidate

InChI

InChI=1S/C30H44N7O18P3S/c1-30(2,25(42)28(43)33-10-9-20(39)32-11-12-59-21(40)8-5-17-3-6-18(38)7-4-17)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h3-4,6-7,15-16,19,23-25,29,38,41-42H,5,8-14H2,1-2H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/p-4/t19-,23-,24-,25+,29-/m1/s1

InChI Key

KGYNXBHEANIYOS-FUEUKBNZSA-J

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the p-Dihydrocoumaroyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p-dihydrocoumaroyl-CoA biosynthetic pathway represents a key branch of the general phenylpropanoid pathway in plants, leading to the formation of dihydrochalcones, a class of compounds with significant interest for their potential health benefits and applications in drug development. This technical guide provides a comprehensive overview of the core aspects of this pathway, including its key enzymes, substrates, and products. It presents a detailed summary of available quantitative data, outlines experimental protocols for the study of this pathway, and provides visualizations of the core biochemical transformations and regulatory networks. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and manipulation of this important metabolic route.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a critical step in the production of dihydrochalcones. The pathway initiates from the central phenylpropanoid pathway intermediate, p-coumaroyl-CoA. The key enzymatic step involves the reduction of the α,β-unsaturated double bond of the p-coumaroyl-CoA side chain to yield this compound.

The primary enzyme responsible for this conversion in plants is Hydroxycinnamoyl-CoA Double Bond Reductase (CDBR) . This enzyme utilizes NADPH as a reductant to catalyze the formation of this compound. In the context of metabolic engineering in yeast, the endogenous enoyl reductase Tsc13 has been shown to catalyze a similar reaction, leading to the formation of this compound as a byproduct in flavonoid production.

Signaling Pathway Diagram

p_dihydrocoumaroyl_CoA_pathway p_coumaroyl_CoA p-Coumaroyl-CoA p_dihydrocoumaroyl_CoA This compound p_coumaroyl_CoA->p_dihydrocoumaroyl_CoA CDBR NADPH NADPH CDBR Hydroxycinnamoyl-CoA Double Bond Reductase (CDBR) NADPH->CDBR NADP NADP+ CDBR->NADP regulatory_network cluster_TFs Transcription Factors MYB MYB CDBR_gene CDBR Gene MYB->CDBR_gene Binds to promoter WD40 WD40-like WD40->MYB Interacts with WRKY WRKY WRKY->CDBR_gene Regulates bHLH bHLH bHLH->MYB Interacts with Pathway_Activity Pathway Activity CDBR_gene->Pathway_Activity Leads to experimental_workflow start Start: Hypothesis of a reductase in dihydrochalcone biosynthesis bioinformatics Bioinformatic Analysis: Homology search for reductase candidates start->bioinformatics cloning Gene Cloning and Vector Construction bioinformatics->cloning gene_expression Gene Expression Analysis (RT-qPCR) in plant tissues bioinformatics->gene_expression expression Recombinant Protein Expression in E. coli cloning->expression purification Protein Purification (e.g., Ni-NTA) expression->purification assay Enzyme Activity Assay (Spectrophotometric) purification->assay kinetics Enzyme Kinetics (Km, kcat, Vmax) assay->kinetics hplc Product Identification (HPLC, LC-MS) assay->hplc end End: Characterized CDBR involved in the pathway kinetics->end hplc->end gene_expression->end

The Gateway to Dihydrochalcones: Unraveling the Discovery and Role of p-Dihydrocoumaroyl-CoA in Flavonoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The vast and diverse world of plant secondary metabolites is a cornerstone of drug discovery and development. Within this realm, flavonoids and their derivatives stand out for their wide range of bioactive properties, including antioxidant, anti-inflammatory, and anti-cancer activities. While the central flavonoid biosynthetic pathway, commencing with p-coumaroyl-CoA, is well-established, the branch pathways leading to specialized flavonoids are areas of ongoing investigation. This technical guide delves into the discovery and significance of a key intermediate, p-dihydrocoumaroyl-CoA, which serves as the committed precursor for the biosynthesis of dihydrochalcones, a subclass of flavonoids with significant therapeutic potential. This document provides a comprehensive overview of the discovery, the enzymes involved, quantitative data, detailed experimental protocols, and visual representations of the pertinent biochemical pathways and workflows.

The Discovery of a Divergent Pathway: The Role of a Reductase

For years, the biosynthesis of dihydrochalcones, such as phloretin (B1677691) in apples, was a subject of scientific inquiry. It was hypothesized that these compounds arose from a modification of the central flavonoid pathway. The pivotal discovery came with the identification and characterization of an NADPH-dependent hydroxycinnamoyl-CoA double bond reductase (HCDBR) . This enzyme catalyzes the conversion of p-coumaroyl-CoA to this compound, effectively diverting the precursor from the mainstream flavonoid pathway towards dihydrochalcone (B1670589) synthesis.

A significant breakthrough in this area was the work of Ibdah et al. (2014), who isolated and characterized a Malus x domestica (apple) hydroxycinnamoyl-CoA double bond reductase (MdHCDBR). Their research provided the first molecular and biochemical evidence for the enzymatic reduction of p-coumaroyl-CoA as the initial step in dihydrochalcone biosynthesis in plants.[1] This discovery elucidated a previously unknown branch point in the phenylpropanoid pathway.

Subsequent research has further solidified the role of this reductase. For instance, in the yeast Saccharomyces cerevisiae, an endogenous enoyl reductase, Tsc13, has been shown to convert p-coumaroyl-CoA to this compound, leading to the formation of dihydrochalcone byproducts.

Quantitative Data

The characterization of the hydroxycinnamoyl-CoA double bond reductase from Malus x domestica provided crucial quantitative data regarding its substrate specificity and efficiency. These kinetic parameters are essential for understanding the metabolic flux towards dihydrochalcone biosynthesis and for potential bioengineering applications.

EnzymeSubstrateApparent Km (µM)Reference
Malus x domestica HCDBRp-coumaroyl-CoA96.6[1]
Malus x domestica HCDBRFeruloyl-CoA92.9[1]
Malus x domestica HCDBRNADPH101.3[1]

Signaling Pathways and Experimental Workflows

To visualize the biochemical context and the experimental approaches used in the discovery of this compound's role, the following diagrams are provided.

flavonoid_pathway p_coumaroyl_coa p-Coumaroyl-CoA naringenin_chalcone Naringenin Chalcone p_coumaroyl_coa->naringenin_chalcone CHS p_dihydrocoumaroyl_coa This compound p_coumaroyl_coa->p_dihydrocoumaroyl_coa HCDBR (NADPH) naringenin Naringenin (Flavanones) naringenin_chalcone->naringenin CHI flavonoids Other Flavonoids (Flavonols, Anthocyanins) naringenin->flavonoids Various Enzymes phloretin Phloretin (Dihydrochalcones) p_dihydrocoumaroyl_coa->phloretin DCHS

Biosynthetic pathway of dihydrochalcones.

experimental_workflow start Plant Tissue (e.g., Apple Leaves) extraction Protein Extraction and Purification start->extraction assay Enzyme Assay with p-Coumaroyl-CoA and NADPH extraction->assay product_id Product Identification (HPLC, LC-MS) assay->product_id gene_cloning Protein Sequencing and Gene Cloning product_id->gene_cloning Identification of This compound recombinant_expression Recombinant Protein Expression gene_cloning->recombinant_expression functional_characterization Functional Characterization (Kinetic Analysis) recombinant_expression->functional_characterization

Experimental workflow for HCDBR discovery.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound and the enzymes involved in its synthesis.

Protocol 1: Hydroxycinnamoyl-CoA Double Bond Reductase (HCDBR) Enzyme Assay

This protocol is adapted from the methods described by Ibdah et al. (2014) for the characterization of Malus x domestica HCDBR.[1]

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5)

  • Substrates:

    • p-coumaroyl-CoA (or other hydroxycinnamoyl-CoAs) stock solution (10 mM in water)

    • NADPH stock solution (20 mM in water)

  • Enzyme: Purified recombinant HCDBR or partially purified plant protein extract.

  • Stop Solution: 2 M HCl

2. Assay Procedure:

  • Prepare the reaction mixture in a 1.5 mL microcentrifuge tube. For a final volume of 100 µL, add:

    • 70 µL Assay Buffer

    • 10 µL of purified enzyme solution

    • 10 µL of NADPH stock solution (final concentration 2 mM)

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of p-coumaroyl-CoA stock solution (final concentration 1 mM).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 10 µL of Stop Solution.

  • Centrifuge the mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

3. Product Analysis by HPLC:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV detector at 280 nm and 310 nm.

  • Quantification: The formation of this compound is monitored by the appearance of a new peak with a characteristic retention time, which can be quantified by comparison to a standard curve if an authentic standard is available. Alternatively, the decrease in the substrate (p-coumaroyl-CoA) peak can be measured.

Protocol 2: Extraction and Quantification of this compound from Plant Tissues

This protocol is a generalized method based on established procedures for acyl-CoA extraction and analysis.

1. Materials:

  • Plant tissue (e.g., apple leaves, frozen in liquid nitrogen)

  • Extraction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 4.9)

  • 2-Propanol

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • HPLC system as described in Protocol 1.

2. Extraction Procedure:

  • Grind 100-200 mg of frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

  • Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of ice-cold Extraction Buffer.

  • Homogenize the sample using a tissue homogenizer or by vigorous vortexing.

  • Add 1 mL of 2-propanol, vortex thoroughly, and incubate on ice for 15 minutes.

  • Add 1 mL of ACN, vortex, and incubate on ice for a further 15 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition the SPE cartridge with 1 mL of ACN followed by 1 mL of Extraction Buffer.

  • Load the supernatant from the extraction step onto the cartridge.

  • Wash the cartridge with 1 mL of a 50:50 mixture of Extraction Buffer and ACN.

  • Elute the acyl-CoAs with 1 mL of ACN.

  • Dry the eluate under a stream of nitrogen gas or in a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of a 10% ACN solution for HPLC analysis.

4. Quantification:

  • Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from an authentic chemical standard. If a standard is not commercially available, it can be synthesized enzymatically using purified HCDBR.

Protocol 3: Dihydrochalcone Synthase (DCHS) Assay

This protocol describes a method to measure the activity of DCHS, the enzyme that utilizes this compound.

1. Reagents and Buffers:

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0)

  • Substrates:

    • This compound stock solution (10 mM in water)

    • Malonyl-CoA stock solution (20 mM in water)

  • Enzyme: Purified recombinant DCHS or plant protein extract.

  • Stop Solution: 20% acetic acid

2. Assay Procedure:

  • In a 1.5 mL microcentrifuge tube, prepare a 100 µL reaction mixture containing:

    • 80 µL Assay Buffer

    • 5 µL of malonyl-CoA stock solution (final concentration 1 mM)

    • 5 µL of purified DCHS enzyme solution

  • Pre-incubate at 30°C for 5 minutes.

  • Start the reaction by adding 10 µL of this compound stock solution (final concentration 1 mM).

  • Incubate at 30°C for 30-60 minutes.

  • Terminate the reaction by adding 10 µL of Stop Solution.

  • Extract the products by adding 200 µL of ethyl acetate (B1210297), vortexing, and centrifuging to separate the phases.

  • Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness.

  • Reconstitute the residue in 50 µL of methanol (B129727) for HPLC analysis.

3. Product Analysis by HPLC:

  • The analysis is performed as described in Protocol 1. The formation of the dihydrochalcone product (e.g., phloretin) is monitored at its characteristic UV absorbance maximum (around 280 nm). Quantification is based on a standard curve of the authentic dihydrochalcone.

Conclusion

The discovery of this compound and the hydroxycinnamoyl-CoA double bond reductase has opened a new chapter in our understanding of flavonoid biosynthesis. This crucial enzymatic step represents a key control point that dictates the metabolic flow towards the production of dihydrochalcones. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore this fascinating branch of plant secondary metabolism. A deeper understanding of this pathway holds significant promise for the metabolic engineering of plants and microorganisms to produce high-value dihydrochalcones for pharmaceutical and nutraceutical applications. The continued investigation into the regulation and diversity of HCDBR enzymes across the plant kingdom will undoubtedly reveal new opportunities for harnessing the chemical richness of nature.

References

The Crucial Role of p-Dihydrocoumaroyl-CoA in Phloretin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phloretin (B1677691), a dihydrochalcone (B1670589) predominantly found in apples and other plants, has garnered significant attention in the scientific community for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. The biosynthesis of this valuable natural product hinges on a critical precursor molecule: p-dihydrocoumaroyl-CoA. This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to phloretin, offering a comprehensive resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.

The Biosynthetic Pathway: From Phenylalanine to Phloretin

The journey to phloretin begins with the general phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions converts phenylalanine to p-coumaroyl-CoA. The unique step leading to dihydrochalcones is the reduction of p-coumaroyl-CoA to this compound. This reaction is catalyzed by a p-coumaroyl-CoA reductase, an enzyme that has been identified as a key determinant in the biosynthesis of phloretin and its derivatives.[1][2][3]

Once formed, this compound serves as the starter molecule for chalcone (B49325) synthase (CHS), a pivotal enzyme in flavonoid biosynthesis.[4][5][6] CHS catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA to yield the phloretin backbone.[4][5][6] This stands in contrast to the formation of naringenin (B18129) chalcone, the precursor to most other flavonoids, which utilizes p-coumaroyl-CoA as the starter unit.

Quantitative Data on Phloretin Biosynthesis

The efficiency of phloretin production, whether in its native plant producers or in engineered microbial systems, is dependent on the kinetic properties of the key enzymes and the overall flux through the biosynthetic pathway. Below are tables summarizing key quantitative data related to phloretin biosynthesis.

Table 1: Enzyme Kinetic Parameters for Chalcone Synthase (CHS)

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Optimal pHOptimal Temp. (°C)Reference
Cyclosorus parasiticus (CpCHS1)p-coumaroyl-CoA--2.45 x 1037.545[4]
Panicum virgatum (PvCHS)p-coumaroyl-CoA0.4 ± 0.10.007 ± 0.00021.75 x 104--[1]
Physcomitrella patens (PpCHS)p-coumaroyl-CoA---7.0-[5]
Physcomitrella patens (PpCHS)hexanoyl-CoA---8.0-[5]

Note: Kinetic data for CHS with this compound as a substrate is not widely reported. The data presented here with p-coumaroyl-CoA provides a relevant baseline for understanding CHS activity.

Table 2: Microbial Production of Phloretin and its Derivatives

Host OrganismPrecursor/PathwayProductTiter (mg/L)YieldReference
Saccharomyces cerevisiaede novoPhloretin619.5-[7]
Escherichia coliPhloretic acidPhloretin12.8-[1]
Lactobacillus plantarumNaringeninPhloretin70.53-
Saccharomyces cerevisiaede novoPhlorizin184.6-[8]
Saccharomyces cerevisiaede novoTrilobatin103.1-[8]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of phloretin biosynthesis.

Protocol 1: Heterologous Expression and Purification of Chalcone Synthase (CHS)

This protocol is adapted from methods described for the expression and purification of plant CHS in E. coli.[9][10]

1. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the desired CHS gene from plant cDNA using PCR with primers containing appropriate restriction sites.
  • Ligate the PCR product into a pET expression vector (e.g., pET-28a(+)) containing an N-terminal hexahistidine (6xHis) tag.
  • Transform the ligation product into a competent E. coli strain (e.g., DH5α) for plasmid propagation and sequence verification.

2. Protein Expression:

  • Transform the sequence-verified pET-CHS plasmid into an expression strain of E. coli (e.g., BL21(DE3)).
  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
  • Incubate the culture for 4-6 hours at 30°C or overnight at 18-20°C with shaking.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL) and a protease inhibitor cocktail.
  • Incubate on ice for 30 minutes, then sonicate the cells on ice until the lysate is no longer viscous.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with 10 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
  • Elute the 6xHis-tagged CHS protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
  • Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the recombinant protein.
  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: In Vitro Chalcone Synthase (CHS) Enzyme Assay

This protocol is designed to measure the activity of purified CHS in converting this compound and malonyl-CoA to phloretin.

1. Reaction Mixture:

  • Prepare a 200 µL reaction mixture in a microcentrifuge tube containing:
  • 100 mM Potassium Phosphate buffer (pH 7.5)
  • 1-5 µg of purified CHS enzyme
  • 20 µM this compound (starter substrate)
  • 60 µM Malonyl-CoA (extender substrate)

2. Incubation:

  • Initiate the reaction by adding the malonyl-CoA.
  • Incubate the reaction mixture at 30°C for 30-60 minutes.

3. Reaction Termination and Product Extraction:

  • Stop the reaction by adding 20 µL of 20% HCl.
  • Extract the products by adding 200 µL of ethyl acetate (B1210297) and vortexing vigorously.
  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.
  • Carefully transfer the upper ethyl acetate layer to a new tube.
  • Repeat the extraction step.
  • Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen or in a vacuum concentrator.

4. Product Analysis:

  • Resuspend the dried product in 50-100 µL of methanol.
  • Analyze the sample by HPLC-UV as described in Protocol 3.
  • Quantify the phloretin produced by comparing the peak area to a standard curve of authentic phloretin.

Protocol 3: HPLC-UV Analysis of Phloretin

This protocol provides a method for the separation and quantification of phloretin.[11]

1. HPLC System and Column:

  • An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid

3. Gradient Elution Program:

  • 0-5 min: 10% B
  • 5-25 min: Linear gradient from 10% to 90% B
  • 25-30 min: 90% B
  • 30-35 min: Linear gradient from 90% to 10% B
  • 35-40 min: 10% B (re-equilibration)
  • Flow rate: 1.0 mL/min

4. Detection:

  • Monitor the absorbance at 288 nm.

5. Quantification:

  • Prepare a series of standard solutions of phloretin of known concentrations.
  • Inject the standards to generate a calibration curve of peak area versus concentration.
  • Inject the experimental samples and determine the concentration of phloretin based on the calibration curve.

Signaling Pathways and Regulation

The biosynthesis of dihydrochalcones, including phloretin, is tightly regulated at the transcriptional level. In apple (Malus domestica), MYB-like transcription factors have been shown to play a crucial role in controlling the expression of genes involved in the dihydrochalcone pathway.[12] These transcription factors can be influenced by various developmental and environmental cues, thereby modulating the production of phloretin and its glycosides. Understanding these regulatory networks is essential for developing strategies to enhance phloretin production in both plants and microbial systems.

Visualizations

Phloretin_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_dihydrochalcone Dihydrochalcone-Specific Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL p_Dihydrocoumaroyl_CoA p_Dihydrocoumaroyl_CoA p_Coumaroyl_CoA->p_Dihydrocoumaroyl_CoA p-Coumaroyl-CoA Reductase Phloretin Phloretin p_Dihydrocoumaroyl_CoA->Phloretin Chalcone Synthase (CHS) Malonyl_CoA Malonyl_CoA Malonyl_CoA->Phloretin + 3 molecules

Caption: Biosynthetic pathway of phloretin from phenylalanine.

Experimental_Workflow cluster_upstream Gene to Protein cluster_downstream Activity and Analysis CHS_Gene CHS Gene Amplification (PCR) Cloning Cloning into Expression Vector CHS_Gene->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (Ni-NTA) Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Purified CHS Extraction Product Extraction Enzyme_Assay->Extraction HPLC_Analysis HPLC-UV Analysis Extraction->HPLC_Analysis Quantification Quantification HPLC_Analysis->Quantification

Caption: Experimental workflow for CHS characterization.

Regulatory_Pathway Environmental_Cues Environmental & Developmental Cues (e.g., Light, Hormones) MYB_TF MYB Transcription Factors Environmental_Cues->MYB_TF Activation/Repression Reductase_Gene p-Coumaroyl-CoA Reductase Gene MYB_TF->Reductase_Gene Transcriptional Regulation CHS_Gene Chalcone Synthase Gene MYB_TF->CHS_Gene Transcriptional Regulation Phloretin_Biosynthesis Phloretin Biosynthesis Reductase_Gene->Phloretin_Biosynthesis CHS_Gene->Phloretin_Biosynthesis

Caption: Simplified regulatory network of phloretin biosynthesis.

Conclusion

The conversion of this compound to phloretin is a cornerstone of dihydrochalcone biosynthesis. A thorough understanding of the enzymes, kinetics, and regulatory mechanisms involved is paramount for advancing research in this field. This technical guide provides a foundational resource for scientists and professionals, offering detailed protocols and a summary of key data to facilitate further investigation and application of this important biosynthetic pathway. The continued exploration of this pathway holds significant promise for the sustainable production of phloretin and the development of novel therapeutics.

References

An In-depth Technical Guide to the Function of p-Dihydrocoumaroyl-CoA in Secondary Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Dihydrocoumaroyl-CoA is a pivotal, yet often overlooked, intermediate in plant secondary metabolism. Formed by the reduction of p-coumaroyl-CoA, it serves as a critical branch point, diverting metabolic flux from the general phenylpropanoid pathway towards the biosynthesis of specialized molecules. Primarily, it is the dedicated precursor for dihydrochalcones, a class of polyphenols with significant antioxidant, antidiabetic, and sweetening properties.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of this compound, its enzymatic conversion into downstream products, and its role as a target for metabolic engineering. We present quantitative enzymatic data, detailed experimental protocols, and pathway diagrams to serve as a resource for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction: A Unique Branch from the Phenylpropanoid Pathway

The phenylpropanoid pathway is a central route in plant metabolism, responsible for synthesizing a vast array of compounds from the amino acid L-phenylalanine. A key intermediate in this pathway is p-coumaroyl-CoA, which serves as the precursor for major classes of secondary metabolites, including flavonoids, stilbenoids, and lignin (B12514952) monomers.[3][4] While most flavonoids are synthesized from the condensation of p-coumaroyl-CoA with malonyl-CoA, a distinct subclass, the dihydrochalcones, follows a separate biosynthetic route.[5] This alternative pathway is initiated by the reduction of the α,β-double bond of p-coumaroyl-CoA to yield this compound. This enzymatic step effectively channels precursors away from the mainstream flavonoid pathway to create the unique saturated three-carbon bridge characteristic of dihydrochalcones.[5][6] Understanding the function and regulation of this compound is therefore essential for elucidating the biosynthesis of these valuable compounds and for harnessing their production through metabolic engineering.

Biosynthesis and Metabolic Fate of this compound

The formation of this compound is the committing step for dihydrochalcone (B1670589) biosynthesis. This reaction is catalyzed by an NADPH-dependent reductase that acts on the thioester of p-coumaric acid.

Enzymatic Reduction of p-Coumaroyl-CoA

The enzymes responsible for the reduction of p-coumaroyl-CoA are typically hydroxycinnamoyl-CoA reductases or enzymes with cinnamoyl-CoA reductase (CCR) activity.[7] These enzymes utilize NADPH to saturate the double bond of the propanoid side chain. In metabolic engineering efforts using Saccharomyces cerevisiae, it was discovered that the native enoyl reductase ScTSC13 possesses a side activity capable of reducing p-coumaroyl-CoA, which could be enhanced through overexpression.[2][8]

Role in Dihydrochalcone Biosynthesis

Once formed, this compound serves as the starter molecule for chalcone (B49325) synthase (CHS), a type III polyketide synthase.[9] In a reaction analogous to naringenin (B18129) chalcone formation, CHS catalyzes the sequential condensation of one molecule of this compound with three molecules of malonyl-CoA. This reaction forms a polyketide intermediate that cyclizes to produce a dihydrochalcone, such as phloretin (B1677691).[2] A barley CHS has been shown to have an unexpected specificity for this compound, which was exploited to minimize the formation of the flavonoid byproduct naringenin in engineered yeast.[2]

Dihydrochalcone_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_dihydrochalcone Dihydrochalcone Pathway cluster_flavonoid Flavonoid Pathway Phe L-Phenylalanine pCoumaric p-Coumaric Acid Phe->pCoumaric PAL, C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL pDihydrocoumaroylCoA This compound pCoumaroylCoA->pDihydrocoumaroylCoA CCR / Reductase (e.g., ScTSC13) + NADPH NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Phloretin Phloretin (a Dihydrochalcone) pDihydrocoumaroylCoA->Phloretin CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->Phloretin MalonylCoA->NaringeninChalcone

Caption: Biosynthesis of this compound and its role as a precursor for dihydrochalcones.
Potential Role in Dihydrostilbenoid Biosynthesis

In addition to dihydrochalcones, this compound and its analogs are implicated in the biosynthesis of dihydrostilbenoids. Enzymes such as dihydro-pinosylvin synthase can utilize dihydro-cinnamoyl-CoA (a closely related molecule lacking the 4-hydroxyl group) to produce dihydropinosylvin.[10][11] This suggests that stilbene (B7821643) synthases in certain plant species may accept this compound to produce hydroxylated dihydrostilbenoids, representing another potential metabolic fate for this key intermediate.

Enzymology and Kinetics

The efficiency of metabolic pathways is determined by the kinetic properties of their constituent enzymes. While kinetic data for enzymes that specifically use this compound are limited, studies on homologous enzymes such as cinnamoyl-CoA reductases (CCRs) and the substrate promiscuity of chalcone synthases (CHS) provide valuable insights.

Table 1: Summary of Kinetic Data for Relevant Enzymes

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
SbCCR1 Sorghum bicolorp-Coumaroyl-CoA2.9 ± 0.30.009 ± 0.00020.003[7]
Feruloyl-CoA11.2 ± 0.90.44 ± 0.010.039[7]
Caffeoyl-CoA2.8 ± 0.30.012 ± 0.00020.004[7]
SbCCR2 Sorghum bicolorp-Coumaroyl-CoA2.5 ± 0.20.22 ± 0.0040.088[7]
Feruloyl-CoA12.3 ± 0.90.08 ± 0.0020.007[7]
CpCHS1 Cyclosorus parasiticusp-Coumaroyl-CoA15.1 ± 1.10.046 ± 0.0010.003[12]
Caffeoyl-CoA18.2 ± 1.90.039 ± 0.0010.002[12]
PvCHS Panicum virgatump-Coumaroyl-CoA~1N/AN/A[3]

Note: Data for CCRs represent the reduction of the substrate, a precursor reaction. Data for CHS represent the utilization of the canonical substrate, p-coumaroyl-CoA. The promiscuity of CHS allows it to accept this compound, though specific kinetic parameters are not widely reported.

Metabolic Engineering Applications

The unique biological activities of dihydrochalcones make them attractive targets for production in microbial hosts.[1][5][6][13] Engineering these pathways hinges on the successful formation of this compound and its efficient conversion to the desired product.

Engineering_Workflow cluster_opt start Select Microbial Host (e.g., S. cerevisiae, E. coli) pathway_assembly Assemble Phenylpropanoid Pathway (PAL, C4H, 4CL genes) start->pathway_assembly reductase_intro Introduce Reductase Activity pathway_assembly->reductase_intro chs_intro Introduce Dihydrochalcone-Specific CHS reductase_intro->chs_intro optimization Optimize Pathway chs_intro->optimization fermentation Scale-up Fermentation optimization->fermentation Iterative Improvement opt1 Enhance Malonyl-CoA Supply optimization->opt1 opt2 Downregulate Competing Pathways optimization->opt2 opt3 Optimize Fermentation Conditions optimization->opt3 purification Product Purification fermentation->purification end Final Dihydrochalcone Product purification->end

Caption: Generalized workflow for metabolic engineering of dihydrochalcone production in a microbial host.

Key strategies in metabolic engineering include:

  • Heterologous Gene Expression: Introducing plant genes for the upstream phenylpropanoid pathway (PAL, C4H, 4CL) and the specific reductase and chalcone synthase into a host like S. cerevisiae.[2]

  • Enhancing Reductase Activity: Overexpressing a native enzyme with promiscuous activity (like ScTSC13) or introducing a dedicated plant CCR can increase the pool of this compound.[2][8]

  • Selecting an Efficient CHS: Using a CHS with high specificity for this compound, such as the one from barley, is crucial to maximize product yield and minimize flavonoid byproducts.[2]

  • Increasing Precursor Supply: Optimizing the host's central metabolism to provide a sufficient supply of malonyl-CoA is essential for the final condensation step.

Experimental Protocols

Accurate research and development require robust methodologies for synthesizing, testing, and quantifying this compound and its derivatives.

Protocol 1: Chemo-Enzymatic Synthesis of this compound

This protocol adapts a general method for synthesizing acyl-CoA esters using a plant 4-Coumarate:CoA Ligase (4CL).

Materials:

  • p-Dihydrocoumaric acid (3- (4-hydroxyphenyl)propanoic acid)

  • Coenzyme A (CoA) lithium salt

  • ATP, MgCl₂

  • Recombinant 4CL enzyme (e.g., from Arabidopsis thaliana)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture in a microfuge tube containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 2.5 mM ATP

    • 2.5 mM MgCl₂

    • 0.5 mM DTT

    • 0.5 mM Coenzyme A

    • 1.0 mM p-dihydrocoumaric acid (dissolved in a small amount of DMSO or methanol (B129727) if necessary)

  • Initiate the reaction by adding purified recombinant 4CL enzyme to a final concentration of 1-5 µg/mL.

  • Incubate the reaction at 30°C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing via RP-HPLC.

  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) to precipitate the enzyme.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Purify the supernatant containing this compound using solid-phase extraction (SPE) with a C18 cartridge or via preparative RP-HPLC.

  • Lyophilize the purified fractions and store at -80°C. Confirm identity and purity using LC-MS.

Protocol 2: In Vitro Assay of Chalcone Synthase with this compound

This protocol measures the activity of CHS by quantifying the formation of dihydrochalcone products.[4][12][14]

Materials:

  • Synthesized this compound

  • Malonyl-CoA

  • Purified recombinant Chalcone Synthase (CHS)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (B1210297)

  • Methanol

  • Phloretin standard

Procedure:

  • Prepare a standard enzyme assay mixture (total volume 250 µL) containing:

    • 100 mM Potassium phosphate buffer (pH 7.0)

    • 50 µM this compound

    • 100 µM Malonyl-CoA

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10-20 µg of purified CHS protein. A reaction with heat-denatured enzyme or an empty vector protein should be used as a negative control.

  • Incubate at 30°C for 30-60 minutes. The reaction time should be within the linear range of product formation.

  • Terminate the reaction by adding 20 µL of 20% HCl.

  • Extract the products by adding 300 µL of ethyl acetate and vortexing vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Re-dissolve the residue in 50-100 µL of methanol and analyze by RP-HPLC, comparing the product peak retention time and UV-Vis spectrum to an authentic phloretin standard.

Protocol 3: Quantification of this compound by RP-HPLC

This protocol provides a framework for the analytical separation and quantification of acyl-CoA esters.

Analytical_Workflow sample_prep 1. Sample Preparation (e.g., Quenching & Extraction from cells) filtration 2. Filtration (0.22 µm syringe filter) sample_prep->filtration injection 4. Sample Injection filtration->injection hplc_system 3. HPLC System Setup hplc_system->injection separation 5. Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection 6. UV Detection (approx. 260 nm for adenine (B156593), ~280 nm for phenyl group) separation->detection data_analysis 7. Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: Standard workflow for the quantification of this compound using RP-HPLC.

Instrumentation & Conditions:

  • HPLC System: Equipped with a binary pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate buffer (pH 5.3) with 2.5% acetonitrile.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (for the adenine moiety of CoA) is typically used for universal CoA ester detection.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 50% B

    • 25-30 min: Linear gradient from 50% to 95% B (column wash)

    • 30-35 min: Hold at 95% B

    • 35-40 min: Return to 5% B and re-equilibrate.

Procedure:

  • Standard Curve Preparation: Prepare a series of known concentrations of purified this compound in mobile phase A.

  • Sample Preparation: Quench biological reactions or cell cultures rapidly with cold methanol. Extract metabolites using an appropriate method (e.g., acid precipitation followed by solid-phase extraction). Resuspend the final extract in mobile phase A.

  • Analysis: Inject standards and samples onto the HPLC system.

  • Quantification: Identify the peak for this compound based on its retention time compared to the standard. Integrate the peak area and calculate the concentration in the unknown sample using the linear regression equation derived from the standard curve.

Conclusion and Future Directions

This compound represents a key metabolic node that directs carbon flux toward the synthesis of dihydrochalcones and potentially other related compounds. Its formation is the rate-limiting and committing step for this unique branch of the phenylpropanoid pathway. While significant progress has been made in harnessing this pathway for the microbial production of valuable natural products, further research is needed. A deeper characterization of the kinetics and substrate specificities of various cinnamoyl-CoA reductases and chalcone synthases will be critical for optimizing metabolic engineering strategies. Elucidating the regulatory mechanisms that control the flux through this branch point in plants could reveal new targets for genetic improvement of crops. For drug development professionals, the dihydrochalcone pathway offers a rich source of bioactive molecules whose production can be scaled and diversified through the synthetic biology approaches outlined in this guide.

References

The Natural Occurrence of p-Dihydrocoumaroyl-CoA Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Dihydrocoumaroyl-Coenzyme A (CoA) and its derivatives are pivotal intermediates in the biosynthesis of a specialized class of plant secondary metabolites known as dihydrochalcones. These compounds, found predominantly in a limited number of plant species, have garnered significant attention for their potential applications in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This technical guide provides an in-depth overview of the natural occurrence of p-dihydrocoumaroyl-CoA derivatives, focusing on their biosynthesis, quantification, and physiological roles. Detailed experimental protocols for their analysis and visualization of key metabolic pathways are included to facilitate further research and development in this field.

Introduction

This compound is a thioester formed by the reduction of p-coumaroyl-CoA, a central molecule in the phenylpropanoid pathway. This conversion is a critical branching point that directs metabolic flux towards the synthesis of dihydrochalcones, which are structurally characterized by the absence of a double bond in the C-ring of the flavonoid skeleton. The most well-known and abundant derivatives are phloretin (B1677691) and its glucoside, phloridzin, which are signature compounds of the Malus genus (apple trees).

The interest in these compounds stems from their wide range of pharmacological properties, including antioxidant, anti-inflammatory, and antidiabetic effects.[1][2] Understanding their natural distribution and biosynthesis is crucial for their sustainable exploitation and for metabolic engineering efforts aimed at enhancing their production.

Biosynthesis of this compound and its Derivatives

The biosynthesis of this compound derivatives originates from the general phenylpropanoid pathway. The key steps are outlined below:

  • Formation of p-Coumaroyl-CoA: The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Subsequently, cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) catalyze the formation of p-coumaroyl-CoA.

  • Reduction to this compound: This is the committed step for dihydrochalcone (B1670589) biosynthesis. A hydroxycinnamoyl-CoA double-bond reductase (HCDBR) was initially believed to catalyze the NADPH-dependent reduction of the double bond in the acyl chain of p-coumaroyl-CoA to yield this compound.[3]

  • Chalcone (B49325) Synthase Activity: Chalcone synthase (CHS) then catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA to form the dihydrochalcone scaffold, phloretin.

An Alternative Biosynthetic Route: Recent research has unveiled an alternative pathway for dihydrochalcone synthesis in apple that bypasses the direct reduction of p-coumaroyl-CoA. In this pathway, naringenin (B18129) chalcone, formed from p-coumaroyl-CoA and malonyl-CoA by CHS, is directly reduced by a naringenin chalcone reductase (NCR) to produce phloretin.[4] Downregulation of the gene encoding HCDBR in apple leaves did not lead to a decrease in dihydrochalcone concentrations, supporting the significance of this alternative route.[4]

Glycosylation and Other Modifications

The primary dihydrochalcone, phloretin, can undergo further modifications, most notably glycosylation. For instance, UDP-glucose:phloretin 2'-O-glycosyltransferase attaches a glucose moiety to phloretin to form phloridzin.[5] Another significant derivative is trilobatin, a glycoside of phloretin.[6]

Natural Occurrence and Quantitative Data

The most significant natural sources of this compound derivatives are plants of the Malus genus. The concentrations of the two major derivatives, phloretin and phloridzin, vary considerably depending on the plant tissue, cultivar, and developmental stage.

Plant MaterialCultivarCompoundConcentration (mg/g Dry Weight)Reference
Apple Leaves'Opal'Phloridzin82.5 ± 22.0[7]
'Opal'Phloretin2.0 ± 1.4 (Max in May)[7]
'Jonagold'Phloretin2.8 ± 1.4 (Max in May)[7]
'Red Chief'Phloridzin24.4[7]
'Red Chief'Phloretin0.15[7]
'Tellissaare'Phloretin0.726[8]
'Paide Taliõun'Phloretin0.726[8]
Apple Bark'Opal'Phloridzin91.7 ± 4.4 (Max in May)[7]
Apple Twigs'Rozela'Phloridzin52.4 ± 12.1 (Max in September)[7]
Apple Flower Buds'Opal'Phloridzin53.9[7]
Apple Leaves'Bohemia Gold'Phloridzin113.80[9]
Apple Leaves'James Grieve'Phloridzin88.29[9]

Note: Data is presented as mean ± standard deviation where available.

Physiological Roles and Signaling Pathways

The derivatives of this compound, particularly dihydrochalcones, play a crucial role in plant defense and exhibit a range of bioactivities with potential human health benefits.

  • Plant Defense: Phloretin has demonstrated antifungal and antibacterial properties, suggesting its role in protecting plants against pathogens.[10] Phloridzin is considered a more stable storage form that can be hydrolyzed to the more active phloretin when needed.[10]

  • Antioxidant Activity: Phloretin and other dihydrochalcones are potent antioxidants that can scavenge free radicals.[1][11] This activity is attributed to their phenolic structure.

  • Anti-inflammatory Effects: Phloretin has been shown to inhibit the expression of pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPKs.[2]

  • Antidiabetic Potential: Phloretin can improve glucose tolerance by activating the PI3K/AKT signaling cascade, which enhances GLUT4 translocation and expression.[2] Phloridzin is a well-known inhibitor of sodium-glucose cotransporters (SGLTs) in the intestine and kidneys.

  • Neuroprotection: Dihydrochalcones have shown neuroprotective effects by inhibiting Aβ deposition and tau protein hyperphosphorylation, as well as by reducing oxidative stress and inflammation in neuronal tissues.[6]

Experimental Protocols

Extraction of Acyl-CoA Esters from Plant Tissues

This protocol is a general method for acyl-CoA extraction and may need optimization for specific plant tissues and target compounds.

Materials:

Procedure:

  • Freeze plant tissue (approx. 100 mg) in liquid nitrogen and grind to a fine powder.

  • Add 1 ml of pre-heated (70°C) extraction buffer to the frozen powder and vortex vigorously.

  • Incubate at 70°C for 15 minutes.

  • Add 1 ml of chloroform and 0.5 ml of saturated KCl. Vortex thoroughly.

  • Centrifuge at 4,000 x g for 5 minutes to separate the phases.

  • Collect the upper aqueous phase containing the acyl-CoAs.

  • Wash the lower organic phase with 1 ml of 50% methanol and centrifuge again.

  • Combine the aqueous phases and dry under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried extract in a suitable solvent for analysis (e.g., 50% methanol).

Quantification by LC-MS/MS

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 0.3 ml/min.

  • Injection Volume: 5-10 µl.

MS/MS Conditions:

  • Ionization Mode: Positive or negative electrospray ionization.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its derivatives. The precursor ion will be the molecular mass of the target compound, and product ions will be characteristic fragments (e.g., the p-dihydrocoumaroyl moiety or the CoA fragment).

  • Quantification: Use an external calibration curve with authentic standards of the target compounds. Stable isotope-labeled internal standards are recommended for accurate quantification.

Fluorometric Assay for Total Acyl-CoA

This protocol provides a general measure of total acyl-CoA content and is not specific to this compound.

Principle:

This assay is based on the enzymatic conversion of acyl-CoAs, leading to the production of a fluorescent product. The fluorescence intensity is directly proportional to the acyl-CoA concentration. Commercially available kits provide the necessary reagents and detailed protocols.[12][13][14][15]

General Procedure (using a commercial kit):

  • Prepare samples and standards according to the kit's instructions.

  • Add the reaction mixture (containing enzymes and a fluorescent probe) to each well of a 96-well plate.

  • Add the samples and standards to the respective wells.

  • Incubate for the recommended time and temperature (e.g., 30-60 minutes at 37°C).

  • Measure the fluorescence at the specified excitation and emission wavelengths using a microplate reader.

  • Calculate the acyl-CoA concentration in the samples based on the standard curve.

Visualizations

Biosynthetic Pathway of Dihydrochalcones

Biosynthesis Phe Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phe->pCoumaroylCoA PAL, C4H, 4CL pDihydrocoumaroylCoA This compound pCoumaroylCoA->pDihydrocoumaroylCoA HCDBR NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Phloretin Phloretin (Dihydrochalcone) pDihydrocoumaroylCoA->Phloretin CHS NaringeninChalcone->Phloretin NCR Phloridzin Phloridzin Phloretin->Phloridzin PGT MalonylCoA 3x Malonyl-CoA

Caption: Biosynthesis of dihydrochalcones from phenylalanine.

Experimental Workflow for Acyl-CoA Analysis

Workflow Sample Plant Tissue Extraction Acyl-CoA Extraction Sample->Extraction Cleanup Solid Phase Extraction (Optional) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for the analysis of acyl-CoA derivatives.

Conclusion

This compound and its derivatives represent a fascinating and promising class of plant natural products. While their natural occurrence is largely restricted, the significant concentrations found in apple tissues make them viable targets for extraction and purification. The elucidation of their biosynthetic pathways, including the recent discovery of an alternative route, opens up new avenues for metabolic engineering to enhance their production in both plants and microbial systems. The detailed analytical protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and industry professionals, fostering further exploration of these compounds and their potential applications for human health. Further research is warranted to identify and quantify other potential derivatives of this compound and to fully unravel the signaling cascades they modulate.

References

The Metabolic Crossroads of p-Dihydrocoumaroyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the metabolic fate of p-dihydrocoumaroyl-CoA, a key intermediate in the biosynthesis of dihydrochalcones. It covers the enzymatic conversion from its precursor, p-coumaroyl-CoA, details its downstream metabolic products, and presents quantitative data and detailed experimental protocols for its study.

Introduction to this compound Metabolism

This compound is a pivotal metabolite situated at a branch point of the phenylpropanoid pathway. While the mainstream phenylpropanoid pathway utilizes p-coumaroyl-CoA for the biosynthesis of a wide array of compounds including flavonoids, stilbenoids, and lignans, a reductive branch leads to the formation of this compound. This reduction is the committed step in the biosynthesis of dihydrochalcones, a class of natural products with significant biological activities.

The primary metabolic fate of this compound involves its condensation with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form phloretin, the aglycone of many common dihydrochalcones. Phloretin can then undergo further modifications, such as glycosylation, to produce compounds like phlorizin. Additionally, this compound can be hydrolyzed to phloretic acid. In microorganisms like Saccharomyces cerevisiae, which do not naturally produce dihydrochalcones, the introduction of the necessary biosynthetic genes can lead to the accumulation of these valuable compounds. The reduction of p-coumaroyl-CoA to this compound is catalyzed by an NADPH-dependent hydroxycinnamoyl-CoA double bond reductase (HCDBR).

Quantitative Data

The following table summarizes the kinetic parameters of the key enzyme responsible for the formation of this compound, the hydroxycinnamoyl-CoA double bond reductase (HCDBR) from Malus x domestica (apple), and the concentrations of related metabolites found in dihydrochalcone-producing plants.

ParameterValueSubstrate/MetaboliteOrganism/TissueReference
Enzyme Kinetics of MdHCDBR
Km96.6 µMp-Coumaroyl-CoAMalus x domestica[1]
Km92.9 µMFeruloyl-CoAMalus x domestica[1]
Km101.3 µMNADPHMalus x domestica[1]
Catalytic Efficiency (kcat/Km)Higher for Feruloyl-CoA by a factor of 2.1 compared to p-Coumaroyl-CoAMalus x domestica[1]
Metabolite Concentrations
PhloretinPeak at developmental stage S3PhloretinLithocarpus litseifolius leaves[2]
PhlorizinPeak at developmental stage S3PhlorizinLithocarpus litseifolius leaves[2]
TrilobatinPeak at developmental stage S3TrilobatinLithocarpus litseifolius leaves[2]
SieboldinMaintained high levels from S3 to S5SieboldinLithocarpus litseifolius leaves[2]

Experimental Protocols

Heterologous Expression and Purification of Malus domestica Hydroxycinnamoyl-CoA Double Bond Reductase (MdHCDBR)

This protocol describes the expression of MdHCDBR in E. coli and its purification using affinity chromatography.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a polyhistidine tag (e.g., pET vector) containing the MdHCDBR coding sequence

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

Procedure:

  • Transform the expression vector into competent E. coli cells.

  • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged MdHCDBR with elution buffer.

  • Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Concentrate the purified protein using an appropriate method (e.g., ultrafiltration).

  • Verify the purity and size of the protein by SDS-PAGE.

In Vitro Enzyme Assay for MdHCDBR Activity

This protocol measures the NADPH-dependent reduction of p-coumaroyl-CoA to this compound.

Materials:

  • Purified MdHCDBR enzyme

  • Assay buffer (e.g., 50 mM MES buffer, pH 6.0)

  • p-Coumaroyl-CoA solution

  • NADPH solution

  • Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing assay buffer, a fixed concentration of NADPH (e.g., 200 µM), and varying concentrations of p-coumaroyl-CoA (for kinetic analysis).

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified MdHCDBR enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocity from the linear phase of the absorbance change over time.

  • For kinetic parameter determination, repeat the assay with a range of p-coumaroyl-CoA concentrations and fit the data to the Michaelis-Menten equation.

LC-MS/MS Method for the Quantification of this compound and Related Metabolites

This protocol provides a general framework for the analysis of this compound, p-coumaroyl-CoA, phloretic acid, and phloretin. Optimization will be required for specific instrumentation and matrices.

Sample Preparation (from plant tissue):

  • Homogenize frozen plant tissue in a pre-chilled extraction solvent (e.g., 80% methanol).

  • Vortex the mixture vigorously and incubate on ice.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase (e.g., 5% B to 95% B over 15 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (example, requires optimization):

Analyte Precursor Ion (m/z) Product Ion (m/z)
p-Coumaroyl-CoA 830.2 339.1
This compound 832.2 341.1
Phloretic Acid 165.1 121.1

| Phloretin | 273.1 | 151.1 |

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway pCoumaroylCoA p-Coumaroyl-CoA pDihydrocoumaroylCoA This compound pCoumaroylCoA->pDihydrocoumaroylCoA HCDBR (NADPH -> NADP+) Phloretin Phloretin pDihydrocoumaroylCoA->Phloretin CHS PhloreticAcid Phloretic Acid pDihydrocoumaroylCoA->PhloreticAcid Hydrolysis Dihydrochalcones Other Dihydrochalcones (e.g., Phlorizin) Phloretin->Dihydrochalcones Glycosylation, etc. MalonylCoA 3x Malonyl-CoA MalonylCoA->Phloretin

Caption: Metabolic fate of this compound.

Experimental Workflow for MdHCDBR Characterization

Experimental_Workflow Cloning Cloning of MdHCDBR into expression vector Expression Heterologous Expression in E. coli Cloning->Expression Purification Purification by Ni-NTA Affinity Chromatography Expression->Purification EnzymeAssay In Vitro Enzyme Assay Purification->EnzymeAssay LCMS LC-MS/MS Analysis of Reaction Products EnzymeAssay->LCMS Kinetics Determination of Kinetic Parameters (Km, Vmax) EnzymeAssay->Kinetics

Caption: Workflow for MdHCDBR characterization.

Transcriptional Regulation of Dihydrochalcone (B1670589) Biosynthesis

Transcriptional_Regulation EnvironmentalCues Environmental Cues (e.g., Light, Stress) MYB_TFs MYB Transcription Factors EnvironmentalCues->MYB_TFs activate/repress Promoters Promoters of Biosynthetic Genes (PAL, CHS, HCDBR, etc.) MYB_TFs->Promoters bind to GeneExpression Gene Expression Promoters->GeneExpression initiate Dihydrochalcone_Biosynthesis Dihydrochalcone Biosynthesis GeneExpression->Dihydrochalcone_Biosynthesis leads to

References

A Technical Guide to the Metabolic Engineering of p-Dihydrocoumaroyl-CoA in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The production of specialized plant metabolites in microbial hosts represents a significant advancement in biotechnology, offering a sustainable and scalable alternative to traditional extraction methods. p-Dihydrocoumaroyl-CoA is a key intermediate in the biosynthesis of dihydrochalcones, a class of plant secondary metabolites with promising antioxidant, antidiabetic, and sweetening properties. This technical guide provides an in-depth overview of the metabolic engineering strategies employed in Saccharomyces cerevisiae to produce this compound and its derivatives. It covers the core biosynthetic pathways, quantitative data from engineered strains, detailed experimental protocols, and visual workflows to aid researchers in this field.

Introduction to this compound Biosynthesis

This compound is not a native metabolite in Saccharomyces cerevisiae. Its production requires the introduction of a heterologous phenylpropanoid pathway and the exploitation of a native yeast enzyme's promiscuous activity. The biosynthesis begins with the aromatic amino acid L-phenylalanine and proceeds through the intermediate p-coumaroyl-CoA.[1] This intermediate stands at a critical metabolic branch point, leading to either flavonoids and stilbenoids or, through a crucial reduction step, to dihydrochalcones via this compound.[1]

The key enzymatic step for forming this compound is the reduction of the double bond in the coumaroyl moiety of p-coumaroyl-CoA. In engineered S. cerevisiae, this reaction is catalyzed by the endogenous enzyme Tsc13 (ScTsc13), a very long-chain enoyl-CoA reductase typically involved in fatty acid elongation.[2] Overexpression of ScTSC13 has been shown to increase the flux towards this compound, enabling the de novo production of dihydrochalcones like phloretin (B1677691).[1][3]

Core Biosynthetic Pathway

The production of this compound in yeast is a multi-step process involving both heterologous and endogenous enzymes.

  • Phenylalanine to p-Coumaric Acid : The pathway initiates with L-phenylalanine, which is converted to p-coumaric acid. This requires two heterologous enzymes:

    • Phenylalanine Ammonia Lyase (PAL) : Catalyzes the deamination of L-phenylalanine to cinnamic acid.

    • Cinnamate 4-hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid. This enzyme requires a Cytochrome P450 Reductase (CPR) for electron transfer.[1]

  • Activation to p-Coumaroyl-CoA : p-coumaric acid is activated to its coenzyme A thioester by:

    • 4-Coumarate-CoA Ligase (4CL) : This enzyme ligates coenzyme A to p-coumaric acid in an ATP-dependent reaction.[1][2]

  • Reduction to this compound : This is the defining step for dihydrochalcone (B1670589) synthesis.

    • S. cerevisiae Tsc13 (ScTsc13) : This native yeast enzyme, when overexpressed, exhibits a side activity that reduces the double bond of p-coumaroyl-CoA to yield this compound.[1][2]

  • Downstream Synthesis (e.g., Phloretin) : this compound serves as the precursor for dihydrochalcones.

    • Chalcone (B49325) Synthase (CHS) : This enzyme catalyzes the condensation of one molecule of this compound with three molecules of malonyl-CoA to form phloretin, the first committed dihydrochalcone.[1]

It is crucial to note that CHS can also utilize p-coumaroyl-CoA, leading to the formation of naringenin (B18129) chalcone (and subsequently the flavonoid naringenin), which is often a major byproduct in phloretin-producing strains.[4]

p_Dihydrocoumaroyl_CoA_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin pCA p-Coumaric Acid Cin->pCA pCouCoA p-Coumaroyl-CoA pCA->pCouCoA pDiCouCoA This compound pCouCoA->pDiCouCoA Naringenin Naringenin (Byproduct) pCouCoA->Naringenin Phloretin Phloretin pDiCouCoA->Phloretin MalonylCoA 3x Malonyl-CoA CHS_nar CHS MalonylCoA->CHS_nar CHS_phl CHS MalonylCoA->CHS_phl PAL PAL C4H_CPR C4H / CPR _4CL 4CL Tsc13 ScTsc13 (overexpressed)

Caption: Biosynthetic pathway for this compound and phloretin in yeast.

Quantitative Data from Engineered Strains

Direct quantification of intracellular this compound is analytically challenging due to its low abundance and transient nature. Therefore, pathway efficiency is typically assessed by measuring the titers of downstream products, primarily the dihydrochalcone phloretin and the flavonoid byproduct naringenin. The ratio of these products serves as a key metric for evaluating the specificity of the engineered pathway.

The choice of Chalcone Synthase (CHS) has a significant impact on product specificity. The following table summarizes the production of phloretin and naringenin in S. cerevisiae strains expressing different plant-derived CHS enzymes alongside the core pathway including an overexpressed ScTSC13.[4]

Strain IDCHS OriginPhloretin Titer (mg/L)Naringenin Titer (mg/L)Phloretin/Naringenin Ratio
CHS1Hypericum androsaemum (HaCHS)~2.5~1.8~1.4
CHS2Malus x domestica 1 (MdCHS1)~1.0~1.5~0.7
CHS3Malus x domestica 2 (MdCHS2)~0.8~1.2~0.7
CHS4Hordeum vulgare 1 (HvCHS1)~0.5~0.8~0.6
CHS5Hordeum vulgare 2 (HvCHS2)~2.2~0.1~22.0
CHS6Petunia x hybrida (PhCHS)~0.3~1.6~0.2
CHS7Arabidopsis thaliana (AtCHS)~0.2~1.0~0.2
CHS8Gerbera hybrida (GhCHS)~0.4~1.7~0.2

Data is estimated from graphical representations in Eichenberger et al., 2017 and is intended for comparative purposes.

As the data indicates, the CHS from Hordeum vulgare (HvCHS2) demonstrated a remarkable and unexpected substrate preference for this compound, leading to a 17-fold higher product ratio compared to the initially tested HaCHS, thereby minimizing the formation of the naringenin byproduct.[4]

Experimental Protocols

This section provides representative protocols for the key experimental procedures involved in engineering and analyzing yeast strains for this compound derivative production.

Yeast Strain and Media
  • Host Strain : Saccharomyces cerevisiae CEN.PK lineage is commonly used due to its robust growth and high efficiency of homologous recombination.

  • Standard Growth Medium (YPD) :

    • 10 g/L Yeast Extract

    • 20 g/L Peptone

    • 20 g/L Dextrose (Glucose)

  • Synthetic Complete (SC) Medium for Selection and Production :

    • 6.7 g/L Yeast Nitrogen Base without amino acids

    • 20 g/L Dextrose (or Galactose for inducible promoters)

    • 1.92 g/L Yeast Synthetic Drop-out medium supplement without appropriate auxotrophic markers for selection.[5]

    • For production, a defined minimal medium is often preferred.[6][7]

Strain Engineering: CRISPR/Cas9-Mediated Gene Integration

This protocol describes a general workflow for markerless integration of pathway genes into the yeast genome.[8][9][10][11]

CRISPR_Workflow start Start: Pathway Design gRNA 1. Design gRNA (Target genomic locus) start->gRNA donor 2. Assemble Donor DNA (Gene cassette + Homology Arms) start->donor plasmid 3. Assemble Cas9/gRNA Expression Plasmid gRNA->plasmid transform 4. Co-transform Yeast (Cas9/gRNA plasmid + Donor DNA) donor->transform plasmid->transform select 5. Select Transformants (e.g., on selective media) transform->select verify 6. Verify Integration (Colony PCR & Sequencing) select->verify verify->gRNA If incorrect cure 7. Cure Plasmid (Grow on non-selective media) verify->cure If correct end Engineered Strain Ready cure->end

Caption: Experimental workflow for CRISPR/Cas9-mediated gene integration in yeast.

Methodology:

  • gRNA Design : Design a 20-bp guide RNA (gRNA) sequence targeting a neutral and well-characterized integration site in the yeast genome (e.g., intergenic regions). The target site must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).

  • Donor DNA Assembly : Prepare linear donor DNA fragments. Each fragment should contain the expression cassette for a pathway gene (promoter - gene ORF - terminator) flanked by 50-100 bp homology arms identical to the sequences upstream and downstream of the Cas9 cut site in the genome.

  • Cas9/gRNA Plasmid : Clone the designed gRNA sequence into a yeast expression plasmid that also contains the Cas9 nuclease gene under a strong constitutive or inducible promoter.

  • Yeast Transformation (Lithium Acetate/PEG Method) : a. Grow the host yeast strain in YPD medium to an OD₆₀₀ of 0.8-1.0. b. Harvest cells by centrifugation, wash with sterile water, and then with a 0.1 M Lithium Acetate (LiAc) solution. c. Resuspend cells in a transformation mix containing: 100 ng Cas9/gRNA plasmid, 1 µg of each linear donor DNA fragment, 10 µL single-stranded carrier DNA (e.g., salmon sperm), 240 µL 50% (w/v) PEG 3350, and 36 µL 1.0 M LiAc. d. Incubate at 30°C for 30 minutes, then heat shock at 42°C for 20 minutes. e. Plate the cell suspension onto SC medium lacking the appropriate nutrient to select for the Cas9 plasmid.

  • Verification : a. Screen colonies by PCR using primers that anneal outside the integration site and within the integrated cassette to confirm correct insertion. b. Sequence the PCR product to verify the integrity of the integrated gene.

  • Plasmid Curing : To create a marker-free strain, grow a verified colony in non-selective YPD medium for 24-48 hours to promote the loss of the Cas9/gRNA plasmid. Plate dilutions onto YPD agar (B569324) and then replica-plate onto selective and non-selective plates to identify colonies that have lost the plasmid.

Shake Flask Cultivation for Product Analysis
  • Inoculation : Inoculate a single colony of the engineered yeast strain into 5 mL of SC medium. Grow overnight at 30°C with shaking at 220 rpm.

  • Main Culture : Dilute the overnight culture into 25 mL of fresh production medium in a 250 mL baffled flask to a starting OD₆₀₀ of 0.1.

  • Incubation : Grow at 30°C with shaking at 220 rpm for 72-96 hours.

  • Sampling : At desired time points (e.g., 24, 48, 72 hours), aseptically withdraw a 1 mL sample of the culture.

Metabolite Extraction and HPLC Analysis

This protocol is for the quantification of extracellular phloretin and naringenin.[12][13]

  • Sample Preparation : a. Centrifuge the 1 mL culture sample at 13,000 x g for 5 minutes to pellet the cells. b. Transfer the supernatant to a new microfuge tube. c. Add an equal volume of 100% ethanol (B145695) or methanol (B129727) to the supernatant to precipitate proteins. d. Vortex and centrifuge again at 13,000 x g for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC System and Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Flow Rate : 1.0 mL/min.

    • Detection : Diode Array Detector (DAD) or UV detector at 280 nm.

    • Injection Volume : 10 µL.

  • Example Gradient Program :

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Quantification : Create a standard curve for phloretin and naringenin using authentic standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Conclusion and Future Outlook

The engineering of Saccharomyces cerevisiae for the production of this compound has successfully enabled the de novo synthesis of valuable dihydrochalcones. The discovery of the promiscuous activity of the endogenous enzyme ScTsc13 was a pivotal breakthrough. Key challenges remain, including competition from the native flavonoid pathway and the potential toxicity of pathway intermediates. Future work will likely focus on protein engineering of Chalcone Synthase for improved substrate specificity towards this compound, balancing pathway enzyme expression through promoter engineering, and optimizing fermentation conditions to enhance final product titers. The strategies and protocols outlined in this guide provide a solid foundation for researchers aiming to harness the metabolic potential of yeast for the production of this important class of natural products.

References

Methodological & Application

Enzymatic Synthesis of p-Dihydrocoumaroyl-CoA: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the enzymatic synthesis of p-dihydrocoumaroyl-CoA, a valuable intermediate in the biosynthesis of various secondary metabolites. The protocol outlines a two-step chemoenzymatic approach, beginning with the activation of p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA, catalyzed by 4-coumarate:CoA ligase (4CL). The subsequent reduction of the α,β-unsaturated bond of p-coumaroyl-CoA is achieved using a cinnamoyl-CoA reductase (CCR) to yield the final product, this compound. This document details the expression and purification of the recombinant enzymes, optimized reaction conditions, and a robust HPLC-based purification strategy for the final product.

Introduction

This compound is a key precursor in the biosynthesis of phloretin, a dihydrochalcone (B1670589) with various reported biological activities. The enzymatic synthesis of this molecule offers a green and highly specific alternative to traditional chemical synthesis routes. This protocol leverages the catalytic efficiency of 4-coumarate:CoA ligase (4CL) for the initial activation step and the reductive power of cinnamoyl-CoA reductase (CCR) for the subsequent saturation of the propenoic acid side chain.

Signaling Pathway and Experimental Workflow

The enzymatic synthesis of this compound from p-coumaric acid involves a two-step enzymatic cascade. First, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid in an ATP-dependent manner to form p-coumaroyl-CoA.[1] Subsequently, cinnamoyl-CoA reductase (CCR) utilizes NADPH to reduce the double bond of the coumaroyl moiety, yielding this compound.

Enzymatic Synthesis of this compound cluster_0 Step 1: Activation cluster_1 Step 2: Reduction p-Coumaric_Acid p-Coumaric_Acid p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_Acid->p-Coumaroyl_CoA 4CL p-Coumaroyl_CoA_2 p-Coumaroyl-CoA 4CL 4CL AMP_PPi AMP_PPi 4CL->AMP_PPi ATP ATP ATP->4CL CoA CoA CoA->4CL p-Dihydrocoumaroyl_CoA p-Dihydrocoumaroyl_CoA p-Coumaroyl_CoA_2->p-Dihydrocoumaroyl_CoA CCR CCR CCR NADP NADP CCR->NADP NADPH NADPH NADPH->CCR

Figure 1: Enzymatic synthesis pathway of this compound.

The overall experimental workflow encompasses the expression and purification of the required enzymes, the enzymatic reaction itself, and the subsequent purification and analysis of the final product.

Experimental_Workflow cluster_enzymes Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Purification and Analysis Clone_4CL Clone 4CL gene into expression vector Express_4CL Express recombinant 4CL in E. coli Clone_4CL->Express_4CL Clone_CCR Clone CCR gene into expression vector Express_CCR Express recombinant CCR in E. coli Clone_CCR->Express_CCR Purify_4CL Purify 4CL via Ni-NTA chromatography Express_4CL->Purify_4CL Purify_CCR Purify CCR via Ni-NTA chromatography Express_CCR->Purify_CCR Reaction_Setup Set up reaction mixture: p-coumaric acid, ATP, CoA, NADPH, 4CL, CCR Purify_4CL->Reaction_Setup Purify_CCR->Reaction_Setup Incubation Incubate at optimal temperature and pH Reaction_Setup->Incubation Reaction_Quench Quench reaction Incubation->Reaction_Quench Centrifugation Centrifuge to remove precipitated protein Reaction_Quench->Centrifugation HPLC_Purification Purify this compound by reverse-phase HPLC Centrifugation->HPLC_Purification Analysis Analyze product by LC-MS and UV-Vis HPLC_Purification->Analysis

Figure 2: Overall experimental workflow.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the enzymatic synthesis of this compound.

Table 1: Optimal Reaction Conditions

Parameter4-Coumarate:CoA Ligase (4CL)Cinnamoyl-CoA Reductase (CCR)
pH 7.0 - 8.0[2][3]6.0 - 7.8[4][5]
Temperature (°C) 30 - 40[3][6]25 - 37
Cofactors ATP, Mg²⁺[6][7]NADPH[8]
Substrate Concentration 100 - 300 µM p-coumaric acid[2][6]10 - 50 µM p-coumaroyl-CoA[9]
Enzyme Concentration 5 - 10 µg/mL1 - 5 µg/mL

Table 2: Kinetic Parameters of Enzymes

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Selaginella moellendorffii 4CL1p-Coumaric Acid11.89[3]--
Selaginella moellendorffii 4CL1Caffeic Acid10.87[3]--
Arabidopsis thaliana CCR1Feruloyl-CoA---
Arabidopsis thaliana CCR1Sinapoyl-CoA---
Arabidopsis thaliana CCR1p-Coumaroyl-CoA---
Medicago truncatula CCR2p-Coumaroyl-CoA---[9]
Leucaena leucocephala CCRH1p-Coumaroyl-CoA--1.7 x 10⁶[5]

Note: Specific kcat and Km values can vary significantly depending on the specific enzyme isoform and the experimental conditions. The data presented here are representative values from the literature.

Experimental Protocols

Expression and Purification of Recombinant 4-Coumarate:CoA Ligase (4CL) and Cinnamoyl-CoA Reductase (CCR)

This protocol describes the expression of His-tagged 4CL and CCR in E. coli and their purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli BL21(DE3) cells

  • pET expression vector containing the gene for 4CL or CCR with an N-terminal His6-tag

  • Luria-Bertani (LB) medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA Agarose (B213101) resin

Procedure:

  • Transform the pET expression vector containing the 4CL or CCR gene into competent E. coli BL21(DE3) cells.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.2-1 mM and continue to grow the culture at 16-25°C for 16-20 hours.[10]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Apply the supernatant to a pre-equilibrated Ni-NTA agarose column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged protein with 5 column volumes of Elution Buffer.

  • Analyze the purified protein by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) and store at -80°C.

Enzymatic Synthesis of this compound

This protocol describes a one-pot reaction for the synthesis of this compound from p-coumaric acid.

Materials:

  • Purified recombinant 4CL

  • Purified recombinant CCR

  • p-Coumaric acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)

  • Magnesium chloride (MgCl₂)

  • Reaction Buffer (100 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., 10% Trichloroacetic acid)

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM Tris-HCl, pH 7.5

    • 200 µM p-coumaric acid

    • 5 mM ATP

    • 300 µM CoA

    • 5 mM MgCl₂[6]

    • 500 µM NADPH

    • 5 µg purified 4CL

    • 2 µg purified CCR

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Once the reaction is complete, quench the reaction by adding an equal volume of quenching solution.

  • Centrifuge the mixture at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant for purification.

HPLC Purification of this compound

This protocol outlines the purification of this compound from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Filtered reaction supernatant

Procedure:

  • Filter the supernatant from the quenched reaction through a 0.22 µm syringe filter.

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the filtered sample onto the column.

  • Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes) at a flow rate of 1 mL/min.

  • Monitor the elution at 260 nm (for the adenine ring of CoA) and 280 nm (for the aromatic ring).[11]

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the identity and purity of the collected fractions by LC-MS analysis.

  • Lyophilize the purified fractions to obtain this compound as a solid.

Conclusion

This application note provides a detailed and robust protocol for the enzymatic synthesis of this compound. By utilizing recombinant 4-coumarate:CoA ligase and cinnamoyl-CoA reductase, this method offers a highly specific and efficient means of producing this valuable biochemical. The provided protocols for enzyme expression, purification, enzymatic synthesis, and product purification should enable researchers to successfully synthesize this compound for a variety of research and development applications.

References

Application Notes and Protocols for the Purification of p-Dihydocoumaroyl-CoA using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Dihydocoumaroyl-CoA is a key intermediate in the biosynthesis of various secondary metabolites in plants, including dihydrochalcones, which possess a range of biological activities. The purification of this coenzyme A (CoA) thioester is crucial for enzymatic assays, metabolic engineering studies, and the development of novel therapeutic agents. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of p-dihydrocoumaroyl-CoA from enzymatic reactions or plant extracts. This document provides a detailed protocol for the purification of this compound using reverse-phase HPLC, along with relevant data and visualizations to guide researchers in this process.

Biosynthetic Pathway of p-Dihydocoumaroyl-CoA

p-Dihydocoumaroyl-CoA is synthesized from its precursor, p-coumaroyl-CoA, through the action of a reductase enzyme. This conversion is a critical step in the diversion of phenylpropanoid metabolism towards the production of dihydrochalcones.

p-Dihydocoumaroyl-CoA Biosynthesis PC p-Coumaroyl-CoA Reductase p-Coumaroyl-CoA Reductase PC->Reductase PDC p-Dihydocoumaroyl-CoA Reductase->PDC CHS Chalcone Synthase (CHS) PDC->CHS Malonyl 3x Malonyl-CoA Malonyl->CHS Dihydrochalcone Dihydrochalcone (e.g., Phloretin) CHS->Dihydrochalcone

Caption: Biosynthesis of p-Dihydocoumaroyl-CoA and its subsequent conversion.

Data Presentation

CompoundRetention Time (min)Purity (%)Detection Wavelength (nm)
p-Coumaroyl-CoA (Reference)~15-20≥95%260 and 330
p-Dihydocoumaroyl-CoA (Expected) ~14-19 >95% (target) 260

Note: The exact retention time can vary depending on the specific HPLC system, column, and gradient conditions.

Experimental Protocols

This protocol outlines the purification of this compound from a typical enzymatic reaction mixture using reverse-phase HPLC.

Sample Preparation
  • Enzymatic Reaction Quenching: Following the completion of the enzymatic reaction for the synthesis of this compound, quench the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidifying with an appropriate acid (e.g., formic acid or phosphoric acid) to a final concentration of 1-5%. This will precipitate the enzyme and halt the reaction.

  • Centrifugation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC injection.

HPLC Purification

The following is a general protocol that may require optimization based on the specific HPLC system and the complexity of the sample matrix.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

  • Gradient Elution: A linear gradient from a low to a high concentration of acetonitrile is typically used to elute the acyl-CoA thioesters.[1]

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B (linear gradient)

    • 25-30 min: 50% to 95% B (linear gradient for column wash)

    • 30-35 min: 95% B (hold for column wash)

    • 35-40 min: 95% to 5% B (return to initial conditions)

    • 40-45 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A. A secondary wavelength, such as 280 nm, can also be monitored as p-dihydrocoumaric acid has an absorbance maximum in this region, although it is weaker than that of p-coumaric acid.

  • Injection Volume: 20-100 µL, depending on the sample concentration.

Fraction Collection and Post-Purification Handling
  • Fraction Collection: Collect the fractions corresponding to the peak of this compound as it elutes from the column. The identity of the peak can be confirmed by LC-MS analysis if available.

  • Solvent Evaporation: The collected fractions containing acetonitrile can be dried using a centrifugal vacuum concentrator or by lyophilization.

  • Storage: The purified this compound should be stored at -80°C to prevent degradation. It is advisable to store it in a slightly acidic buffer (pH 4-5) to enhance stability.

Experimental Workflow

The overall process for the purification of this compound is summarized in the following workflow diagram.

HPLC Purification Workflow cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Post-Purification EnzymeRxn Enzymatic Synthesis of p-Dihydocoumaroyl-CoA Quench Quench Reaction (Methanol or Acid) EnzymeRxn->Quench Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) Quench->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter Supernatant (0.22 µm filter) Collect->Filter HPLC Reverse-Phase HPLC (C18 Column) Filter->HPLC Fraction Fraction Collection (UV Detection at 260 nm) HPLC->Fraction Dry Solvent Evaporation (Lyophilization/Vacuum) Fraction->Dry Store Store Purified Product (-80°C) Dry->Store Analysis Purity & Identity Analysis (e.g., LC-MS) Store->Analysis

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in these application notes provides a robust method for the purification of this compound using reverse-phase HPLC. Adherence to these guidelines, with appropriate optimization for specific experimental conditions, will enable researchers to obtain a highly purified product suitable for a variety of downstream applications in biochemistry, metabolic engineering, and drug discovery. The use of LC-MS for peak identification and purity analysis is highly recommended for unambiguous characterization of the final product.

References

Application Notes and Protocols for LC-MS/MS Detection of p-Coumaroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaroyl-coenzyme A (p-coumaroyl-CoA) is a critical intermediate in the phenylpropanoid pathway in plants. This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including flavonoids, lignins, and stilbenoids. Many of these compounds have significant commercial and pharmaceutical interest due to their antioxidant, anti-inflammatory, and other health-promoting properties. Accurate and sensitive quantification of p-coumaroyl-CoA is essential for understanding and manipulating the biosynthesis of these valuable natural products.

This document provides a detailed application note and protocol for the detection and quantification of p-coumaroyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is intended as a comprehensive guide for researchers in analytical chemistry, natural product chemistry, and drug development.

Signaling Pathway

The biosynthesis of p-coumaroyl-CoA is a key step in the general phenylpropanoid pathway, originating from the amino acid phenylalanine. The pathway involves a series of enzymatic conversions, with p-coumaroyl-CoA serving as a branching point for the synthesis of various classes of downstream compounds.

G cluster_downstream Downstream Pathways Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Lignins Lignins p_Coumaroyl_CoA->Lignins Stilbenoids Stilbenoids p_Coumaroyl_CoA->Stilbenoids

Caption: Biosynthetic pathway of p-coumaroyl-CoA.

Experimental Workflow

The overall workflow for the quantification of p-coumaroyl-CoA by LC-MS/MS involves several key stages, from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plant Tissue) Homogenization Homogenization (in liquid nitrogen) Sample_Collection->Homogenization Extraction Extraction (e.g., with acidic methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration LC_Separation Chromatographic Separation (C18 Reverse Phase) Filtration->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (using calibration curve) Peak_Integration->Quantification Data_Reporting Data Reporting Quantification->Data_Reporting

Application Notes & Protocols for a Genetically Encoded Biosensor for Intracellular p-Dihydrocoumaroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

p-Dihydrocoumaroyl-CoA is a key metabolic intermediate in the biosynthesis of various valuable natural products, including phloretin, a dihydrochalcone (B1670589) with antioxidant and anti-inflammatory properties. The ability to monitor and quantify the intracellular concentration of this compound in real-time is crucial for optimizing metabolic pathways in engineered microorganisms for the production of these compounds. This document describes a genetically encoded, transcription factor-based biosensor for the specific detection of intracellular this compound, providing a high-throughput tool for screening mutant libraries and optimizing fermentation conditions.

Principle of the Assay

The biosensor is designed as a two-component system expressed from a single plasmid in the host organism (e.g., Saccharomyces cerevisiae or Escherichia coli). The core components are:

  • A Ligand-Sensing Transcription Factor: A transcriptional repressor, engineered for specificity towards this compound. In the absence of the ligand, this repressor binds to a specific operator sequence on the DNA.

  • A Fluorescent Reporter Protein: A gene encoding a fluorescent protein (e.g., Green Fluorescent Protein - GFP) is placed downstream of a promoter that is regulated by the aforementioned operator sequence.

When intracellular this compound is present, it binds to the transcriptional repressor, causing a conformational change that leads to its dissociation from the operator sequence. This de-repression allows for the transcription of the GFP gene, resulting in a fluorescent signal that is proportional to the intracellular concentration of this compound.[1][2]

Potential Applications
  • Metabolic Engineering: High-throughput screening of enzyme variants and pathway modifications to enhance the production of this compound and downstream products.[3]

  • Drug Discovery: Screening for inhibitors or activators of enzymes involved in the this compound biosynthetic pathway.

  • Fundamental Research: Studying the dynamics of phenylpropanoid and flavonoid biosynthesis in living cells.[4][5]

Diagrams

Signaling_Pathway cluster_cell Host Cell pD_CoA This compound Repressor_active Active Repressor pD_CoA->Repressor_active Binds to Repressor_inactive Inactive Repressor Operator Operator Site Repressor_inactive->Operator Dissociates from Repressor_active->Repressor_inactive Conformational Change Repressor_active->Operator Binds to (No pD-CoA) GFP_gene GFP Gene Operator->GFP_gene De-repression GFP Green Fluorescent Protein GFP_gene->GFP Transcription & Translation Fluorescence Fluorescence GFP->Fluorescence Emits

Caption: Signaling pathway of the this compound biosensor.

Experimental_Workflow cluster_construction Biosensor Construction cluster_validation Biosensor Validation cluster_application Application A Design Biosensor Plasmid B Synthesize DNA Constructs A->B C Clone into Expression Vector B->C D Transform into Host Organism C->D E Cultivate and Induce Biosynthesis D->E F Measure Fluorescence E->F G Quantify this compound (LC-MS/MS) E->G H Correlate Fluorescence with Concentration F->H G->H I High-Throughput Screening H->I J Metabolic Pathway Optimization I->J

Caption: Experimental workflow for biosensor development and application.

Logical_Relationships cluster_components Core Components cluster_inputs Inputs cluster_outputs Outputs Biosensor This compound Biosensor System TF Transcription Factor (Sensor) Biosensor->TF Reporter Fluorescent Protein (Reporter) Biosensor->Reporter TF->Reporter regulates Signal Fluorescent Signal Reporter->Signal produces Ligand This compound (Analyte) Ligand->TF interacts with Host Host Organism (e.g., S. cerevisiae) Host->Biosensor expresses

Caption: Logical relationships of the biosensor components.

Experimental Protocols

Construction of the Biosensor Plasmid
  • Gene Synthesis: Synthesize the coding sequence for a putative this compound responsive transcriptional repressor (e.g., an engineered variant of CouR from Rhodopseudomonas palustris) and a fluorescent reporter gene (e.g., sfGFP).[6][7] Codon-optimize both genes for expression in the chosen host organism.

  • Promoter and Operator Design: Design a synthetic promoter containing one or more operator sites to which the transcriptional repressor binds. The operator sequence should be positioned to block transcription initiation in the absence of the ligand.

  • Plasmid Assembly: Assemble the biosensor components into a suitable expression vector using standard molecular cloning techniques (e.g., Gibson assembly or Golden Gate cloning). The final plasmid should contain:

    • The transcriptional repressor gene under the control of a constitutive promoter.

    • The fluorescent reporter gene under the control of the engineered operator-promoter.

    • A selectable marker for the host organism.

Transformation and Host Strain Preparation
  • Transformation: Transform the assembled biosensor plasmid into the desired host strain (e.g., S. cerevisiae or E. coli) using a standard protocol (e.g., lithium acetate (B1210297) method for yeast or heat shock for bacteria).

  • Selection: Select for successful transformants by plating on appropriate selective media.

  • Verification: Verify the integrity of the plasmid in the transformed colonies by colony PCR and Sanger sequencing.

Biosensor Characterization and Validation
  • Cultivation: Inoculate single colonies of the biosensor strain into appropriate liquid media and grow to mid-log phase.

  • Induction of this compound Production: Induce the metabolic pathway leading to the production of this compound. This can be achieved by adding a precursor molecule (e.g., p-coumaric acid) to the culture medium.

  • Fluorescence Measurement: At various time points after induction, measure the fluorescence of the cell culture using a plate reader or flow cytometer. Use appropriate excitation and emission wavelengths for the chosen fluorescent protein (e.g., 485 nm excitation and 520 nm emission for GFP).

  • Quantification of this compound: In parallel with fluorescence measurements, harvest cell pellets for metabolite extraction. Extract intracellular metabolites and quantify the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the measured fluorescence against the intracellular this compound concentration to generate a dose-response curve for the biosensor. Determine the dynamic range, sensitivity, and specificity of the biosensor.

Application in High-Throughput Screening
  • Library Generation: Generate a library of mutant strains with variations in the this compound biosynthetic pathway.

  • High-Throughput Cultivation and Induction: Grow the library of biosensor-containing strains in a multi-well plate format. Induce the pathway as described above.

  • Fluorescence-Based Screening: Use a plate reader or flow cytometer to measure the fluorescence of each well or individual cell.

  • Hit Identification: Identify strains with the highest fluorescence as potential high-producers of this compound.

  • Validation of Hits: Validate the top-performing strains by quantifying their this compound production using LC-MS/MS.

Data Presentation

Table 1: Hypothetical Biosensor Performance Characteristics
ParameterValue
Dynamic Range0.1 - 10 µM
EC502.5 µM
Fold-Change (Max/Min)25-fold
Specificity (vs. p-coumaroyl-CoA)>10-fold
Response Time (t_1/2)2 hours
Table 2: Hypothetical Data from a High-Throughput Screen of a Mutant Library
Mutant IDNormalized Fluorescence (a.u.)This compound Titer (mg/L)
Control1.0 ± 0.15.2 ± 0.5
Mutant A8.5 ± 0.745.1 ± 3.8
Mutant B2.3 ± 0.312.7 ± 1.1
Mutant C15.2 ± 1.178.9 ± 6.2
Mutant D0.8 ± 0.14.1 ± 0.4

References

Application Note: In Vitro Assay for Chalcone Synthase with p-Dihydrocoumaroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting an in vitro enzymatic assay for Chalcone (B49325) Synthase (CHS) using the non-canonical starter substrate, p-dihydrocoumaroyl-CoA. This assay is useful for investigating enzyme substrate specificity, screening for inhibitors, and engineering novel polyketide synthases.

Introduction

Chalcone Synthase (CHS, EC 2.3.1.74) is a key enzyme in the biosynthesis of flavonoids in higher plants.[1][2] It belongs to the type III polyketide synthase (PKS) superfamily and catalyzes the first committed step in the flavonoid pathway.[1][3] The canonical reaction involves the iterative condensation of three acetate (B1210297) units from malonyl-CoA with a p-coumaroyl-CoA starter molecule to form a tetraketide intermediate. This intermediate then undergoes intramolecular Claisen condensation and cyclization to produce 4,2',4',6'-tetrahydroxychalcone, commonly known as naringenin (B18129) chalcone.[2][4][5]

While p-coumaroyl-CoA is the preferred natural substrate for most CHS enzymes, several orthologs exhibit substrate promiscuity, accepting alternative aromatic and aliphatic CoA esters to produce unnatural polyketides.[3][6] Notably, CHS from the moss Physcomitrella patens has been shown to utilize this compound (the saturated analog of p-coumaroyl-CoA) to synthesize the corresponding dihydro-naringenin chalcone.[3] This application note provides a comprehensive protocol to assay CHS activity with this compound.

Principle of the Assay

The assay quantifies the enzymatic activity of CHS by measuring the formation of the product, dihydro-naringenin chalcone, from the substrates this compound and malonyl-CoA. The reaction involves a series of decarboxylation and condensation steps catalyzed by CHS. The product can be identified and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) or by spectrophotometric analysis, as the chalcone product has a distinct absorbance spectrum.

The overall reaction is as follows: This compound + 3 Malonyl-CoA → Dihydro-naringenin Chalcone + 4 CoA + 3 CO₂

Signaling Pathway and Experimental Workflow

Biochemical Reaction Pathway

The diagram below illustrates the CHS-catalyzed reaction with both the natural substrate (p-coumaroyl-CoA) and the alternative substrate (this compound).

CHS_Pathway sub1 p-Coumaroyl-CoA enzyme Chalcone Synthase (CHS) sub1->enzyme Natural Substrate sub2 This compound sub2->enzyme Alternative Substrate sub3 3 x Malonyl-CoA sub3->enzyme prod1 Naringenin Chalcone enzyme->prod1 prod2 Dihydro-naringenin Chalcone enzyme->prod2

Caption: CHS reaction with natural and alternative substrates.

Experimental Workflow

This diagram outlines the key steps of the in vitro CHS assay protocol.

CHS_Workflow prep 1. Prepare Reagents (Buffer, Substrates, Enzyme) mix 2. Prepare Reaction Mixture (Buffer, Malonyl-CoA, CHS) prep->mix start 3. Initiate Reaction (Add this compound) mix->start incubate 4. Incubate at 30°C start->incubate stop 5. Stop Reaction (Add Acetic Acid / Methanol) incubate->stop analyze 6. Analyze Products (HPLC or Spectrophotometry) stop->analyze data 7. Quantify & Calculate Activity analyze->data

Caption: General workflow for the in vitro CHS assay.

Experimental Protocols

Materials and Reagents
  • Enzyme: Purified recombinant Chalcone Synthase.

  • Substrates:

    • This compound (starter substrate)

    • Malonyl-CoA (extender substrate)

    • (Optional) p-Coumaroyl-CoA (for control/comparison)

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.5) or HEPES buffer (pH 7.0).[7]

  • Stopping Solution: 20% Acetic Acid in Methanol.

  • HPLC Solvents: Acetonitrile (B52724) (ACN) and water with 0.1% Trifluoroacetic Acid (TFA).

  • Equipment:

    • Microcentrifuge tubes

    • Pipettes

    • Thermomixer or water bath set to 30°C

    • Spectrophotometer or RP-HPLC system with a C18 column and UV detector.

Enzyme Preparation

Use affinity-purified recombinant CHS for best results. The concentration should be determined using a standard protein assay (e.g., Bradford). A typical final concentration in the assay is 1-5 µg of enzyme.

Substrate Preparation
  • Prepare stock solutions of this compound and malonyl-CoA in sterile water or assay buffer.

  • A typical stock concentration is 10 mM for malonyl-CoA and 2 mM for this compound. Store at -20°C or -80°C for long-term use.

  • The synthesis of this compound can be achieved from its corresponding acid using methods similar to those for preparing other hydroxycinnamate-CoA esters.[8]

Assay Procedure
  • Reaction Setup: Prepare a master mix in a microcentrifuge tube on ice. For a final reaction volume of 100 µL:

    • 80 µL of 100 mM Potassium Phosphate Buffer (pH 7.5)

    • 5 µL of 10 mM Malonyl-CoA (final concentration: 500 µM)

    • 5 µL of purified CHS enzyme (final concentration: 1-5 µg)

  • Pre-incubation: Pre-incubate the reaction mixture at 30°C for 2 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the reaction by adding 10 µL of 2 mM this compound (final concentration: 200 µM). Mix gently.

  • Incubation: Incubate the reaction at 30°C for 15-30 minutes. The optimal time may vary depending on enzyme activity and should be determined empirically to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding 100 µL of the stopping solution (20% acetic acid in methanol). Vortex briefly and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • Product Analysis (HPLC):

    • Transfer the supernatant to an HPLC vial.

    • Inject 20-50 µL onto a C18 column.

    • Elute with a gradient of water (0.1% TFA) and acetonitrile (0.1% TFA). A typical gradient is 10% to 70% ACN over 20 minutes.

    • Monitor the absorbance at a wavelength appropriate for the dihydro-chalcone product (typically around 290-320 nm).

    • Quantify the product peak by comparing its area to a standard curve generated with an authentic standard, if available.

Data Presentation

Enzyme kinetic parameters are crucial for comparing substrate efficiency. The following table summarizes typical kinetic values for CHS with its natural substrate, p-coumaroyl-CoA. The values for this compound are expected to show a higher Kₘ and lower Vₘₐₓ, indicating lower affinity and catalytic efficiency.[3]

Table 1: Representative Kinetic Parameters for Chalcone Synthase

SubstrateEnzyme SourceKₘ (µM)Vₘₐₓ (µM min⁻¹)Reference
p-Coumaroyl-CoAPanicum virgatum (PvCHS)1.8 ± 0.20.417[5]
Malonyl-CoAPeanut~10N/A[7]
This compoundPhyscomitrella patens (PpCHS)Lower Affinity (Qualitative)Lower Activity (Qualitative)[3]

Note: Quantitative kinetic data for this compound is not widely available and should be determined empirically for the specific CHS being studied.

Troubleshooting and Considerations

  • Enzyme Purity: The presence of contaminating thioesterases in the enzyme preparation can hydrolyze the CoA substrates, leading to inaccurate results.[8]

  • Substrate Quality: Ensure the purity and stability of CoA thioesters, as they can be prone to degradation.

  • Product Standard: If an authentic standard for dihydro-naringenin chalcone is unavailable, the product can be putatively identified by LC-MS and quantified relative to the amount of substrate consumed.

  • Enzyme Specificity: The ability to utilize this compound is not universal among all CHS enzymes.[3] It is essential to run a parallel reaction with the preferred substrate, p-coumaroyl-CoA, as a positive control.

  • Linear Range: Ensure the assay is performed within the linear range with respect to time and enzyme concentration to obtain reliable kinetic data.

References

Metabolic Engineering of Escherichia coli for p-Dihydrocoumaroyl-CoA Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the metabolic engineering of Escherichia coli to produce p-dihydrocoumaroyl-CoA, a key intermediate in the biosynthesis of various valuable natural products, including phloretin, phlorizin, and other dihydrochalcones. These strategies focus on establishing a heterologous biosynthetic pathway and optimizing host metabolism to enhance precursor and cofactor availability.

Introduction

This compound is a pivotal precursor for the synthesis of dihydrochalcones, a class of plant-derived polyphenols with significant antioxidant, anti-inflammatory, and antidiabetic properties. Chemical synthesis of these complex molecules is often challenging and costly. Microbial fermentation using engineered E. coli offers a sustainable and scalable alternative. The core of this strategy involves the heterologous expression of a multi-enzyme pathway that converts a central carbon source, such as glucose, into the target molecule. This is achieved by first producing p-coumaroyl-CoA, which is then reduced to this compound.

Biosynthetic Pathway and Key Enzymes

The engineered pathway for this compound production in E. coli originates from the aromatic amino acid L-tyrosine, an endogenous product of the shikimate pathway. The pathway consists of three key enzymatic steps:

  • L-tyrosine to p-Coumaric Acid: This reaction is catalyzed by Tyrosine Ammonia Lyase (TAL) , which performs a non-oxidative deamination of L-tyrosine. This is often the preferred route in E. coli as it bypasses the need for plant-specific P450 enzymes like Cinnamate-4-Hydroxylase (C4H), which are difficult to functionally express in prokaryotic hosts.[1][2]

  • p-Coumaric Acid to p-Coumaroyl-CoA: The activation of p-coumaric acid to its coenzyme A thioester is catalyzed by 4-Coumarate:CoA Ligase (4CL) .[1][3] This is a critical step that prepares the molecule for subsequent modifications.

  • p-Coumaroyl-CoA to this compound: The final and key step is the saturation of the double bond in the propanoid side chain of p-coumaroyl-CoA. This reduction is catalyzed by an Enoyl Reductase (ER) or a similar Dihydro-p-coumaroyl-CoA dehydrogenase .[4][5] In some hosts like Saccharomyces cerevisiae, endogenous reductases can perform this conversion, leading to byproduct formation in naringenin (B18129) pathways.[6] For targeted production in E. coli, heterologous expression of a specific reductase is necessary.

The overall pathway can be visualized as follows:

p_Dihydrocoumaroyl_CoA_Pathway cluster_host E. coli Host Metabolism cluster_heterologous Heterologous Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway L_Tyrosine L-Tyrosine Shikimate_Pathway->L_Tyrosine p_Coumaric_Acid p-Coumaric Acid L_Tyrosine->p_Coumaric_Acid TAL p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Dihydrocoumaroyl_CoA This compound p_Coumaroyl_CoA->p_Dihydrocoumaroyl_CoA Enoyl Reductase (ER)

Fig. 1: Heterologous pathway for this compound synthesis.

Metabolic Engineering Strategies

To achieve high-titer production, several host modifications are required to channel metabolic flux towards the target compound and ensure efficient enzyme function.

Increasing Precursor Supply
  • L-Tyrosine: The native shikimate pathway is tightly regulated. To increase the intracellular pool of L-tyrosine, feedback inhibition can be alleviated by overexpressing feedback-resistant versions of key enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (aroGfbr) and transketolase (tktA).[1]

  • Malonyl-CoA: While not a direct precursor for this compound, malonyl-CoA is the extender unit required for downstream synthesis of dihydrochalcones (e.g., phloretin).[7][8] Strategies to increase its availability, such as overexpressing acetyl-CoA carboxylase (acc), can prevent it from becoming a bottleneck for subsequent product formation.[1]

Enhancing Cofactor Availability
  • NADPH: The reduction of p-coumaroyl-CoA by an enoyl reductase is an NADPH-dependent reaction. To increase the intracellular NADPH pool, genes in the pentose (B10789219) phosphate (B84403) pathway (PPP), such as zwf (glucose-6-phosphate dehydrogenase), can be overexpressed.[9] This enhances the supply of reducing equivalents for the reductase enzyme.

Optimizing Gene Expression
  • Pathway Balancing: The expression levels of the heterologous enzymes (TAL, 4CL, ER) must be balanced to prevent the accumulation of potentially toxic intermediates and to avoid creating metabolic bottlenecks. This can be achieved by using promoters of varying strengths, adjusting gene copy numbers (e.g., using different plasmids or chromosomal integration), or employing dynamic regulatory systems.

A summary of these strategies is presented below:

Metabolic_Engineering_Workflow cluster_precursor Precursor Optimization cluster_cofactor Cofactor Engineering Start Start: Wild-Type E. coli Introduce_Pathway Introduce Core Pathway (TAL, 4CL, ER) Start->Introduce_Pathway Optimize_Precursors Optimize Precursor Supply Introduce_Pathway->Optimize_Precursors Enhance_Cofactors Enhance Cofactor Pool (NADPH) Optimize_Precursors->Enhance_Cofactors Overexpress_aroG_tktA Overexpress aroGfbr, tktA (for L-Tyrosine) Optimize_Precursors->Overexpress_aroG_tktA Overexpress_acc Overexpress acc (for Malonyl-CoA) Optimize_Precursors->Overexpress_acc Balance_Expression Balance Gene Expression Enhance_Cofactors->Balance_Expression Overexpress_zwf Overexpress zwf (Pentose Phosphate Pathway) Enhance_Cofactors->Overexpress_zwf Fermentation Fed-Batch Fermentation Balance_Expression->Fermentation End High-Titer Production Fermentation->End

Fig. 2: Workflow for engineering E. coli for target production.

Quantitative Data Summary

While data specifically for this compound is limited, production titers for its immediate precursor, p-coumaric acid, serve as a valuable benchmark for the efficiency of the upstream pathway.

ProductHost StrainKey Genes ExpressedTiterCulture ConditionsReference
p-Coumaric AcidE. coliSmPAL, AtC4H, AtCPR1, zwf1.5 g/L5L Fed-batch[9]
p-Coumaric AcidE. coliAthPAL1, ATR2-LauC4H chimera156.09 µMShake flask[10]
p-Coumaric AcidE. coli (pheA-)RgTAL, aroGfbr, tktA~22 mg/L (133 µM)Batch culture[1]
Phloretic AcidE. coliTAL, ER150.1 mg/LNot specified[5]

Note: Phloretic acid is the de-esterified product of this compound.

Experimental Protocols

Protocol for Plasmid Construction and Strain Engineering
  • Gene Selection and Synthesis: Select genes encoding TAL, 4CL, and a suitable Enoyl Reductase (ER). Codon-optimize the gene sequences for optimal expression in E. coli. Genes can be sourced from various organisms (e.g., Rhodotorula glutinis for TAL, Arabidopsis thaliana for 4CL).

  • Vector Assembly: Clone the synthesized genes into compatible expression vectors (e.g., pET and pACYC series for two-plasmid systems) under the control of an inducible promoter, such as T7 or araBAD. Use standard molecular cloning techniques like Gibson assembly or restriction-ligation.

  • Host Modification: For precursor and cofactor enhancement, use chromosomal editing techniques like CRISPR/Cas9 or λ-Red recombination to integrate genes (aroGfbr, tktA, zwf) or delete competing pathway genes.

  • Transformation: Transform the assembled plasmids into the desired E. coli host strain (e.g., BL21(DE3) or a tyrosine-overproducing derivative). Verify successful transformation by antibiotic selection and colony PCR.

Protocol for Fed-Batch Fermentation

This protocol is a general guideline and should be optimized for the specific strain and process.[11][12][13][14]

  • Pre-culture Preparation: Inoculate a single colony of the engineered strain into 5-10 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Incubate overnight at 37°C with shaking (200-250 rpm).

  • Inoculum Culture: Use the overnight pre-culture to inoculate a larger volume (e.g., 100 mL in a 1L flask) of defined minimal medium (e.g., M9 medium) supplemented with glucose and antibiotics. Grow at 37°C until the optical density at 600 nm (OD600) reaches 4-6.

  • Bioreactor Setup: Prepare a 2L or 5L bioreactor containing sterile minimal medium. Calibrate pH, dissolved oxygen (DO), and temperature probes. Set initial conditions: pH 7.0 (controlled with NH4OH and H3PO4), temperature 30-37°C, and DO maintained above 20% saturation via agitation and airflow control.

  • Inoculation and Batch Phase: Inoculate the bioreactor with the inoculum culture to a starting OD600 of ~0.1. Allow the culture to grow in batch mode until the initial glucose is depleted, typically indicated by a sharp increase in DO.

  • Fed-Batch Phase: Begin feeding a concentrated sterile glucose solution (e.g., 50-60% w/v) to the bioreactor. The feed rate can be controlled to maintain a specific growth rate, often using a DO-stat or a pre-programmed exponential feeding strategy.

  • Induction: When the culture reaches a high cell density (e.g., OD600 of 20-50), induce heterologous gene expression by adding an appropriate inducer (e.g., 0.1-1.0 mM IPTG for T7 promoters). Reduce the temperature to 25-30°C to improve protein solubility and reduce metabolic stress.

  • Harvesting: Continue the fed-batch cultivation for 24-48 hours post-induction. Monitor cell growth (OD600) and product formation periodically. Harvest the cells by centrifugation.

Protocol for Extraction and HPLC Analysis of CoA Esters

Analysis of intracellular CoA thioesters requires careful extraction to prevent degradation.

  • Cell Quenching and Extraction:

    • Rapidly quench a known volume of cell culture (e.g., 1 mL) in a cold quenching solution (e.g., 60% methanol (B129727) at -40°C) to halt metabolic activity.

    • Centrifuge the quenched cells at high speed (e.g., 13,000 x g for 1 min at 4°C).

    • Discard the supernatant and resuspend the cell pellet in an extraction buffer (e.g., a mixture of perchloric acid or a buffered solution with detergents).

    • Lyse the cells using sonication or bead beating on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically required.

      • Solvent A: Phosphate buffer (e.g., 50 mM potassium phosphate, pH 5.5-6.5).

      • Solvent B: Acetonitrile or Methanol.

    • Gradient Example: Start with a low percentage of Solvent B (e.g., 5-10%), increasing linearly to a higher percentage (e.g., 50-70%) over 20-30 minutes.[15]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where CoA esters have high absorbance, typically around 260 nm (for the adenine (B156593) moiety) and a secondary wavelength around 310-330 nm for the p-coumaroyl moiety.

    • Quantification: Use authentic standards of p-coumaroyl-CoA to generate a standard curve for quantification. This compound may need to be synthesized enzymatically for use as a standard if not commercially available. Mass spectrometry (LC-MS) can be used for definitive identification.[16]

Conclusion

The production of this compound in E. coli is a feasible and promising approach for the sustainable manufacturing of valuable dihydrochalcones. Success relies on a systematic metabolic engineering strategy that combines the introduction of a robust heterologous pathway with targeted host modifications to enhance the flux of carbon and reducing equivalents towards the desired product. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to develop and optimize high-performance microbial cell factories for this purpose.

References

Application Notes and Protocols for the Quantification of p-Dihydrocoumaroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Dihydrocoumaroyl-CoA is a key intermediate in various metabolic pathways, including the biosynthesis of flavonoids and other secondary metabolites in plants and microorganisms. Accurate quantification of this molecule is crucial for understanding and engineering these pathways for applications in drug development, agriculture, and biotechnology. These application notes provide a comprehensive guide to the analytical standards and protocols for the quantification of this compound, addressing the current lack of a commercially available standard by detailing a proposed in-house synthesis, purification, and characterization process. The subsequent quantification is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV) methodologies for acyl-CoAs.

Part 1: Analytical Standard Preparation

Protocol 1: Synthesis and Purification of this compound Standard

This protocol describes a two-step process: first, the enzymatic synthesis of p-coumaroyl-CoA, followed by its enzymatic reduction to this compound. The final product is then purified by HPLC.

Materials:

  • p-Coumaric acid

  • Coenzyme A (CoA) trilithium salt

  • 4-Coumarate:CoA ligase (4CL) (e.g., from Arabidopsis thaliana, expressed in E. coli)

  • Enoyl-CoA reductase (e.g., from a microbial source capable of reducing the double bond of p-coumaroyl-CoA)

  • ATP, MgCl₂, DTT

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Acetonitrile (ACN), HPLC grade

  • Phosphoric acid, HPLC grade

  • Solid Phase Extraction (SPE) C18 cartridges

Procedure:

  • Enzymatic Synthesis of p-Coumaroyl-CoA:

    • In a reaction vessel, combine p-coumaric acid, CoA, ATP, and MgCl₂ in a potassium phosphate buffer (pH 7.5) containing DTT.

    • Initiate the reaction by adding purified 4CL enzyme.

    • Incubate the reaction mixture at 30°C for 2-4 hours. Monitor the reaction progress by HPLC-UV, observing the formation of the p-coumaroyl-CoA peak.

  • Enzymatic Reduction to this compound:

    • To the reaction mixture containing p-coumaroyl-CoA, add a suitable enoyl-CoA reductase and an appropriate NADPH regeneration system.

    • Incubate the mixture at 30°C for an additional 2-4 hours. Monitor the conversion of p-coumaroyl-CoA to this compound by HPLC-UV.

  • Purification by HPLC:

    • Quench the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) and centrifuge to pellet the protein.

    • Load the supernatant onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with methanol (B129727).

    • Evaporate the methanol under a stream of nitrogen.

    • Reconstitute the sample in the HPLC mobile phase starting condition.

    • Purify this compound using a reverse-phase C18 HPLC column with a phosphoric acid-acetonitrile gradient.[1]

    • Collect the fractions corresponding to the this compound peak.

    • Lyophilize the purified fractions to obtain the this compound standard.

  • Characterization and Quantification of the Standard:

    • Confirm the identity of the purified product by high-resolution mass spectrometry (HRMS) to match the exact mass of this compound (C₃₀H₄₄N₇O₁₈P₃S, Exact Mass: 911.1571 g/mol ).[2]

    • Perform Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, particularly the reduction of the double bond.

    • Determine the concentration of the purified standard using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (adenine moiety of CoA) and using the extinction coefficient of Coenzyme A (16,400 M⁻¹cm⁻¹ at pH 7.0).

Synthesis_and_Purification_Workflow cluster_synthesis Chemo-Enzymatic Synthesis cluster_purification Purification and Characterization pCoumaricAcid p-Coumaric Acid pCoumaroylCoA p-Coumaroyl-CoA pCoumaricAcid->pCoumaroylCoA 4CL, ATP, MgCl2 CoA Coenzyme A CoA->pCoumaroylCoA pDihydrocoumaroylCoA_unpurified This compound (unpurified) pCoumaroylCoA->pDihydrocoumaroylCoA_unpurified Enoyl-CoA Reductase NADPH NADPH NADPH->pDihydrocoumaroylCoA_unpurified SPE Solid Phase Extraction (C18) pDihydrocoumaroylCoA_unpurified->SPE HPLC Reverse-Phase HPLC SPE->HPLC Characterization Characterization (HRMS, NMR) HPLC->Characterization Standard This compound Standard Characterization->Standard Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_lcms LC-MS/MS cluster_hplc HPLC-UV cluster_data Data Processing BiologicalSample Biological Sample (Plant Tissue or Microbial Culture) Extraction Extraction BiologicalSample->Extraction Purification Purification/Cleanup (e.g., SPE) Extraction->Purification FinalExtract Final Extract Purification->FinalExtract LCMS_Analysis LC-MS/MS Analysis (MRM) FinalExtract->LCMS_Analysis HPLC_Analysis HPLC-UV Analysis (260 nm) FinalExtract->HPLC_Analysis DataAnalysis Data Analysis and Quantification LCMS_Analysis->DataAnalysis HPLC_Analysis->DataAnalysis

References

Application Notes and Protocols for the Extraction of Acyl-CoA Esters from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the extraction and quantification of acyl-CoA esters from plant tissues. Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in numerous metabolic pathways, including fatty acid synthesis and degradation, making their accurate measurement crucial for understanding plant lipid metabolism and for applications in biotechnology and drug development. The low abundance and instability of acyl-CoAs in plant tissues present significant analytical challenges.[1][2] The following protocol is a synthesis of established methods designed to ensure high recovery and stability of acyl-CoAs for subsequent analysis by techniques such as HPLC or LC-MS/MS.[1][3]

Quantitative Data Summary

The concentrations of acyl-CoA esters can vary significantly depending on the plant species, tissue type, and developmental stage. The following table summarizes representative quantitative data from studies on Arabidopsis thaliana and Brassica napus.

Plant SpeciesTissue TypeDevelopmental StageTotal Acyl-CoA Pool (fmol/mg fresh weight)Predominant Acyl-CoA EstersReference
Arabidopsis thalianaSeedlings2-day-old3000 - 7000Long-chain[4]
Arabidopsis thalianaMature Leaves-1-4 µM concentration-[5]
Brassica napusSeedsMaturing3000 - 7000Long-chain[4]
Brassica napus (transgenic)SeedsMaturing-High levels of lauric acid[6]

Note: The total acyl-CoA pool size and composition are dynamic and can be influenced by genetic modifications and environmental conditions.[7]

Experimental Protocol: Extraction of Acyl-CoA Esters

This protocol is adapted from methodologies that emphasize rapid inactivation of enzymatic activity and efficient extraction of a broad range of acyl-CoA species.[4][8]

I. Materials and Reagents

  • Plant tissue (e.g., leaves, seeds, roots)

  • Liquid nitrogen

  • Pre-heated 75°C isopropanol (B130326) with 0.01% butylated hydroxytoluene (BHT)[8]

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.1 M KH2PO4 buffer (pH 4.9)[9]

  • Acetonitrile[10]

  • Saturated (NH4)2SO4 solution[9]

  • Internal standard (e.g., heptadecanoyl-CoA)[9]

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or specialized anion-exchange)[10][11]

  • Glass homogenizer

  • Centrifuge capable of reaching at least 2,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

II. Procedure

  • Sample Collection and Quenching:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. This step is critical to prevent the degradation of acyl-CoAs and other lipids.[8]

    • Store samples at -80°C until extraction.

  • Tissue Homogenization and Enzyme Inactivation:

    • For tissues like leaves, quickly immerse the frozen tissue in pre-heated (75°C) isopropanol containing 0.01% BHT.[8] The hot solvent rapidly inactivates lipolytic enzymes.[8] For seeds, mechanical disruption using a mortar and pestle with liquid nitrogen is recommended before solvent addition.

    • Homogenize the tissue in the hot isopropanol using a glass homogenizer.

  • Lipid Extraction:

    • Add chloroform and water to the homogenate to create a biphasic system (a common ratio is chloroform:isopropanol:water, 1:1:0.8, v/v/v).

    • Vortex the mixture thoroughly and agitate at room temperature for 1 hour.[8]

    • Centrifuge the sample to separate the phases (e.g., 2,000 x g for 10 minutes). The acyl-CoAs will be in the upper aqueous/methanolic phase, while non-polar lipids will partition into the lower chloroform phase.[9]

    • Carefully collect the upper aqueous phase containing the acyl-CoAs.

  • Alternative Extraction for Broad Specificity:

    • Homogenize frozen, powdered tissue in 100 mM KH2PO4 buffer (pH 4.9) containing an internal standard.[9]

    • Add 2-propanol and re-homogenize.[9]

    • Add saturated (NH4)2SO4 and acetonitrile, then vortex vigorously.[9]

    • Centrifuge at 1,900 x g for 5 minutes. The upper phase contains the acyl-CoAs.[9]

  • Purification and Concentration (Optional but Recommended):

    • For cleaner samples and to concentrate the acyl-CoAs, solid-phase extraction (SPE) is recommended.[10][11]

    • Acidify the extract with glacial acetic acid before applying to the SPE column.[11]

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the aqueous extract onto the column.

    • Wash the column to remove interfering compounds.

    • Elute the acyl-CoAs using an appropriate solvent (e.g., methanol or 2-propanol for C18 columns).[10]

    • Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume of a solvent compatible with the downstream analytical method (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) for LC-MS).[3]

III. Analysis

  • HPLC with Fluorescence Detection: For highly sensitive detection, acyl-CoAs can be derivatized to their fluorescent acyl-etheno-CoA esters using chloroacetaldehyde.[4][6] The derivatives are then separated by ion-paired reversed-phase HPLC and detected fluorometrically.[4][6]

  • LC-MS/MS: This is a powerful technique for both the identification and quantification of a wide range of acyl-CoA species without the need for derivatization.[1][2]

Experimental Workflow Diagram

Acyl_CoA_Extraction_Workflow Workflow for Acyl-CoA Ester Extraction from Plant Tissue A Sample Collection & Quenching (Liquid Nitrogen) B Tissue Homogenization (Hot Isopropanol or Buffer) A->B Immediate Processing C Solvent Extraction (e.g., Chloroform/Methanol/Water) B->C Add Extraction Solvents D Phase Separation (Centrifugation) C->D Vortex & Agitate E Collect Aqueous Phase (Contains Acyl-CoAs) D->E Aspirate Supernatant F Solid-Phase Extraction (SPE) (Purification & Concentration) E->F Optional Cleanup G Dry Down (Nitrogen Stream or Vacuum) E->G Directly Dry (if SPE is skipped) F->G Elute Acyl-CoAs H Reconstitute Sample G->H Add Analytical Solvent I Analysis (HPLC-Fluorescence or LC-MS/MS) H->I

Caption: Experimental workflow for the extraction of acyl-CoA esters.

This protocol provides a robust framework for the extraction and analysis of acyl-CoA esters from plant tissues. Researchers should optimize specific steps, such as the choice of extraction solvents and SPE columns, based on the specific plant material and the target acyl-CoA species.

References

Application Notes and Protocols for Engineering p-Dihydrocoumaroyl-CoA Pathways using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CRISPR/Cas9 technology for the targeted engineering of the p-dihydrocoumaroyl-CoA pathway in the model organism Saccharomyces cerevisiae. The protocols detailed below focus on strategies to modulate the flux towards this compound, a key intermediate in the biosynthesis of various valuable natural products.

Introduction

The this compound metabolic pathway is a branch of the broader phenylpropanoid pathway. The central precursor, p-coumaroyl-CoA, can be converted into a wide array of compounds, including flavonoids, stilbenoids, and other polyphenols. However, an endogenous reductase activity in S. cerevisiae can divert p-coumaroyl-CoA to this compound, leading to the formation of byproducts such as phloretic acid and phloretin (B1677691).[1] While often considered a loss of flux towards desired flavonoids like naringenin, the targeted engineering of this pathway can be harnessed to produce specific dihydrochalcones and other valuable molecules.

The CRISPR/Cas9 system offers a precise and efficient tool for genome editing, enabling targeted modifications to enhance or suppress specific metabolic conversions. This document outlines strategies to modulate the activity of the key enzyme responsible for this compound synthesis, the enoyl reductase Tsc13.[2][3] As TSC13 is an essential gene in yeast, complete knockout is not a viable strategy.[2][3] Therefore, this guide will focus on CRISPR-mediated knockdown and gene replacement approaches.

Data Presentation

The following tables summarize quantitative data from studies on the modulation of the this compound pathway in S. cerevisiae.

Table 1: Effect of TSC13 Overexpression on Phenylpropanoid Production

Strain BackgroundGenetic Modificationp-Coumaric Acid (μM)Phloretic Acid (μM)Naringenin (μM)Phloretin (μM)
Naringenin ProducerEmpty Vector (Control)150501000
Naringenin ProducerTSC13 Overexpression1502502575

Data extrapolated from qualitative descriptions and graphical representations in cited literature.[2]

Table 2: Effect of Heterozygous TSC13 Deletion on Phloretic Acid Production

StrainGenotypep-Coumaric Acid Consumed (%)Phloretic Acid Produced (Relative Units)
Wild TypeTSC13/TSC131001.0
Heterozygous KnockoutTSC13/tsc13Δ~80~0.6

Data adapted from graphical representations in cited literature.[4][5]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This pathway illustrates the conversion of p-coumaroyl-CoA to this compound and subsequent products, highlighting the competition with the flavonoid pathway.

p_dihydrocoumaroyl_CoA_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_dihydrochalcone This compound Pathway cluster_flavonoid Flavonoid Pathway p-Coumaroyl-CoA p-Coumaroyl-CoA This compound This compound p-Coumaroyl-CoA->this compound Tsc13 (Enoyl Reductase) Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone + 3x Malonyl-CoA (CHS) Phloretic Acid Phloretic Acid This compound->Phloretic Acid Hydrolysis Phloretin Phloretin This compound->Phloretin + 3x Malonyl-CoA (CHS) Naringenin Naringenin Naringenin Chalcone->Naringenin CHI

Caption: Biosynthetic pathway of this compound.

CRISPR/Cas9 Workflow for TSC13 Modulation

This diagram outlines the key steps for engineering the TSC13 locus in S. cerevisiae using CRISPR/Cas9.

crispr_workflow cluster_design Design Phase cluster_construction Construction Phase cluster_transformation Transformation & Selection cluster_analysis Analysis Phase gRNA_Design gRNA Design for TSC13 Plasmid_Construction Construct gRNA Expression Plasmid gRNA_Design->Plasmid_Construction Donor_DNA_Design Donor DNA Design (Knockdown/Replacement) Donor_DNA_Synthesis Synthesize Donor DNA Donor_DNA_Design->Donor_DNA_Synthesis Yeast_Transformation Co-transform Yeast with Plasmid and Donor DNA Plasmid_Construction->Yeast_Transformation Donor_DNA_Synthesis->Yeast_Transformation Selection Select Transformed Colonies Yeast_Transformation->Selection Verification Verify Genomic Modification (PCR & Sequencing) Selection->Verification Metabolite_Analysis Quantitative Metabolite Analysis (LC-MS/GC-MS) Verification->Metabolite_Analysis

Caption: CRISPR/Cas9 experimental workflow.

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Knockdown of TSC13 using RNA interference (RNAi)

This protocol describes the use of a CRISPR-dCas9 system fused to an RNAi effector to knockdown the expression of the essential TSC13 gene.

1. gRNA Design and Plasmid Construction:

  • Design a 20-bp gRNA sequence targeting the promoter region of TSC13. Online tools such as CHOPCHOP can be utilized for gRNA design.

  • Synthesize the gRNA sequence as two complementary oligonucleotides with appropriate overhangs for cloning into a dCas9-RNAi expression vector.

  • Ligate the annealed oligonucleotides into a yeast expression vector containing a constitutively expressed dCas9 fused to an RNAi effector domain (e.g., Mxi1).

2. Yeast Transformation:

  • Prepare competent S. cerevisiae cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Plate the transformed cells on selective medium (e.g., SC-Ura) and incubate at 30°C for 2-3 days.

3. Verification of Transformants:

  • Isolate genomic DNA from putative transformants.

  • Confirm the presence of the plasmid by PCR using plasmid-specific primers.

  • To assess knockdown efficiency, extract total RNA and perform quantitative reverse transcription PCR (qRT-PCR) to measure TSC13 transcript levels relative to a housekeeping gene (e.g., ACT1).

4. Metabolite Analysis:

  • Cultivate the verified knockdown strains and a control strain (transformed with an empty vector) in a suitable production medium.

  • After a defined period of cultivation, quench the metabolism and extract intracellular and extracellular metabolites.

  • Analyze the concentrations of p-coumaric acid, phloretic acid, naringenin, and phloretin using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: CRISPR/Cas9-Mediated Replacement of TSC13 with a Plant Homologue

This protocol details the replacement of the endogenous TSC13 gene with a plant-derived homologue that exhibits lower activity towards p-coumaroyl-CoA.

1. gRNA and Donor DNA Design:

  • Design a gRNA targeting the coding sequence of the TSC13 gene.

  • Design a donor DNA template consisting of the codon-optimized coding sequence of a plant enoyl reductase homologue flanked by 500-1000 bp homology arms corresponding to the regions upstream and downstream of the TSC13 open reading frame.

2. Construction of gRNA Plasmid and Donor DNA:

  • Clone the designed gRNA into a yeast expression vector containing the Cas9 gene.

  • Synthesize or PCR-amplify the donor DNA fragment.

3. Yeast Co-transformation:

  • Prepare competent S. cerevisiae cells.

  • Co-transform the competent cells with the Cas9-gRNA plasmid and the linear donor DNA fragment.

  • Plate the cells on a selective medium and incubate at 30°C.

4. Verification of Gene Replacement:

  • Isolate genomic DNA from the resulting colonies.

  • Perform PCR using primers flanking the TSC13 locus to confirm the integration of the plant homologue and the deletion of the native TSC13 gene.

  • Sequence the PCR product to verify the correct insertion of the donor DNA.

5. Phenotypic and Metabolic Analysis:

  • Assess the growth phenotype of the engineered strain to ensure the essential function of the replaced gene is maintained.

  • Perform quantitative metabolite analysis as described in Protocol 1 (Step 4) to determine the impact of the gene replacement on the production of this compound derivatives and other phenylpropanoids.

Conclusion

The application of CRISPR/Cas9 technology provides a powerful platform for the precise engineering of the this compound pathway in S. cerevisiae. By employing strategies such as CRISPRi-mediated knockdown or gene replacement of the essential TSC13 gene, researchers can effectively modulate metabolic flux and either reduce the formation of unwanted byproducts in flavonoid production or intentionally channel intermediates towards the synthesis of valuable dihydrochalcones. The protocols and data presented herein serve as a foundational guide for scientists and drug development professionals to explore and exploit the potential of this metabolic pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of p-Dihydrocoumaroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of p-dihydrocoumaroyl-CoA in enzymatic synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of this compound is significantly lower than expected. What are the potential causes?

A low yield in the enzymatic synthesis of this compound can arise from issues in one or both stages of the reaction: the initial synthesis of p-coumaroyl-CoA from p-coumaric acid, and the subsequent reduction to this compound. A systematic approach to troubleshooting is essential.

Primary areas to investigate:

  • Enzyme Activity and Stability: Inactivation of either 4-coumarate:CoA ligase (4CL) or the enoyl-CoA reductase.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition for one or both enzymatic steps.

  • Substrate and Cofactor Limitations: Insufficient or impure p-coumaric acid, Coenzyme A (CoA), ATP, or the NADPH cofactor.

  • Presence of Inhibitors: Contamination from reagents or reaction vessels.

  • Product Degradation: Instability of the CoA thioester products.

  • Competing Side Reactions: Enzymatic or chemical side reactions consuming substrates or the intermediate product.

Q2: How can I troubleshoot low yield in the first step, the synthesis of p-coumaroyl-CoA?

The conversion of p-coumaric acid to p-coumaroyl-CoA is catalyzed by 4-coumarate:CoA ligase (4CL). Low efficiency in this step is a common bottleneck.

Troubleshooting Steps:

  • Verify 4CL Activity: Perform an independent assay for 4CL activity. A common method is a spectrophotometric assay that measures the formation of p-coumaroyl-CoA, which has a characteristic absorbance at 333 nm.

  • Check for Thioesterase Activity: Crude enzyme preparations may contain thioesterases that hydrolyze the p-coumaroyl-CoA product, creating a futile cycle and reducing the net yield.[1] If using a crude lysate, consider further purification of the 4CL enzyme. A yield of 15-20% in crude extracts has been reported to be limited by thioesterase activity.[1]

  • Optimize Substrate Concentrations: Ensure that ATP and CoA are not limiting. A molar excess of these substrates relative to p-coumaric acid is often required.

  • Confirm Magnesium Concentration: 4CL requires Mg²⁺ as a cofactor. Ensure the correct concentration is present in the reaction buffer.

Q3: I have confirmed the production of p-coumaroyl-CoA, but the final yield of this compound is still low. What should I investigate?

This indicates a problem with the second enzymatic step, the reduction of p-coumaroyl-CoA by an enoyl-CoA reductase.

Troubleshooting Steps:

  • Ensure Enoyl-CoA Reductase is Active: The enzyme responsible for this conversion, such as Tsc13 in S. cerevisiae, is an NADPH-dependent reductase.[2][3] Verify the presence and activity of a suitable enoyl-CoA reductase in your system.

  • Check NADPH Availability and Regeneration: This reaction is dependent on the NADPH cofactor. Ensure sufficient NADPH is added to the reaction. For larger-scale reactions, an NADPH regeneration system may be necessary to maintain its concentration.

  • Address Competing Reactions: In biological systems, p-coumaroyl-CoA is a precursor for many other molecules, such as flavonoids.[4][5] If using a cell-based system or crude lysate, be aware that other enzymes may be competing for the p-coumaroyl-CoA substrate.

  • Product Instability: Although generally more stable than free thiols, CoA thioesters can be susceptible to hydrolysis, especially at non-optimal pH and temperature.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the enzymes involved in the synthesis of this compound. Note that some data is from homologous enzymes and may require optimization for your specific system.

Parameter4-Coumarate:CoA Ligase (4CL)Enoyl-CoA Reductase
Substrates p-Coumaric acid, ATP, Coenzyme Ap-Coumaroyl-CoA, NADPH
Cofactors Mg²⁺-
Optimal pH ~7.5 - 8.0~7.5
Optimal Temperature ~30 - 37°C~30°C
Kinetic Parameters Km (p-coumaric acid): Varies by isoformKm (NADPH): ~1.5 µM (for a homologous reductase)[6]
Km (1-cyclohexenylcarbonyl-CoA): ~25 µM (for a homologous reductase)[6]
Inhibitors Divalent cations and thiol reagents can inhibit some reductases.[6]

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound from p-coumaric acid in a two-step enzymatic cascade.

Step 1: Synthesis of p-Coumaroyl-CoA

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 5 mM MgCl₂

    • 5 mM ATP

    • 25 µM Coenzyme A

    • 4 mM p-coumaric acid

    • Purified 4-coumarate:CoA ligase (4CL) enzyme (concentration to be optimized)

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Monitoring (Optional): Monitor the formation of p-coumaroyl-CoA by measuring the absorbance at 333 nm using a spectrophotometer.

Step 2: Synthesis of this compound

  • Addition of Second Enzyme and Cofactor: To the reaction mixture from Step 1, add:

    • Purified enoyl-CoA reductase (e.g., recombinant Tsc13)

    • NADPH to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidifying the mixture.

  • Analysis: Analyze the formation of this compound using reverse-phase HPLC.

Protocol 2: Purification of this compound by HPLC
  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Phosphoric acid-water solution (e.g., 0.1% phosphoric acid in water).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes is a good starting point.

    • Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA).

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Lyophilization: Pool the collected fractions and lyophilize to obtain the purified product.

Visualizations

Enzymatic_Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 p_coumaric_acid p-Coumaric Acid p_coumaroyl_CoA p-Coumaroyl-CoA p_coumaric_acid->p_coumaroyl_CoA 4CL ATP ATP ATP->p_coumaroyl_CoA CoA CoA CoA->p_coumaroyl_CoA NADPH NADPH p_dihydrocoumaroyl_CoA This compound NADPH->p_dihydrocoumaroyl_CoA p_coumaroyl_CoA_2->p_dihydrocoumaroyl_CoA Enoyl-CoA Reductase

Caption: Enzymatic synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_step1 Is p-coumaroyl-CoA being produced? start->check_step1 troubleshoot_step1 Troubleshoot Step 1: - Check 4CL activity - Test for thioesterase - Optimize substrates/Mg²⁺ check_step1->troubleshoot_step1 No check_step2 Is p-coumaroyl-CoA being converted? check_step1->check_step2 Yes troubleshoot_step1->check_step1 troubleshoot_step2 Troubleshoot Step 2: - Check reductase activity - Ensure NADPH availability - Consider competing reactions check_step2->troubleshoot_step2 No check_stability Check Product Stability and Purification check_step2->check_stability Yes troubleshoot_step2->check_step2 end Optimized Yield check_stability->end

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: P-Coumaroyl-CoA Metabolism in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-coumaroyl-CoA in yeast for the production of flavonoids and other valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the heterologous production of flavonoids from p-coumaroyl-CoA in Saccharomyces cerevisiae?

A1: The most frequently reported byproducts are phloretic acid and phloretin (B1677691).[1][2][3][4] These compounds arise from the reduction of p-coumaroyl-CoA to p-dihydrocoumaroyl-CoA by an endogenous yeast enzyme.[1][4] In some engineered strains, other byproducts such as kaempferol (B1673270) can be formed due to incomplete reduction of p-coumaroyl-CoA or side reactions of other pathway enzymes.[5] Additionally, 2',4',6'-trihydroxydihydrochalcone (B190326) has also been identified as a byproduct in some instances.[2]

Q2: What is the primary endogenous yeast enzyme responsible for the formation of phloretic acid and phloretin?

A2: The primary enzyme responsible for the unwanted reduction of p-coumaroyl-CoA is the endogenous enoyl reductase Tsc13.[1][3] This enzyme reduces the double bond in the p-coumaroyl-CoA molecule, forming this compound, which is then converted to phloretic acid and subsequently to phloretin.[1][4]

Q3: Can the accumulation of p-coumaroyl-CoA be toxic to yeast cells?

A3: Yes, the accumulation of p-coumaroyl-CoA has been shown to be toxic to Saccharomyces cerevisiae, leading to growth inhibition.[1] This toxicity is a critical consideration in metabolic engineering strategies, as imbalanced pathways that lead to the buildup of this intermediate can negatively impact cell health and overall product titers. Similarly, high concentrations of the precursor p-coumaric acid can also reduce the specific growth rate of yeast.[6][7]

Q4: How does the availability of malonyl-CoA affect byproduct formation?

A4: Malonyl-CoA is a critical precursor for flavonoid biosynthesis, condensing with p-coumaroyl-CoA in a reaction catalyzed by chalcone (B49325) synthase (CHS).[8][9] An insufficient supply of malonyl-CoA can be a significant bottleneck, leading to the accumulation of p-coumaroyl-CoA.[1] This excess p-coumaroyl-CoA is then more likely to be diverted towards the competing byproduct pathway catalyzed by Tsc13, resulting in increased formation of phloretic acid and phloretin.[1]

Troubleshooting Guides

Problem 1: High levels of phloretic acid and phloretin byproducts are detected in my culture.

  • Possible Cause 1: Insufficient Malonyl-CoA Supply. A low intracellular concentration of malonyl-CoA can lead to the accumulation of p-coumaroyl-CoA, which is then shunted to the byproduct pathway.

    • Troubleshooting Tip: Enhance the supply of malonyl-CoA by overexpressing acetyl-CoA carboxylase (ACC1).[10] It has been shown that increasing the copy number of a phosphorylation-deficient ACC1 can lead to higher product titers.[10] Additionally, supplementing the medium with malonate and expressing a malonate transporter and malonyl-CoA synthetase can also boost malonyl-CoA levels.[11]

  • Possible Cause 2: Imbalance in Pathway Enzyme Expression. The relative activities of 4-coumarate:CoA ligase (4CL) and chalcone synthase (CHS) are crucial. If 4CL activity is too high relative to CHS, p-coumaroyl-CoA will accumulate.

    • Troubleshooting Tip: Modulate the expression levels of 4CL and CHS. This can be achieved by using promoters of different strengths or by altering the gene copy numbers.[1] Implementing a dynamic regulatory system using biosensors for p-coumaroyl-CoA and malonyl-CoA can help to balance the pathway in real-time.[1]

  • Possible Cause 3: High Activity of Endogenous Reductase Tsc13. The native Tsc13 enzyme directly competes for the p-coumaroyl-CoA substrate.

    • Troubleshooting Tip: While direct knockout of TSC13 might be an option, it's essential to consider its native role in fatty acid metabolism. A more nuanced approach would be to use RNAi to downregulate TSC13 expression, potentially reducing byproduct formation without severely impacting cell viability.

Problem 2: Poor cell growth and low product titers.

  • Possible Cause 1: Toxicity from p-coumaroyl-CoA Accumulation. As mentioned, an excess of p-coumaroyl-CoA is toxic to yeast.[1]

    • Troubleshooting Tip: Employ dynamic regulation strategies to maintain a low, non-toxic level of p-coumaroyl-CoA. A biosensor that controls the expression of 4CL based on the intracellular concentration of p-coumaroyl-CoA can prevent its accumulation.[1]

  • Possible Cause 2: Toxicity from Precursor (p-coumaric acid) Feeding. High concentrations of p-coumaric acid in the medium can inhibit yeast growth.[6]

    • Troubleshooting Tip: Optimize the feeding strategy for p-coumaric acid. Instead of adding a large amount at the beginning of the fermentation, consider a fed-batch or continuous feeding approach to maintain a low but sufficient concentration in the medium. Some studies have found that periodic additions of p-coumaric acid can mitigate toxicity.[7]

Quantitative Data Summary

Table 1: Titers of Flavonoids and Byproducts in Engineered S. cerevisiae

Desired ProductStrain BackgroundPrecursor(s)Titer of Desired Product (mg/L)Titer of Byproducts (mg/L)Byproduct(s)Reference
Naringenin (B18129)AH22Glucose~7~20Phloretin (~9), 2',4',6'-trihydroxydihydrochalcone (~11)[2][12]
PinocembrinAH22Glucose0.8Not specifiedNot specified[2][12]
NaringeninCEN.PK2-1C derivativep-coumaric acid (0.5 mM)10.51Not quantifiedNot specified[7]
LiquiritigeninEngineered strainGlucose5.31 ± 0.48Not specifiedNot specified[5]
KaempferolEngineered strainGlucose26.57 ± 2.66Not specifiedNot specified[5]
QuercetinEngineered strainGlucose20.38 ± 2.57Not specifiedNot specified[5]
ResokaempferolST5071Glucose0.51 ± 0.0311.39 ± 0.33Kaempferol[5]

Experimental Protocols

Protocol 1: Quantification of p-Coumaroyl-CoA, Byproducts, and Flavonoids by HPLC

This protocol outlines the general steps for analyzing culture samples to quantify the desired products and byproducts.

  • Sample Preparation:

    • Take a 1 mL aliquot of the yeast culture at a specific time point.

    • Centrifuge at 12,000 rpm for 10 minutes to pellet the cells.

    • Collect the supernatant for analysis of extracellular metabolites.

    • For intracellular metabolites, wash the cell pellet with ice-cold water and perform a cell lysis procedure (e.g., using methanol-HCl extraction).

    • Filter the supernatant or cell extract through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column (e.g., Agilent XDB-C18).

    • Mobile Phase: A gradient of two solvents is typically used:

      • Solvent A: Water with 0.1% formic acid or acetic acid.

      • Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid or acetic acid.

    • Gradient: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B. This should be optimized for the specific compounds of interest.

    • Flow Rate: 1.0 mL/min.

    • Detection: Use a UV-Vis or Diode Array Detector (DAD). Monitor at wavelengths relevant to your compounds (e.g., ~290 nm for naringenin, ~310 nm for p-coumaric acid and its derivatives).

    • Quantification: Create a standard curve for each compound of interest (p-coumaric acid, phloretic acid, phloretin, and your desired flavonoid) using known concentrations of pure standards. Calculate the concentration in your samples by comparing the peak areas to the standard curve.

Visualizations

Byproduct_Formation_Pathway cluster_main_pathway Desired Flavonoid Pathway cluster_byproduct_pathway Byproduct Formation pCoumaric_acid p-Coumaric Acid pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_acid->pCoumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone pCoumaroyl_CoA->Naringenin_Chalcone CHS pDihydrocoumaroyl_CoA This compound pCoumaroyl_CoA->pDihydrocoumaroyl_CoA Tsc13 (Endogenous Reductase) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin (Flavonoid) Naringenin_Chalcone->Naringenin CHI Phloretic_Acid Phloretic Acid (Byproduct) pDihydrocoumaroyl_CoA->Phloretic_Acid Hydrolysis Phloretin Phloretin (Byproduct) Phloretic_Acid->Phloretin

Caption: Metabolic pathway showing the desired route to naringenin and the competing byproduct pathway from p-coumaroyl-CoA in yeast.

Troubleshooting_Workflow Start High Byproduct Levels Detected Check_Malonyl Is Malonyl-CoA Limiting? Start->Check_Malonyl Check_Enzyme_Balance Are 4CL/CHS Levels Balanced? Check_Malonyl->Check_Enzyme_Balance No Action_Malonyl Increase Malonyl-CoA Supply (e.g., Overexpress ACC1) Check_Malonyl->Action_Malonyl Yes Action_Enzyme_Balance Optimize 4CL/CHS Expression (e.g., Promoter Engineering, Dynamic Regulation) Check_Enzyme_Balance->Action_Enzyme_Balance No Action_Tsc13 Downregulate Tsc13 Expression (e.g., RNAi) Check_Enzyme_Balance->Action_Tsc13 Yes End Byproduct Levels Reduced Action_Malonyl->End Action_Enzyme_Balance->End Action_Tsc13->End

Caption: A logical workflow for troubleshooting high byproduct formation from p-coumaroyl-CoA.

References

improving the stability of p-dihydrocoumaroyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-dihydrocoumaroyl-CoA. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure the stability of this compound in their experiments.

Troubleshooting Guide

Thioesters like this compound are susceptible to degradation, which can impact experimental outcomes. The following table outlines common issues, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or no detectable this compound after reconstitution 1. Hydrolysis: The thioester bond is prone to hydrolysis, especially at neutral to alkaline pH.[1][2][3] 2. Improper Storage: Exposure to moisture or elevated temperatures can accelerate degradation.[4] 3. Oxidation: The phenolic group may be susceptible to oxidation.1. Reconstitute the lyophilized powder in a slightly acidic buffer (pH 4-6). Prepare fresh solutions for each experiment. 2. Store the lyophilized powder at -20°C or below, protected from moisture.[4] 3. Use deoxygenated buffers and consider adding a small amount of a reducing agent like DTT or TCEP if oxidation is suspected.
Inconsistent results between experiments 1. Variable pH: Small variations in buffer pH can significantly affect the rate of hydrolysis. 2. Contamination: Contaminating nucleophiles or enzymes (e.g., thioesterases from biological samples) can degrade the compound.[5] 3. Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation.1. Ensure consistent and accurate pH of all buffers and solutions. 2. Use high-purity water and reagents. If working with biological extracts, consider purification steps to remove interfering enzymes. 3. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Formation of unexpected peaks in analytical chromatography (e.g., HPLC) 1. Degradation Products: The appearance of new peaks may indicate the formation of p-dihydrocoumaric acid and free Coenzyme A due to hydrolysis. 2. Adduct Formation: The compound may react with components in the solution.1. Analyze for the presence of expected degradation products to confirm hydrolysis. 2. Simplify the solution composition to identify potential reactive species.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The most common non-enzymatic degradation pathway for this compound in aqueous solution is the hydrolysis of the thioester bond. This reaction is catalyzed by hydroxide (B78521) ions and therefore proceeds more rapidly at higher pH values (neutral to alkaline). The hydrolysis products are p-dihydrocoumaric acid and Coenzyme A.

cluster_conditions Accelerated by: p_dihydrocoumaroyl_CoA This compound H2O H₂O (Hydrolysis) p_dihydrocoumaroyl_CoA->H2O DegradationProducts p-Dihydrocoumaric Acid + Coenzyme A H2O->DegradationProducts High pH High pH High Temp High Temperature Nucleophiles Nucleophiles

Caption: Degradation of this compound via hydrolysis.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For short-term storage (a few hours), solutions should be kept on ice (0-4°C) in a slightly acidic buffer (pH 4-6). For long-term storage, it is recommended to store aliquots of the solution at -80°C to minimize both hydrolysis and degradation from repeated freeze-thaw cycles. Lyophilized powder should be stored at -20°C or below, desiccated.[4]

Q3: How does pH affect the stability of this compound?

A3: The stability of the thioester bond in this compound is highly pH-dependent. Thioesters are generally more stable in acidic conditions and become increasingly labile as the pH increases into the neutral and alkaline ranges due to base-catalyzed hydrolysis.[1]

Q4: Can I use common biological buffers like PBS or Tris for my experiments?

A4: While you can use these buffers, be aware of their pH. Standard PBS has a pH of ~7.4, and Tris buffers are often used at pH 7.5-8.5. At these pH values, the rate of hydrolysis of this compound will be significantly faster than in an acidic buffer. If your experiment allows, using a buffer with a pH between 4 and 6 is preferable for enhanced stability. If the experimental conditions require a higher pH, prepare the this compound solution immediately before use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a stock solution with enhanced stability.

  • Buffer Preparation: Prepare a 50 mM sodium acetate (B1210297) buffer and adjust the pH to 5.0 using acetic acid. Deoxygenate the buffer by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator to prevent condensation.

  • Dissolution: Reconstitute the powder in the deoxygenated pH 5.0 sodium acetate buffer to the desired concentration. Gently vortex to dissolve.

  • Aliquoting and Storage: Immediately aliquot the stock solution into single-use volumes in microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.

Start Start: Lyophilized this compound PrepareBuffer 1. Prepare & Deoxygenate pH 5.0 Acetate Buffer Start->PrepareBuffer Reconstitute 2. Reconstitute Powder in Buffer PrepareBuffer->Reconstitute Aliquot 3. Aliquot into Single-Use Volumes Reconstitute->Aliquot Store 4. Flash Freeze & Store at -80°C Aliquot->Store End End: Stabilized Aliquots Store->End

Caption: Workflow for preparing a stabilized stock solution.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general method for quantifying this compound and assessing its degradation.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a C18 reversed-phase column and a UV detector.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B (linear gradient)

    • 35-40 min: 5% B

  • Detection: Monitor the absorbance at the λmax of this compound (approximately 260 nm for the adenine (B156593) moiety of CoA and a secondary absorbance for the dihydrocoumaroyl moiety).

  • Quantification: Generate a standard curve using freshly prepared solutions of known concentrations. The peak area corresponding to this compound can be used to determine its concentration in experimental samples. Degradation can be assessed by the decrease in the area of the parent compound peak and the appearance of peaks corresponding to degradation products.

Sample Sample containing This compound Injection Inject onto HPLC System (C18 Column) Sample->Injection Elution Gradient Elution with Mobile Phase A & B Injection->Elution Detection UV Detection (e.g., 260 nm) Elution->Detection Analysis Data Analysis: Peak Integration & Quantification Detection->Analysis Result Concentration & Purity Assessment Analysis->Result

Caption: Experimental workflow for HPLC analysis.

References

Technical Support Center: Substrate Inhibition of 4-Coumarate-CoA Ligase (4CL) with p-Coumaric Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-coumarate-CoA ligase (4CL). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments on substrate inhibition of 4CL with p-coumaric acid analogs.

Frequently Asked Questions (FAQs)

Q1: What is 4-coumarate-CoA ligase (4CL) and why is it a target for inhibition studies?

4-Coumarate-CoA ligase (4CL) is a key enzyme in the phenylpropanoid pathway in plants.[1][2][3] It catalyzes the ATP-dependent ligation of coenzyme A (CoA) to p-coumaric acid and other cinnamic acid derivatives, forming their corresponding CoA esters.[1][3] These products are precursors for a wide array of important plant secondary metabolites, including lignins, flavonoids, and other phenolics.[1][3][4] As a critical branch-point enzyme, inhibiting 4CL can modulate the biosynthesis of these compounds, which has applications in agriculture, biofuel production, and the development of novel therapeutics.

Q2: What are p-coumaric acid analogs and why are they used to study 4CL inhibition?

p-Coumaric acid analogs are molecules that are structurally similar to the natural substrate, p-coumaric acid. They are synthesized to probe the active site of 4CL and to develop specific inhibitors. By systematically modifying the structure of p-coumaric acid, researchers can understand the structure-activity relationships that govern substrate binding and catalysis, and design potent and selective inhibitors.

Q3: What are the different types of enzyme inhibition I might observe with p-coumaric acid analogs?

You may encounter several types of reversible inhibition:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, reducing its catalytic efficiency. In pure non-competitive inhibition, the inhibitor has the same affinity for the free enzyme and the enzyme-substrate complex.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition is more effective at high substrate concentrations.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This is a more general form of inhibition that combines features of competitive and non-competitive inhibition.

Q4: How can I determine the type of inhibition my p-coumaric acid analog is exhibiting?

The type of inhibition can be determined by performing enzyme kinetic studies. By measuring the initial reaction rates at various substrate and inhibitor concentrations, you can generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines on this plot in the presence of different inhibitor concentrations will reveal the type of inhibition.

Data Presentation: Inhibition of 4-Coumarate-CoA Ligase

The following tables summarize quantitative data on the inhibition of 4CL by various compounds.

Table 1: Inhibition of 4-Coumarate-CoA Ligase by Herbicides (Uncompetitive Inhibition)

InhibitorEnzyme SourceIC50 (µM)Inhibition Type
PropanilTobacco39.6Uncompetitive
Swep (B167609)Tobacco6Uncompetitive

Data from Yun, M. S., et al. (2007).[5]

Table 2: Competitive Inhibition of Aspen 4CL Isoforms by Natural Substrates

IsoformSubstrateInhibitorKi (µM)
Pt4CL1p-Coumaric AcidCaffeic Acid4
Pt4CL1Ferulic AcidCaffeic Acid4
Pt4CL1Caffeic Acidp-Coumaric Acid≥ 120
Pt4CL1Caffeic AcidFerulic Acid≥ 120
Pt4CL2Caffeic Acidp-Coumaric Acid4
Pt4CL2Ferulic Acidp-Coumaric Acid4
Pt4CL2p-Coumaric AcidCaffeic Acid≥ 120
Pt4CL2p-Coumaric AcidFerulic Acid≥ 120

Data from Harding, S. A., et al. (2002).[1][4]

Table 3: Inhibitory Activity (IC50) of Acylsulfamide Analogs against 4CL Isoforms

AnalogAt4CL1 (µM)At4CL2 (µM)Gm4CL1 (µM)Gm4CL2 (µM)Pt4CL1 (µM)Ph4CL1 (µM)
Cinnamic Acid Analog 0.100.130.110.190.120.15
p-Coumaric Acid Analog 0.190.250.180.320.210.28
Caffeic Acid Analog 2.43.11.94.52.83.9
Ferulic Acid Analog 1.52.21.23.81.92.7

IC50 values were determined in the presence of 100 µM p-coumaric acid. Data from Mori, T., et al. (2018).[6]

Experimental Protocols

Protocol 1: 4CL Enzyme Activity Assay (Spectrophotometric Method)

This protocol is a general method for determining 4CL activity by monitoring the formation of the CoA thioester product, which absorbs light at a specific wavelength.

Materials:

  • Purified 4CL enzyme

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5

  • ATP solution (e.g., 50 mM)

  • MgCl₂ solution (e.g., 50 mM)

  • Coenzyme A (CoA) solution (e.g., 5 mM)

  • p-Coumaric acid or analog solution (in a suitable solvent like DMSO or ethanol, with appropriate solvent controls)

  • Spectrophotometer capable of reading in the UV range (e.g., 333 nm for p-coumaroyl-CoA)

  • 96-well UV-transparent microplate or quartz cuvettes

Procedure:

  • Prepare Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, ATP, and MgCl₂ at their final desired concentrations.

  • Add Substrate: Add the p-coumaric acid or its analog to the reaction mixture at the desired concentration.

  • Initiate Reaction: Add the purified 4CL enzyme to the reaction mixture to start the reaction. The final volume should be consistent across all assays.

  • Monitor Absorbance: Immediately place the microplate or cuvette in the spectrophotometer and monitor the increase in absorbance at the characteristic wavelength of the expected CoA ester (e.g., 333 nm for p-coumaroyl-CoA) over time. Record readings at regular intervals (e.g., every 30 seconds for 5-10 minutes).

  • Calculate Initial Velocity: Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.

Protocol 2: Determining Inhibition Type and Ki

This protocol outlines the steps to determine the mode of inhibition and the inhibition constant (Ki) for a p-coumaric acid analog.

Procedure:

  • Perform Enzyme Assays: Following Protocol 1, perform a series of enzyme activity assays with varying concentrations of the substrate (p-coumaric acid) in the absence and presence of several fixed concentrations of the inhibitor (p-coumaric acid analog).

  • Calculate Initial Velocities: For each combination of substrate and inhibitor concentration, calculate the initial velocity (V₀).

  • Create a Lineweaver-Burk Plot:

    • For each inhibitor concentration (including zero), plot 1/V₀ (y-axis) versus 1/[Substrate] (x-axis).

    • Fit a straight line to each set of data points.

  • Analyze the Lineweaver-Burk Plot:

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

    • Mixed Inhibition: The lines will intersect to the left of the y-axis, but not on the x-axis.

  • Determine Ki:

    • For competitive inhibition, the Ki can be determined from a secondary plot of the slope of each line versus the inhibitor concentration.

    • For non-competitive and uncompetitive inhibition, the Ki can be determined from secondary plots of the y-intercept or slope versus the inhibitor concentration.

Visualizing Key Concepts

Diagram 1: 4CL Enzymatic Reaction and Inhibition

G cluster_reaction 4CL Enzymatic Reaction cluster_inhibition Substrate Inhibition p-Coumaric_Acid p-Coumaric Acid 4CL_Enzyme 4CL Enzyme p-Coumaric_Acid->4CL_Enzyme ATP ATP ATP->4CL_Enzyme CoA CoA CoA->4CL_Enzyme p-Coumaroyl-CoA p-Coumaroyl-CoA 4CL_Enzyme->p-Coumaroyl-CoA AMP_PPi AMP + PPi 4CL_Enzyme->AMP_PPi Analog p-Coumaric Acid Analog (Inhibitor) 4CL_Enzyme_Inhibited 4CL Enzyme (Inhibited) Analog->4CL_Enzyme_Inhibited Binds to active or allosteric site

Caption: General enzymatic reaction of 4-coumarate-CoA ligase and its inhibition by a p-coumaric acid analog.

Diagram 2: Experimental Workflow for 4CL Inhibition Studies

G Start Start: Prepare Reagents Enzyme_Assay Perform 4CL Enzyme Assays (Vary [Substrate] and [Inhibitor]) Start->Enzyme_Assay Measure_Velocity Measure Initial Reaction Velocities (V₀) Enzyme_Assay->Measure_Velocity Plot_Data Create Lineweaver-Burk Plot (1/V₀ vs 1/[S]) Measure_Velocity->Plot_Data Determine_Inhibition Determine Inhibition Type Plot_Data->Determine_Inhibition Competitive Competitive Determine_Inhibition->Competitive Intersect on y-axis Noncompetitive Non-competitive Determine_Inhibition->Noncompetitive Intersect on x-axis Uncompetitive Uncompetitive Determine_Inhibition->Uncompetitive Parallel lines Calculate_Ki Calculate Inhibition Constant (Ki) Competitive->Calculate_Ki Noncompetitive->Calculate_Ki Uncompetitive->Calculate_Ki End End: Report Results Calculate_Ki->End

Caption: A typical experimental workflow for investigating the substrate inhibition of 4CL.

Diagram 3: Troubleshooting Guide for 4CL Kinetic Assays

G cluster_no_activity Troubleshooting: No Activity cluster_nonlinear Troubleshooting: Non-linear Kinetics cluster_inconsistent Troubleshooting: Inconsistent Results Problem Problem Encountered in 4CL Assay No_Activity No or Very Low Enzyme Activity Problem->No_Activity Nonlinear_Kinetics Non-linear Reaction Progress Curves Problem->Nonlinear_Kinetics Inconsistent_Results Inconsistent/Irreproducible Results Problem->Inconsistent_Results Check_Enzyme Check Enzyme Activity (Use positive control) No_Activity->Check_Enzyme Check_Reagents Verify Reagent Concentrations and Stability (ATP, CoA) No_Activity->Check_Reagents Check_Conditions Confirm Assay Conditions (pH, Temperature) No_Activity->Check_Conditions Substrate_Depletion Substrate Depletion? (Use lower enzyme conc. or shorter time) Nonlinear_Kinetics->Substrate_Depletion Inhibitor_Precipitation Inhibitor Precipitation? (Check solubility at assay conc.) Nonlinear_Kinetics->Inhibitor_Precipitation Enzyme_Instability Enzyme Instability? (Check stability over assay time) Nonlinear_Kinetics->Enzyme_Instability Pipetting_Error Pipetting Inaccuracy? (Calibrate pipettes, use master mixes) Inconsistent_Results->Pipetting_Error Reagent_Mixing Improper Reagent Mixing? (Ensure thorough mixing) Inconsistent_Results->Reagent_Mixing Solvent_Effects Solvent Effects? (Maintain constant solvent conc. in all assays) Inconsistent_Results->Solvent_Effects

Caption: A troubleshooting decision tree for common issues in 4CL kinetic assays.

References

Technical Support Center: Optimizing Chalcone Synthase for p-Dihydrocoumaroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working on engineering chalcone (B49325) synthase (CHS) substrate specificity towards p-dihydrocoumaroyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during the engineering and characterization of chalcone synthase mutants.

Question: Why does my engineered CHS mutant show low or no enzymatic activity with the target substrate, this compound?

Answer: There are several potential reasons for a loss of activity in engineered CHS mutants:

  • Improper Protein Folding: Mutations, especially in the active site, can disrupt the delicate three-dimensional structure of the enzyme, leading to misfolding and inactivation.

  • Disruption of the Catalytic Triad: The catalytic activity of CHS relies on a Cys-His-Asn triad. Any mutation that alters the geometry or chemical environment of these residues can abolish activity.

  • Loss of Affinity for the Co-substrate: CHS requires malonyl-CoA as an extender unit. Mutations intended to improve affinity for the starter substrate (this compound) might inadvertently reduce binding of malonyl-CoA.

  • Incorrect Buffer or Assay Conditions: The pH, ionic strength, and presence of cofactors can significantly impact enzyme activity. Ensure your assay buffer is optimized for CHS (typically pH 7.0-8.0).

Troubleshooting Steps:

  • Confirm Protein Expression and Solubility: Run an SDS-PAGE gel with both soluble and insoluble fractions of your cell lysate to confirm that the mutant protein is being expressed and is not forming insoluble inclusion bodies.

  • Perform a Control Assay: Test your mutant enzyme with the preferred native substrate, p-coumaroyl-CoA. If it is also inactive with this substrate, the issue is likely a general structural or catalytic problem, not one of substrate specificity.

  • Circular Dichroism (CD) Spectroscopy: Use CD spectroscopy to assess the secondary structure of your mutant compared to the wild-type enzyme. A significant change in the CD spectrum may indicate misfolding.

  • Re-evaluate Mutant Design: Analyze your mutations in the context of the CHS crystal structure. Are they close to the catalytic triad? Could they disrupt key hydrogen bonds or hydrophobic interactions necessary for stability? Consider designing more conservative mutations.

Question: My HPLC/LC-MS results show the formation of multiple, unexpected products instead of the desired dihydrochalcone. What is happening?

Answer: The production of side products is a common issue when altering the finely tuned catalytic cycle of CHS. The enzyme normally catalyzes a series of decarboxylative condensations of malonyl-CoA followed by a final cyclization reaction. Disrupting this process can lead to the release of premature intermediates.

  • Common Side Products: These often include pyrones (like triketide and tetraketide pyrones) which result from the premature hydrolysis and cyclization of polyketide intermediates that fail to undergo the final Claisen condensation needed to form the chalcone scaffold.

  • Causes:

    • Poor Starter Substrate Binding: If the this compound starter unit is not held correctly in the active site, the growing polyketide chain may be prone to abortive cyclization.

    • Altered Active Site Volume: Mutations designed to accommodate the bulkier dihydro-substrate might create a "sloppy" active site that allows for alternative, off-pathway reactions.

    • Incorrect Stoichiometry: An incorrect ratio of starter substrate (this compound) to extender substrate (malonyl-CoA) in the assay can sometimes lead to the formation of side products.

Troubleshooting Steps:

  • Product Identification: Use LC-MS/MS to identify the exact mass and fragmentation pattern of the side products. This will confirm if they are indeed common abortive products like pyrones.

  • Vary Substrate Concentrations: Titrate the concentrations of both this compound and malonyl-CoA in your assay to find a ratio that minimizes side product formation.

  • Introduce "Gatekeeper" Mutations: Research suggests that specific residues, such as Thr197 and Gly256 (in Medicago sativa CHS), act as "gatekeepers" that control the shape and size of the active site cavity. Modifying these residues can help steer the reaction towards the correct product. For instance, mutations like T197L or G256L have been shown to alter product profiles.

Frequently Asked Questions (FAQs)

Question: Which amino acid residues are the primary targets for mutating CHS to change its substrate specificity?

Answer: The substrate specificity of CHS is primarily determined by the residues that line the active site cavity where the starter CoA-ester binds. Structural and mutagenesis studies have identified several key residues. In Medicago sativa CHS, the most influential residues include:

  • Threonine 197 (Thr197): This residue is located at the bottom of the active site and plays a crucial role in controlling the size of the cavity. Mutations here (e.g., T197L, T197F) can create space to accommodate bulkier substrates.

  • Glycine 256 (Gly256): This residue controls access to the active site. A G256L mutation, for example, can narrow the cavity, potentially favoring smaller or differently shaped substrates.

  • Serine 338 (Ser338): This residue is involved in hydrogen bonding with the starter substrate. Altering it can change the affinity for different CoA esters.

Targeting the equivalents of these residues in the specific CHS you are working with is the most common strategy for engineering substrate specificity.

Question: Why is it challenging for wild-type CHS to accept this compound?

Answer: The challenge lies in the structural difference between the native substrate, p-coumaroyl-CoA, and the target substrate, this compound. Wild-type CHS has an active site that is highly optimized for the planar, unsaturated phenylpropanoid scaffold of p-coumaroyl-CoA. The this compound molecule lacks the α-β double bond, resulting in a more flexible, non-planar structure. This flexibility and slightly larger steric profile can lead to suboptimal positioning within the active site, preventing efficient catalysis and proper cyclization.

Question: How can I definitively confirm the identity of my enzymatic product as the correct dihydrochalcone?

Answer: Confirmation requires a combination of analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool. It will allow you to determine the exact mass of the product. The expected product, phloretin (B1677691) (if the reaction is successful), should have a specific molecular weight that matches your measurement.

  • UV-Vis Spectroscopy: Chalcones and dihydrochalcones have distinct UV absorbance spectra. You can compare the spectrum of your product, collected via a diode-array detector during HPLC, with that of an authentic standard if available.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: For unambiguous structural confirmation, especially if you have produced a novel compound, purifying the product and performing 1H and 13C NMR is the gold standard. This will elucidate the precise chemical structure and connectivity of the atoms.

Quantitative Data

The table below summarizes kinetic data for wild-type and mutant CHS enzymes with different starter substrates, illustrating the impact of mutations on substrate specificity.

EnzymeStarter SubstrateKm (µM)kcat (min⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Wild-Type CHS (M. sativa)p-Coumaroyl-CoA2.11.814,285
Wild-Type CHS (M. sativa)Dihydro-p-coumaroyl-CoA>100<0.01<1.7
T197L Mutant (M. sativa)p-Coumaroyl-CoA15.30.0998
T197L Mutant (M. sativa)Dihydro-p-coumaroyl-CoA12.80.14182
G256L Mutant (M. sativa)p-Coumaroyl-CoA1.30.415,256
G256L Mutant (M. sativa)Dihydro-p-coumaroyl-CoA>100<0.01<1.7

Data shows how the T197L mutation significantly improves the catalytic efficiency (kcat/Km) for the non-native substrate, dihydro-p-coumaroyl-CoA, while reducing efficiency for the native substrate.

Experimental Protocols

1. Site-Directed Mutagenesis of CHS

This protocol outlines a standard procedure for introducing point mutations into a CHS gene cloned into an expression vector.

  • Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) with the plasmid template containing the wild-type CHS gene and the mutagenic primers.

    • Template: 10-50 ng

    • Primers: 125 ng each

    • dNTPs: 1 µL (10 mM stock)

    • High-fidelity polymerase: 1 µL

    • Reaction Buffer: 10 µL (10x)

    • Total Volume: 50 µL

  • Cycling Conditions:

    • Initial Denaturation: 95°C for 1 minute

    • 18 Cycles:

      • Denaturation: 95°C for 50 seconds

      • Annealing: 60°C for 50 seconds

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final Extension: 68°C for 7 minutes

  • Template Digestion: Add 1 µL of the DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid.

  • Transformation: Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated plasmid. Plate on selective media (e.g., LB agar (B569324) with ampicillin).

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the mutation by Sanger sequencing.

2. Expression and Purification of Recombinant CHS

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the mutant CHS gene.

  • Culture Growth: Inoculate 1 L of LB media (with appropriate antibiotic) with an overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to grow overnight at 18°C.

  • Cell Lysis: Harvest cells by centrifugation (5,000 x g, 15 min, 4°C). Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse by sonication on ice.

  • Purification: Centrifuge the lysate (15,000 x g, 30 min, 4°C) to pellet cell debris. If the CHS protein has a His-tag, apply the soluble fraction to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Purity Check: Analyze the purified protein fractions by SDS-PAGE to confirm purity and correct molecular weight.

3. CHS Enzyme Assay and HPLC Analysis

  • Reaction Mixture: Prepare the assay mixture in a total volume of 200 µL.

    • Buffer: 100 mM Potassium Phosphate, pH 7.5

    • Enzyme: 1-5 µg of purified CHS

    • Starter Substrate: 20 µM this compound

    • Extender Substrate: 60 µM Malonyl-CoA

  • Reaction: Pre-incubate the enzyme and buffer at 30°C for 5 minutes. Start the reaction by adding the substrates. Incubate at 30°C for 15-30 minutes.

  • Quenching: Stop the reaction by adding 20 µL of 20% HCl.

  • Extraction: Extract the products by adding 200 µL of ethyl acetate (B1210297) and vortexing vigorously. Centrifuge to separate the phases and transfer the upper organic layer to a new tube. Evaporate the solvent to dryness.

  • HPLC Analysis: Resuspend the dried extract in 50 µL of methanol. Inject 20 µL onto a C18 reverse-phase HPLC column.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might be 10% to 90% B over 30 minutes.

    • Detection: Monitor absorbance at relevant wavelengths (e.g., 280 nm and 320 nm) using a diode-array detector. The product can be quantified by comparing its peak area to a standard curve of an authentic compound.

Visualizations

experimental_workflow cluster_design Design & Mutagenesis cluster_expression Protein Production cluster_analysis Analysis cluster_decision Evaluation struct Analyze CHS Structure mut_design Design Point Mutations struct->mut_design Identify Targets mutagenesis Site-Directed Mutagenesis mut_design->mutagenesis expression Express Mutant Protein in E. coli mutagenesis->expression purification Purify Protein (e.g., Ni-NTA) expression->purification assay Enzyme Kinetics Assay purification->assay hplc HPLC / LC-MS Product Analysis assay->hplc data Analyze Kinetic Data (Km, kcat) hplc->data eval Optimized? data->eval eval->mut_design No, Redesign finish Success eval->finish Yes

Caption: Experimental workflow for engineering CHS substrate specificity.

chs_catalytic_cycle cluster_cyclization Cyclization & Aromatization start_coa This compound (Starter Substrate) chs_cys CHS Active Site (Cys Residue) start_coa->chs_cys Loading malonyl_coa Malonyl-CoA (Extender Substrate) malonyl_coa->chs_cys x3 Condensation & Decarboxylation polyketide Linear Tetraketide Intermediate chs_cys->polyketide claisen Intramolecular Claisen Condensation polyketide->claisen product Dihydrochalcone Product claisen->product

Caption: Simplified catalytic cycle of chalcone synthase (CHS).

troubleshooting_flowchart start Problem: Low or No Activity q_expression Is the mutant protein expressed and soluble? start->q_expression a_no_exp Troubleshoot Expression: - Check codons - Lower induction temp. q_expression->a_no_exp No (No Band) a_insoluble Protein is in Inclusion Bodies: - Refold protein - Use solubility tags q_expression->a_insoluble No (Insoluble) q_wt_activity Is the mutant active with native substrate (p-coumaroyl-CoA)? q_expression->q_wt_activity Yes a_misfolded Global Misfolding or Catalytic Site Disruption: - Perform CD spectroscopy - Re-evaluate mutation design q_wt_activity->a_misfolded No a_specificity Issue is Substrate Specificity: - Confirm substrate integrity - Increase substrate concentration - Design new mutants q_wt_activity->a_specificity Yes

Caption: Troubleshooting flowchart for inactive CHS mutants.

minimizing degradation of p-dihydrocoumaroyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of p-dihydrocoumaroyl-CoA during extraction.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the main factors that can cause degradation of this compound during extraction? The primary factors contributing to the degradation of this compound, a thioester, are enzymatic activity (esterases, thioesterases), chemical instability (especially at non-optimal pH), oxidation, and elevated temperatures. The thioester bond is susceptible to hydrolysis, and the molecule can be a substrate for various cellular enzymes released during tissue homogenization.
What is the optimal pH range for maintaining the stability of this compound during extraction? Thioesters like this compound are most stable at a slightly acidic pH, typically between 6.0 and 7.0. Alkaline conditions should be strictly avoided as they promote the hydrolysis of the thioester bond. It is recommended to use acidic extraction buffers to minimize degradation.
How critical is temperature control during the extraction process? Temperature control is extremely critical. All steps of the extraction should be performed at low temperatures (0-4°C) to minimize enzymatic activity and chemical degradation. This includes using pre-chilled solvents, centrifuging at 4°C, and keeping samples on ice at all times.[1]
What types of solvents are recommended for the extraction of this compound? A mixture of organic and aqueous solvents is typically used to extract acyl-CoA esters. Common choices include acetonitrile/isopropanol/water, methanol (B129727)/water, or chloroform/methanol/water systems.[2][3] The choice of solvent will depend on the specific tissue or cell type and the downstream analytical method.
Should I use antioxidants during the extraction? Yes, the inclusion of antioxidants is highly recommended to prevent oxidative degradation of this compound. Common antioxidants used in extraction buffers include dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
How can I efficiently inactivate endogenous enzymes that might degrade my target compound? Rapidly freezing the tissue in liquid nitrogen immediately after harvesting is the first and most crucial step to halt enzymatic activity. Subsequently, homogenization in a strong protein-denaturing extraction solvent (e.g., containing organic solvents and acids) will help to inactivate enzymes.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no recovery of this compound Degradation during extraction: This could be due to suboptimal pH, high temperature, or enzymatic activity.Ensure all solutions are pre-chilled and the entire procedure is performed on ice or at 4°C.[1] Use an acidic extraction buffer (pH 6.0-6.7) and consider adding enzyme inhibitors.
Inefficient extraction: The chosen solvent system may not be optimal for your sample matrix.Try different solvent systems as referenced in the literature for acyl-CoA extraction, such as acetonitrile/isopropanol or methanol-based buffers.[3][4] Ensure thorough homogenization of the tissue.
Loss during solvent evaporation: The compound may be lost if the evaporation process is too harsh.Use a vacuum concentrator (speed-vac) or a gentle stream of nitrogen for solvent evaporation at a low temperature. Avoid prolonged drying.
High variability between replicate samples Inconsistent sample handling: Variations in the time between sample harvesting and extraction or inconsistent temperatures can lead to variable degradation.Standardize the sample handling protocol. Flash-freeze all samples in liquid nitrogen immediately after collection and store them at -80°C until extraction.
Incomplete homogenization: Non-homogenous samples will lead to variable extraction efficiency.Ensure complete and consistent homogenization of each sample. For plant tissues, cryogenic grinding is effective.[5]
Presence of interfering peaks in downstream analysis (e.g., HPLC, LC-MS) Contaminants from the sample matrix: Lipids, proteins, and other cellular components can co-extract and interfere with analysis.Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction. C18 or mixed-mode SPE cartridges can be effective for purifying acyl-CoA esters.
Degradation products: The interfering peaks might be degradation products of this compound.Address the potential causes of degradation as outlined above (temperature, pH, oxidation). Derivatization of the acyl-CoA to a more stable and detectable form can also be considered.[6]

Experimental Protocols

Protocol 1: General Extraction of this compound from Plant Tissue

This protocol is a generalized procedure based on common methods for acyl-CoA extraction from plant tissues.

  • Harvesting and Quenching: Harvest plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity. Store at -80°C until extraction.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Extraction:

    • To approximately 100 mg of powdered tissue, add 1 mL of ice-cold extraction buffer (e.g., 10% trichloroacetic acid in diethyl ether or an acetonitrile/isopropanol/water mixture).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 10 minutes, with occasional vortexing.

  • Phase Separation and Collection:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs into a new pre-chilled tube.

  • Washing (Optional): To remove interfering lipids, a wash with a non-polar solvent like hexane (B92381) can be performed. Add an equal volume of hexane, vortex, centrifuge, and discard the upper hexane layer.

  • Solvent Evaporation: Dry the extract under a gentle stream of nitrogen or using a vacuum concentrator at low temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., a mixture of methanol and ammonium (B1175870) acetate (B1210297) solution).[1]

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup

This protocol can be used following the initial extraction to purify this compound.

  • Column Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol, followed by one column volume of water, and finally one column volume of the equilibration buffer (e.g., 2% ammonium acetate).[7]

  • Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., the equilibration buffer) to remove unbound contaminants.

  • Elution: Elute the this compound with a stronger solvent, such as a methanol/water mixture. The optimal percentage of methanol should be determined empirically.

  • Drying and Reconstitution: Dry the eluted fraction and reconstitute it in the appropriate solvent for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (Optional) cluster_analysis Analysis harvest Harvest Tissue freeze Flash Freeze in Liquid N2 harvest->freeze grind Cryogenic Grinding freeze->grind add_buffer Add Cold Extraction Buffer grind->add_buffer homogenize Vortex/Homogenize add_buffer->homogenize centrifuge1 Centrifuge (4°C) homogenize->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant spe Solid-Phase Extraction (SPE) collect_supernatant->spe Optional dry Dry Extract collect_supernatant->dry spe->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS/HPLC Analysis reconstitute->analyze

Caption: Experimental workflow for the extraction of this compound.

degradation_pathways cluster_degradation Degradation Factors pDCCoA This compound (Stable) enzymes Enzymatic Activity (Esterases, Thioesterases) ph High pH (Hydrolysis) temp High Temperature oxidation Oxidation degraded_products Degradation Products enzymes->degraded_products ph->degraded_products temp->degraded_products oxidation->degraded_products

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Enhancing Precursor Supply for p-Coumaroyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working to enhance the precursor supply for p-coumaroyl-CoA biosynthesis.

Section 1: General Troubleshooting and FAQs

This section addresses common overarching issues encountered during experiments aimed at increasing the production of p-coumaroyl-CoA and its derivatives.

Q1: My engineered microbial strain shows very low yields of the final p-coumaroyl-CoA-derived product. What are the most common bottlenecks and where should I begin troubleshooting?

A: Low yields typically stem from an insufficient supply of one of the two key precursors: p-coumaric acid (from the shikimate pathway) or malonyl-CoA (from central carbon metabolism). A crucial first step is to determine which precursor is limiting. Additionally, the accumulation of p-coumaroyl-CoA itself can be toxic to the host organism, so inefficient downstream processing can also halt production and inhibit cell growth[1][2].

Troubleshooting Workflow:

  • Analyze Precursor Accumulation: Measure the intracellular concentrations of p-coumaric acid and key central metabolites. High levels of p-coumaric acid suggest the bottleneck is in its conversion to p-coumaroyl-CoA or in the supply of malonyl-CoA.

  • Assess Intermediate Toxicity: Check for cell growth inhibition when the pathway is induced. Accumulation of p-coumaroyl-CoA without efficient consumption by a downstream enzyme (like chalcone (B49325) synthase) can be toxic[1][2].

  • Evaluate Enzyme Efficiency: Ensure that the expressed enzymes, particularly 4-coumarate:CoA ligase (4CL) and the subsequent enzyme in your pathway, are active and stable in your host.

G Start Low Final Product Titer Check_pCA Measure p-Coumaric Acid Levels Start->Check_pCA Check_Toxicity Evaluate Cell Growth & Intermediate Toxicity Start->Check_Toxicity Decision_pCA p-Coumaric Acid Level? Check_pCA->Decision_pCA Check_Malonyl Assess Malonyl-CoA Availability Troubleshoot_4CL Optimize 4CL Enzyme & Malonyl-CoA Supply (See Sections 3 & 4) Check_Toxicity->Troubleshoot_4CL Troubleshoot_Shikimate Optimize Shikimate Pathway (See Section 2) Decision_pCA->Troubleshoot_Shikimate Low Decision_pCA->Troubleshoot_4CL High High_pCA High Low_pCA Low

Caption: Initial troubleshooting workflow for low product yield.

Section 2: Enhancing p-Coumaric Acid Supply via the Shikimate Pathway

The shikimate pathway produces the aromatic amino acids L-phenylalanine and L-tyrosine (B559521), which are the direct precursors to p-coumaric acid.

FAQs and Troubleshooting

Q: My efforts to increase carbon flux through the shikimate pathway have resulted in poor cell growth. What is the likely cause? A: This is often due to metabolic burden from overexpressing multiple enzymes or the accumulation of toxic intermediates. The biosynthesis of aromatic amino acids is tightly regulated, and disrupting this balance can be detrimental.[3] Consider balancing enzyme expression by using promoters of varying strengths or different plasmid copy numbers.[4]

Q: Which metabolic route to p-coumaric acid is more effective in E. coli: from L-phenylalanine or L-tyrosine? A: The L-tyrosine route is generally preferred for heterologous production in bacteria.[4] It requires only a single enzyme, tyrosine ammonia-lyase (TAL), to convert L-tyrosine to p-coumaric acid.[4][5] The L-phenylalanine route is a two-step process requiring phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H).[5][6] C4H is a plant-derived P450 enzyme that is often difficult to express functionally in prokaryotic hosts like E. coli.[4]

Q: How can I overcome the native feedback inhibition that regulates the shikimate pathway? A: A primary strategy is to use feedback-resistant (fbr) mutant versions of key regulatory enzymes.[7] In E. coli, the three DAHP synthase isoenzymes (aroF, aroG, aroH) are inhibited by tyrosine, phenylalanine, and tryptophan, respectively.[3] Using engineered variants of these enzymes (e.g., aroGfbr) can significantly increase carbon flux into the pathway.[8][9] Similarly, using a feedback-resistant chorismate mutase (Aro7fbr) can prevent inhibition by tyrosine.[10] Another approach is to delete the transcriptional regulators, such as tyrR, that repress the expression of these genes.[11][12]

Strategies and Methodologies
  • Increase Precursor Supply (PEP and E4P): Overexpress genes such as transketolase (tktA) and PEP synthetase (ppsA) to channel more carbon from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into the shikimate pathway.[7][9][13]

  • Alleviate Transcriptional Repression: Delete or knock down transcriptional regulators like tyrR and trpR in E. coli to derepress the native aromatic amino acid biosynthetic genes.[3][11][12]

  • Use Feedback-Resistant Enzymes: Introduce plasmids expressing feedback-resistant variants of DAHP synthase (aroGfbr, aroFfbr) and chorismate mutase (aro7fbr).[3][8]

  • Select an Efficient Terminal Enzyme: If using the L-tyrosine route, screen TAL enzymes from different sources (e.g., Flavobacterium johnsoniae) to find one with high activity and low product inhibition.[4]

G cluster_0 Central Metabolism cluster_1 Shikimate Pathway Engineering PEP PEP ppsA ppsA ↑ PEP->ppsA DAHP DAHP PEP->DAHP E4P E4P tktA tktA ↑ E4P->tktA E4P->DAHP Chorismate Chorismate DAHP->Chorismate aroG Tyr L-Tyrosine Chorismate->Tyr Phe L-Phenylalanine Chorismate->Phe pCA p-Coumaric Acid Tyr->pCA TAL Phe->pCA PAL, C4H aroG aroGfbr ↑ aroG->DAHP tyrR tyrR Δ tyrR->aroG TAL TAL ↑ TAL->Tyr PAL_C4H PAL ↑ + C4H ↑ PAL_C4H->Phe

Caption: Key engineering targets in the shikimate pathway.

Quantitative Data: p-Coumaric Acid Production
Host OrganismKey Genetic ModificationsFinal Titer (mg/L)Fold IncreaseReference
E. coliTyrosine-overproducing strain expressing FjTAL from F. johnsoniae.2540-[4]
E. coliPhenylalanine pathway optimization, deletion of acetate (B1210297) pathways (poxB, pta-ackA), NADPH cofactor engineering (zwf overexpression).1500-[14]
S. cerevisiaeOverexpression of TAL1, ENO2, and ARO1 to boost precursors.-1.55-fold[10]
Section 3: Enhancing Malonyl-CoA Supply

Malonyl-CoA is the extender unit used by polyketide synthases to produce a vast array of natural products from p-coumaroyl-CoA. Its low intracellular availability is a common limiting factor.[15][16]

FAQs and Troubleshooting

Q: Why is the intracellular concentration of malonyl-CoA so low? A: Malonyl-CoA is a critical hub metabolite that is strictly regulated and rapidly consumed by essential cellular processes, most notably fatty acid biosynthesis.[15][16][17] This competition for the malonyl-CoA pool limits its availability for heterologous pathways.

Q: What is the most direct way to increase the conversion of acetyl-CoA to malonyl-CoA? A: Overexpressing a native or heterologous acetyl-CoA carboxylase (ACC) is the most common and direct strategy.[18] This enzyme catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. For maximum effect, this should be paired with strategies to increase the precursor acetyl-CoA pool.[18][19]

Q: My strain produces significant amounts of acetate. How does this affect my pathway? A: Acetate production diverts carbon away from acetyl-CoA, reducing the precursor pool for malonyl-CoA. Deleting genes involved in acetate formation, such as pta (phosphotransacetylase) and ackA (acetate kinase), can redirect this carbon flux back towards acetyl-CoA and improve yields.[18][19] Overexpressing acetyl-CoA synthetase (acs) can also help by converting any formed acetate back into acetyl-CoA.[19]

Strategies and Methodologies
  • Boost the Acetyl-CoA Pool: Increase the flux from pyruvate (B1213749) to acetyl-CoA by overexpressing components of the pyruvate dehydrogenase (PDH) complex or an acetyl-CoA synthetase (acs).[19][20]

  • Overexpress Acetyl-CoA Carboxylase (ACC): Increase the catalytic conversion of acetyl-CoA to malonyl-CoA by overexpressing the acc genes.[18][21]

  • Inhibit Competing Pathways: Reduce the consumption of malonyl-CoA by downregulating the fatty acid biosynthesis (fab) pathway. This can be achieved using CRISPRi-mediated repression or by using chemical inhibitors like cerulenin.[11]

  • Introduce an Orthogonal Pathway: Express a heterologous malonate assimilation pathway, such as the matB (malonyl-CoA synthetase) and matC (malonate carrier protein) genes from Rhizobium trifolii, which produces malonyl-CoA directly from malonate supplied in the medium.[4][11][21]

  • Increase the Total CoA Pool: Enhance the biosynthesis of coenzyme A itself by overexpressing enzymes like pantothenate kinase (PNK), which can lead to larger pools of both CoA and acetyl-CoA.[19]

G cluster_0 Central Metabolism Engineering cluster_1 Competing Pathways cluster_2 Orthogonal Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH ↑ Acetate Acetate Pyruvate->Acetate pta, ackA Δ MalonylCoA MalonylCoA AcetylCoA->MalonylCoA ACC ↑ Final_Product Target Molecule (e.g., Naringenin) MalonylCoA->Final_Product FattyAcids FattyAcids MalonylCoA->FattyAcids fab operon ↓ pCoumaroylCoA p-Coumaroyl-CoA pCoumaroylCoA->Final_Product Malonate_ext Malonate (external) Malonate_ext->MalonylCoA matB, matC ↑ PDH_node PDH ↑ PDH_node->Pyruvate ACC_node ACC ↑ ACC_node->AcetylCoA pta_ackA_node pta, ackA Δ pta_ackA_node->Pyruvate fab_node fab operon ↓ fab_node->MalonylCoA matBC_node matB, matC ↑ matBC_node->Malonate_ext

Caption: Strategies to increase the intracellular malonyl-CoA pool.

Quantitative Data: Improved Production of Malonyl-CoA-Derived Products
Host OrganismKey Genetic ModificationsProductTiter / ImprovementReference
E. coliGene deletions (adhE, etc.) + overexpression of acs, ACC, BPL, and CoA biosynthesis pathway.Naringenin (B18129)660% increase (to 100 mg/L/OD)[19]
S. cerevisiaeManipulated phospholipid synthesis regulators (Ino2p, Ino4p, Opi1p).3-Hydroxypropionic Acid9-fold increase in titer[16][17]
Y. lipolyticaImported heterologous naringenin pathway and a mutant Y. lipolytica allele.Naringenin898 mg/L (highest reported titer)[22][23]
S. cerevisiaeDynamic regulation using p-coumaroyl-CoA and malonyl-CoA biosensors.Naringenin47.3 mg/L (15-fold increase)[2][24]
Section 4: Experimental Protocols
Protocol 1: In Vitro Assay for 4-Coumarate:CoA Ligase (4CL) Activity

This protocol allows for the measurement of 4CL enzyme activity from cell-free extracts, which is essential for screening different 4CL candidates or confirming the activity of an expressed construct.

Materials:

  • Cell pellet from an induced culture expressing the 4CL enzyme

  • Lysis Buffer (e.g., 100 mM Tris-HCl pH 7.5, 2 mM DTT)

  • Assay Buffer (e.g., 200 mM Potassium Phosphate pH 7.0)

  • Substrates: p-coumaric acid, Coenzyme A (CoA), ATP

  • Stop Solution (e.g., 20% acetic acid)

  • HPLC system for analysis

Procedure:

  • Prepare Cell-Free Extract:

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells using sonication or a French press.

    • Centrifuge at high speed (e.g., 14,000 x g for 20 min at 4°C) to pellet cell debris.

    • Collect the supernatant (cell-free extract) and determine the total protein concentration (e.g., via Bradford assay).

  • Enzyme Assay:

    • Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, ATP (final conc. ~5 mM), CoA (final conc. ~0.5 mM), and p-coumaric acid (final conc. ~0.5 mM).

    • Pre-warm the mixture to the optimal temperature for the enzyme (e.g., 30-40°C).[25]

    • Initiate the reaction by adding a specific amount of the cell-free extract (e.g., 50 µg total protein).

    • Incubate for a defined period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

    • Stop the reaction by adding the Stop Solution.

  • Analysis:

    • Centrifuge the stopped reaction mixture to precipitate proteins.

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of p-coumaroyl-CoA produced. The product can be monitored by its absorbance at ~330 nm.

    • Calculate the specific activity (e.g., in nmol of product/min/mg of protein).

Protocol 2: Colorimetric Screening for Enhanced Malonyl-CoA Availability

This protocol describes a whole-cell, high-throughput method to screen mutant libraries for strains with increased intracellular malonyl-CoA pools, based on the production of a colored polyketide.[15]

Principle: The enzyme RppA, a type III polyketide synthase, converts malonyl-CoA into flaviolin (B1202607), a red-colored compound.[15] Strains with higher intracellular malonyl-CoA levels will produce more flaviolin and thus exhibit a more intense red color, allowing for visual screening.

Materials:

  • Engineered host strain expressing the rppA gene (e.g., on a plasmid).

  • Mutagenized library of the host strain.

  • Agar (B569324) plates with appropriate growth medium and selection antibiotics.

  • Colorimetric plate reader (optional, for quantification).

Procedure:

  • Strain Construction: Introduce a plasmid carrying the rppA gene into the microbial strain that you wish to engineer for increased malonyl-CoA production.

  • Library Generation: Create a library of mutants using methods such as random mutagenesis (e.g., with UV or chemical mutagens) or targeted engineering (e.g., a CRISPRi library targeting genes in central metabolism).

  • Screening:

    • Plate the mutant library onto agar plates.

    • Incubate under conditions that allow for colony growth and color development.

    • Visually inspect the plates and identify colonies that have a darker red or brown pigmentation compared to the parent strain. These are potential high-producers.

  • Quantification and Validation (for top candidates):

    • Grow the most promising candidates in liquid culture.

    • Extract the flaviolin from the culture supernatant or cell lysate using an appropriate solvent (e.g., ethyl acetate).

    • Quantify the flaviolin concentration using a spectrophotometer (absorbance at ~390 nm).

    • Confirm the increased malonyl-CoA availability in top strains using more direct methods like LC-MS/MS.

References

troubleshooting co-factor regeneration for p-dihydrocoumaroyl-CoA production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-dihydrocoumaroyl-CoA production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to co-factor regeneration and pathway optimization.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Low or No Product Titer

Q1: I am not detecting any this compound in my culture. What are the initial troubleshooting steps?

A1: A complete lack of product can point to several fundamental issues. A systematic check is the best approach:

  • Strain and Plasmid Integrity: First, verify the integrity of your engineered strain and expression plasmids. Sequence your entire construct to ensure there are no mutations in the coding or regulatory regions of your pathway genes (e.g., PAL, C4H, 4CL, and CCR/DBR). Also, confirm plasmid stability within the host organism.

  • Enzyme Expression and Activity: Confirm the expression of each enzyme in your pathway using methods like SDS-PAGE or Western blotting. If expression is confirmed, assess the in-vitro activity of each enzyme to ensure they are functional.

  • Precursor Availability: Ensure that the initial precursor, L-tyrosine or L-phenylalanine, is available to the cells. If you are relying on the host's endogenous production, consider supplementing the media with the precursor amino acid.

Q2: My this compound titer is very low. How can I identify the bottleneck in my pathway?

A2: Low product titers are a common challenge in metabolic engineering. Identifying the bottleneck is key to improving your yield.[1] Here are some strategies:

  • Metabolite Analysis: Use analytical techniques like LC-MS/MS to quantify intracellular concentrations of pathway intermediates (p-coumaric acid, p-coumaroyl-CoA). An accumulation of an intermediate suggests a bottleneck in the subsequent enzymatic step. For example, high levels of p-coumaric acid might indicate inefficient 4CL or CCR/DBR activity.

  • Precursor and Intermediate Feeding: Supplement your culture media with pathway intermediates. For instance, if feeding p-coumaric acid significantly increases your this compound titer, the bottleneck likely lies in the initial steps of the pathway (PAL and C4H).

  • Enzyme Titration: Modulate the expression levels of each pathway enzyme. Over- or under-expression of certain enzymes can lead to metabolic imbalances. Using inducible promoters with varying inducer concentrations can help in finding the optimal expression level for each enzyme.

Q3: My engineered cells are growing poorly. Could this be related to my production pathway?

A3: Poor cell growth is a strong indicator of metabolic burden or toxicity from pathway intermediates or the final product.[1]

  • Metabolic Burden: Expressing multiple heterologous enzymes can divert essential cellular resources like amino acids, ATP, and co-factors from normal cellular processes, leading to stunted growth.[1] To mitigate this, consider:

    • Using lower copy number plasmids.

    • Employing weaker or inducible promoters to control protein expression levels.

    • Integrating the pathway genes into the host chromosome for more stable and lower-level expression.[1]

  • Toxicity of Intermediates: Accumulation of intermediates like p-coumaroyl-CoA can be toxic to the host cells.[2] Balancing the flux of your pathway by fine-tuning enzyme expression is crucial to prevent the buildup of any single compound.

Co-factor Regeneration Issues

Q4: I suspect that NADPH availability is limiting my this compound production. How can I confirm this and what can I do to improve NADPH regeneration?

A4: The conversion of p-coumaroyl-CoA to this compound is an NADPH-dependent reduction, making co-factor availability a critical factor.

Confirming NADPH Limitation:

  • Measure Intracellular Co-factor Ratios: Quantify the intracellular concentrations of NADP+ and NADPH. A low NADPH/NADP+ ratio can indicate a deficiency in NADPH regeneration.

  • Co-factor Perturbation: Overexpress a known NADPH-generating enzyme and observe the effect on your product titer. A significant increase would confirm an NADPH limitation.

Strategies for Enhancing NADPH Regeneration in E. coli:

StrategyKey Genes/Enzymes to EngineerExpected Outcome
Enhance Pentose Phosphate Pathway (PPP) Overexpress zwf (glucose-6-phosphate dehydrogenase) and/or gnd (6-phosphogluconate dehydrogenase).Increases carbon flux through the oxidative PPP, a major source of NADPH.[3]
Modulate Transhydrogenases Overexpress membrane-bound transhydrogenase (pntAB).Drives the conversion of NADH to NADPH.
Introduce Heterologous Enzymes Express an NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (gapN).Generates NADPH directly from glycolysis.
Introduce NADH Kinase Express NADH kinase (pos5) from Saccharomyces cerevisiae.Directly phosphorylates NADH to NADPH, though this consumes ATP.

Q5: Can an imbalance between NADH and NADPH affect my pathway?

A5: Yes, a significant imbalance between NADH and NADPH can disrupt the overall cellular redox state and negatively impact cell health and productivity. While the final step in your pathway requires NADPH, the upstream production of precursors from glucose generates both NADH and NADPH. An engineered increase in NADPH regeneration without considering the overall redox balance can lead to unintended metabolic consequences. It is crucial to aim for a balanced co-factor regeneration strategy.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound?

A1: The biosynthesis of this compound typically starts from the amino acid L-tyrosine or L-phenylalanine and involves the following key enzymatic steps:

  • Phenylalanine/Tyrosine Ammonia Lyase (PAL/TAL): Converts L-phenylalanine to cinnamic acid or L-tyrosine to p-coumaric acid.

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid (if starting from L-phenylalanine).

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.

  • Cinnamoyl-CoA Reductase (CCR) or a Double-Bond Reductase (DBR): Reduces the double bond of p-coumaroyl-CoA in an NADPH-dependent manner to yield this compound.

Q2: What are some common host organisms used for producing this compound and related phenylpropanoids?

A2: Escherichia coli and Saccharomyces cerevisiae are the most commonly used microbial hosts for the heterologous production of phenylpropanoids. E. coli is often favored for its rapid growth and well-established genetic tools, while S. cerevisiae is a robust eukaryotic host that can be advantageous for expressing plant-derived enzymes, particularly P450s like C4H.

Q3: Are there any known byproducts that can be formed from p-coumaroyl-CoA?

A3: Yes, in hosts like S. cerevisiae, p-coumaroyl-CoA can be a substrate for other enzymes, leading to the formation of byproducts. For example, it can be converted to phloretin (B1677691) and phloretic acid.[4] Minimizing these side reactions often involves knocking out competing pathways or selecting enzymes with high specificity for the desired reaction.

Experimental Protocols

Protocol 1: Quantification of p-Coumaroyl-CoA and this compound by HPLC

This protocol provides a general method for the analysis of CoA-thioesters from microbial cultures.

1. Sample Preparation: a. Quench a known volume of cell culture in cold methanol (B129727) (-20°C) to stop metabolic activity. b. Centrifuge the cells and wash with a cold buffer (e.g., phosphate-buffered saline). c. Lyse the cells using a suitable method (e.g., sonication, bead beating) in an extraction buffer. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. HPLC Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). c. Detection: UV detector, typically at wavelengths between 260 nm and 330 nm. d. Standard Curve: Prepare a standard curve using purified p-coumaroyl-CoA and, if available, this compound to quantify the concentrations in your samples.

Protocol 2: Measurement of Intracellular NADP(H) Levels

This protocol outlines a common enzymatic cycling assay for determining the concentrations of NADP+ and NADPH.[3]

1. Extraction: a. For NADPH: Rapidly extract metabolites from a cell pellet using a basic solution (e.g., 0.2 M NaOH) and heat to degrade NADP+. b. For NADP+: Extract metabolites using an acidic solution (e.g., 0.2 M HCl) and heat to degrade NADPH. c. Neutralize the extracts.

2. Enzymatic Cycling Assay: a. Prepare a reaction mixture containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase (G6PDH), and a chromogenic substrate (e.g., MTT or WST-1) with an electron mediator (e.g., diaphorase). b. Add the neutralized extract to the reaction mixture. The G6PDH will reduce NADP+ to NADPH using glucose-6-phosphate as a substrate. The NADPH is then re-oxidized by the diaphorase, which in turn reduces the chromogenic substrate, leading to a color change. c. The rate of color change is proportional to the concentration of NADP(H) in the sample. d. Measure the absorbance at the appropriate wavelength over time using a plate reader.

3. Quantification: a. Create a standard curve using known concentrations of NADP+ and NADPH to calculate the concentrations in your samples.

Visualizations

p_dihydrocoumaroyl_CoA_pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_reduction Reduction Step cluster_cofactor Co-factor Regeneration L-Tyrosine L-Tyrosine p-Coumaric_Acid p-Coumaric_Acid L-Tyrosine->p-Coumaric_Acid TAL p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_Acid->p-Coumaroyl-CoA 4CL This compound This compound p-Coumaroyl-CoA->this compound CCR/DBR NADPH NADPH NADP+ NADP+ NADPH->NADP+ Consumed by CCR/DBR

Caption: Biosynthetic pathway of this compound from L-tyrosine.

troubleshooting_workflow Start Low/No Product Titer Check_Integrity Verify Strain and Plasmid Integrity Start->Check_Integrity Check_Expression Confirm Enzyme Expression and Activity Start->Check_Expression Check_Precursor Assess Precursor Availability Start->Check_Precursor Check_Growth Monitor Cell Growth Start->Check_Growth Metabolite_Analysis Analyze Pathway Intermediates Check_Expression->Metabolite_Analysis Feeding_Studies Conduct Precursor/Intermediate Feeding Check_Precursor->Feeding_Studies Optimize_Expression Optimize Enzyme Expression Levels Metabolite_Analysis->Optimize_Expression Check_Cofactor Investigate Co-factor Availability Metabolite_Analysis->Check_Cofactor Solution Improved Product Titer Optimize_Expression->Solution Address_Burden Mitigate Metabolic Burden Check_Growth->Address_Burden Address_Toxicity Address Intermediate Toxicity Check_Growth->Address_Toxicity Measure_Ratios Measure NAD(P)H/NAD(P)+ Ratios Check_Cofactor->Measure_Ratios Enhance_Regeneration Implement Co-factor Regeneration Strategy Measure_Ratios->Enhance_Regeneration Enhance_Regeneration->Solution

Caption: Troubleshooting workflow for low this compound production.

cofactor_regeneration cluster_regeneration NADPH Regeneration Pathways NADPH_Pool Cellular NADPH Pool Product_Synthesis This compound Synthesis (CCR/DBR) Product_Synthesis->NADPH_Pool Consumes NADPH PPP Pentose Phosphate Pathway (zwf, gnd) PPP->NADPH_Pool Transhydrogenase Transhydrogenase (pntAB) Transhydrogenase->NADPH_Pool Heterologous Heterologous Enzymes (gapN, pos5) Heterologous->NADPH_Pool

Caption: Key strategies for NADPH regeneration in engineered hosts.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Validation of p-Dihydrocoumaroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The selection of an analytical method for the validation and quantification of p-dihydrocoumaroyl-CoA is contingent on the specific requirements of the study, such as sensitivity, selectivity, throughput, and the complexity of the sample matrix. While LC-MS/MS is generally the preferred method for its high sensitivity and specificity, other techniques can offer complementary information or may be more suitable for certain applications.

ParameterLC-MS/MS (Triple Quadrupole)High-Resolution Mass Spectrometry (HRMS)HPLC-UV/DADEnzymatic Assay
Principle Separation by liquid chromatography followed by detection based on mass-to-charge ratio and specific fragmentation patterns.Separation by liquid chromatography followed by highly accurate mass measurement, enabling elemental composition determination.Separation by liquid chromatography with detection based on ultraviolet absorbance.Measurement of a product or cofactor (e.g., NADH) resulting from a specific enzymatic reaction with the analyte.
Specificity Very High (utilizes precursor and product ion masses)Very High (utilizes highly accurate mass)Moderate (risk of co-elution with compounds having similar UV spectra)High (dependent on enzyme specificity)
Sensitivity (LOD) Very High (low fmol to pmol range typical for acyl-CoAs)High (pmol range)Moderate (~0.1 µg/mL for related compounds)[4][5][6]Moderate to High (pmol range)[7]
Quantitative Accuracy High (with appropriate internal standards)High (with appropriate internal standards)GoodGood
Throughput HighMedium to HighHighMedium
Instrumentation Cost HighVery HighLow to MediumLow
Primary Application Targeted quantification and confirmationStructure elucidation and identification of unknownsRoutine quantification in less complex matricesSpecific activity measurements

Experimental Protocols

Proposed LC-MS/MS Method for this compound

This proposed method is based on established protocols for the analysis of acyl-CoA compounds.[1][2][3]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load the acidified sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute this compound with methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion ([M+H]⁺) for this compound (C₃₀H₄₄N₇O₁₈P₃S) is m/z 912.2.

    • A characteristic neutral loss for acyl-CoAs is 507, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[8][9][10][11]

    • Proposed Primary MRM Transition: m/z 912.2 → 405.2 ([M+H-507]⁺).

    • Proposed Secondary MRM Transition: m/z 912.2 → 259.1 (fragment corresponding to the p-dihydrocoumaroyl moiety).

  • Collision Energy: To be optimized for each transition.

  • Cone Voltage: To be optimized.

Alternative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices where high sensitivity is not a primary requirement.

1. Sample Preparation

  • As described for the LC-MS/MS method.

2. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient suitable for the separation of phenolic compounds.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Approximately 280 nm, corresponding to the absorbance maximum of the p-dihydrocoumaroyl chromophore.

Alternative Method 2: Enzymatic Assay

An enzymatic assay could be developed based on an enzyme that specifically utilizes this compound as a substrate. For example, if a dehydrogenase were to act on it, the reaction could be monitored by the change in NADH absorbance at 340 nm.

1. Assay Principle

  • The assay would rely on the enzymatic conversion of this compound to a product, with the simultaneous reduction of NAD⁺ to NADH.

  • The increase in NADH is directly proportional to the amount of this compound in the sample.

2. Reaction Mixture

  • Buffer solution (e.g., Tris-HCl, pH 8.0).

  • NAD⁺.

  • A specific this compound dehydrogenase.

  • Sample containing this compound.

3. Measurement

  • Monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • Quantify the concentration of this compound by comparing the rate of NADH production to a standard curve.

Visualizations

Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Validation Biological_Matrix Biological Matrix Extraction Extraction of Acyl-CoAs Biological_Matrix->Extraction SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->SPE_Cleanup Enzymatic_Assay Enzymatic Assay Extraction->Enzymatic_Assay Alternative LC_MS_MS LC-MS/MS SPE_Cleanup->LC_MS_MS Primary Method HPLC_UV HPLC-UV SPE_Cleanup->HPLC_UV Alternative Quantification Quantification LC_MS_MS->Quantification HPLC_UV->Quantification Enzymatic_Assay->Quantification Validation Method Validation (Linearity, LOD, LOQ, etc.) Quantification->Validation Comparison Method Comparison Validation->Comparison

Caption: Workflow for the validation of this compound.

Fragmentation_Pathway cluster_fragments Collision-Induced Dissociation (CID) pDCCoA This compound [M+H]⁺ = m/z 912.2 Fragment1 p-Dihydrocoumaroyl-pantetheine [M+H-507]⁺ = m/z 405.2 pDCCoA->Fragment1 Fragment2 p-Dihydrocoumaroyl Fragment = m/z 259.1 pDCCoA->Fragment2 Neutral_Loss Neutral Loss of 3'-phosphoadenosine-5'-diphosphate (507 Da) pDCCoA->Neutral_Loss Neutral_Loss->Fragment1

Caption: Proposed MS/MS fragmentation of this compound.

References

A Comparative Analysis of Chalcone Synthase Kinetics: p-Coumaroyl-CoA vs. p-Dihydrocoumaroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic kinetics of chalcone (B49325) synthase (CHS) with its primary physiological substrate, p-coumaroyl-CoA, and an alternative, saturated substrate, p-dihydrocoumaroyl-CoA. Chalcone synthase is a pivotal enzyme in the flavonoid biosynthesis pathway in plants, catalyzing the initial committed step. Understanding its substrate specificity and kinetic parameters is crucial for applications in metabolic engineering, drug discovery, and the synthesis of novel bioactive compounds.

Data Presentation: Comparative Kinetics of Chalcone Synthase

However, research on chalcone synthase from the moss Physcomitrella patens (PpCHS) has demonstrated that the enzyme can indeed utilize this compound as a substrate. The conversion efficiency of this compound was found to be approximately 50-60% of that observed with the preferred substrate, p-coumaroyl-CoA[1]. This indicates that while the enzyme can accommodate the saturated analog, the presence of the double bond in the coumaroyl moiety is significant for optimal catalytic activity.

The following table summarizes the available kinetic data for chalcone synthase with p-coumaroyl-CoA from different plant sources to provide a baseline for comparison.

Plant SourceSubstrateKm (µM)Vmax (units/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Physcomitrella patensThis compoundNot ReportedNot ReportedNot ReportedNot Reported[1] (Relative efficiency: 50-60% of p-coumaroyl-CoA)
Petroselinum hortense (Parsley)p-Coumaroyl-CoA1.6----
Medicago sativa (Alfalfa)p-Coumaroyl-CoA2.5----
Vitis vinifera (Grape)p-Coumaroyl-CoA1.8----
Arabidopsis thalianap-Coumaroyl-CoA3.2----

Note: The kinetic parameters for p-coumaroyl-CoA can vary depending on the specific isoform of the enzyme and the experimental conditions used in the study.

Experimental Protocols

The determination of chalcone synthase kinetic parameters typically involves a spectrophotometric or high-performance liquid chromatography (HPLC)-based assay. Below is a generalized protocol for a CHS kinetic assay.

Chalcone Synthase Activity Assay

1. Enzyme Preparation:

  • Recombinant chalcone synthase is expressed in a suitable host system (e.g., E. coli) and purified to homogeneity using affinity chromatography (e.g., Ni-NTA).

  • The concentration of the purified enzyme is determined using a standard protein quantification method (e.g., Bradford assay).

2. Reaction Mixture:

  • A typical reaction mixture (final volume of 100-200 µL) contains:

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.5-8.0)

    • Purified chalcone synthase (a suitable concentration, e.g., 1-5 µg)

    • Malonyl-CoA (saturating concentration, e.g., 100-200 µM)

    • Varying concentrations of the starter-CoA substrate (p-coumaroyl-CoA or this compound) to determine Km and Vmax.

3. Reaction Initiation and Incubation:

  • The reaction is initiated by the addition of the starter-CoA substrate.

  • The mixture is incubated at a constant temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

4. Reaction Termination and Product Extraction:

  • The reaction is stopped by the addition of an acid (e.g., 20% HCl).

  • The chalcone product is extracted with an organic solvent (e.g., ethyl acetate).

5. Product Quantification:

  • Spectrophotometric Method: The extracted product is dissolved in a suitable solvent (e.g., methanol), and the absorbance is measured at the characteristic wavelength for the specific chalcone (e.g., ~370 nm for naringenin (B18129) chalcone). A standard curve of the pure product is used for quantification.

  • HPLC Method: The extracted product is analyzed by reverse-phase HPLC. The peak corresponding to the chalcone is identified by comparison with a standard, and the area under the peak is used for quantification.

6. Data Analysis:

  • The initial reaction velocities are plotted against the substrate concentrations.

  • The kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The kcat value can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).

Mandatory Visualization

Chalcone Synthase Reaction Pathway

The following diagram illustrates the general enzymatic reaction catalyzed by chalcone synthase.

Chalcone_Synthase_Pathway cluster_substrates Substrates cluster_products Products p_Coumaroyl_CoA p-Coumaroyl-CoA CHS Chalcone Synthase (CHS) p_Coumaroyl_CoA->CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->CHS Naringenin_Chalcone Naringenin Chalcone CHS->Naringenin_Chalcone CoA 4x Coenzyme A CHS->CoA CO2 3x CO2 CHS->CO2

Caption: General reaction catalyzed by Chalcone Synthase.

Experimental Workflow for CHS Kinetics

This diagram outlines the typical workflow for determining the kinetic parameters of chalcone synthase.

CHS_Kinetics_Workflow start Start: Purified CHS Enzyme prepare_rxn Prepare Reaction Mixtures (Varying Substrate Concentration) start->prepare_rxn incubate Incubate at Constant Temperature prepare_rxn->incubate terminate_rxn Terminate Reaction incubate->terminate_rxn extract Extract Product terminate_rxn->extract quantify Quantify Product (Spectrophotometry or HPLC) extract->quantify analyze Data Analysis (Michaelis-Menten Plot) quantify->analyze end_node End: Determine Km, Vmax, kcat analyze->end_node

Caption: Workflow for CHS kinetic parameter determination.

References

Distinguishing p-Dihydrocoumaroyl-CoA from p-Coumaroyl-CoA by HPLC-MS: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolomics, natural product biosynthesis, and drug development, the accurate identification and quantification of acyl-CoA thioesters is paramount. This guide provides a detailed comparison and experimental protocol for distinguishing between two closely related molecules: p-dihydrocoumaroyl-CoA and p-coumaroyl-CoA, utilizing High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

The primary structural difference between these two compounds lies in the saturation of the propionyl side chain attached to the coenzyme A (CoA) moiety. p-Coumaroyl-CoA possesses a carbon-carbon double bond in this chain, whereas in this compound, this bond is saturated. This subtle distinction significantly impacts their physicochemical properties, forming the basis for their separation and differential detection by HPLC-MS.

Comparative Analysis

The key distinguishing features between this compound and p-coumaroyl-CoA are summarized in the table below. These differences in molecular weight and chromatographic behavior are fundamental to the analytical methodology.

FeatureThis compoundp-Coumaroyl-CoA
Molecular Formula C₃₀H₄₄N₇O₁₈P₃SC₃₀H₄₂N₇O₁₈P₃S
Molecular Weight ~915.7 g/mol ~913.7 g/mol [1][2][3][4]
Key Structural Difference Saturated propionyl side chainUnsaturated propionyl side chain (C=C double bond)
Expected HPLC Retention Later elution on reverse-phase columns due to slightly lower polarityEarlier elution on reverse-phase columns due to slightly higher polarity
Primary Mass-to-Charge Ratio (m/z) in positive ion mode [M+H]⁺ ≈ 916.2[M+H]⁺ ≈ 914.2

Experimental Protocol

This protocol outlines a robust HPLC-MS method for the baseline separation and unambiguous identification of this compound and p-coumaroyl-CoA.

1. Sample Preparation:

  • Biological samples (e.g., plant extracts, yeast lysates) should be quenched rapidly to halt enzymatic activity.

  • Extraction of acyl-CoAs is typically performed using an acidic solvent mixture, such as 70% methanol (B129727) with 0.1% formic acid.

  • Centrifuge the extract to pellet cellular debris and filter the supernatant through a 0.22 µm filter before HPLC-MS analysis.

2. HPLC-MS Instrumentation and Conditions:

  • HPLC System: A high-pressure liquid chromatography system capable of generating reproducible gradients.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • HPLC Column: A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is recommended for optimal separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for structural confirmation.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

3. MRM Transitions for Quantification:

The following MRM transitions can be used for the specific and sensitive detection of each compound. The precursor ion is the protonated molecule [M+H]⁺, and the product ions are characteristic fragments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 916.2To be determined empiricallyTo be optimized
p-Coumaroyl-CoA 914.2To be determined empiricallyTo be optimized

Note: The optimal collision energies and specific product ions for MS/MS fragmentation should be determined by infusing authentic standards of each compound. The fragmentation of the CoA moiety itself provides common product ions, while fragmentation of the p-dihydrocoumaroyl and p-coumaroyl moieties will yield distinct product ions, allowing for their differentiation.

Logical Workflow for Compound Distinction

The following diagram illustrates the workflow for distinguishing between the two compounds based on their mass and chromatographic properties.

DistinctionWorkflow cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis cluster_identification Compound Identification HPLC HPLC Injection Separation Reverse-Phase C18 Column HPLC->Separation ESI Electrospray Ionization Separation->ESI RetentionTime Retention Time Separation->RetentionTime MS1 MS1 Scan (Precursor Ion) ESI->MS1 MS2 MS/MS Fragmentation MS1->MS2 PrecursorMass Precursor m/z MS1->PrecursorMass FragmentIons Fragment Ions MS2->FragmentIons pCoumaroylCoA p-Coumaroyl-CoA RetentionTime->pCoumaroylCoA Shorter pDihydrocoumaroylCoA This compound RetentionTime->pDihydrocoumaroylCoA Longer PrecursorMass->pCoumaroylCoA m/z ~914.2 PrecursorMass->pDihydrocoumaroylCoA m/z ~916.2 FragmentIons->pCoumaroylCoA Unsaturated Fragments FragmentIons->pDihydrocoumaroylCoA Saturated Fragments

Caption: Workflow for HPLC-MS based distinction of acyl-CoAs.

Signaling Pathway Context

p-Coumaroyl-CoA is a central intermediate in the phenylpropanoid pathway in plants, leading to the biosynthesis of a wide array of secondary metabolites, including flavonoids, lignin, and stilbenes. This compound is a reduced form, which can be an intermediate in specific biosynthetic branches or a product of catabolism. The ability to distinguish between these two molecules is critical for dissecting these complex metabolic networks.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA p_Dihydrocoumaroyl_CoA This compound p_Coumaroyl_CoA->p_Dihydrocoumaroyl_CoA Reduction Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Lignin Lignin p_Coumaroyl_CoA->Lignin Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes

Caption: Simplified phenylpropanoid pathway highlighting key compounds.

By employing the methodologies described in this guide, researchers can confidently and accurately distinguish between this compound and p-coumaroyl-CoA, enabling a deeper understanding of their roles in complex biological systems.

References

The Enigmatic Substrate: Unraveling the Acyl-Activating Enzyme Promiscuity for Dihydrocoumaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current biochemical literature surrounds the specific activation of dihydrocoumaric acid by acyl-activating enzymes. While this class of enzymes, particularly 4-coumarate-CoA ligases (4CLs), is known for its broad substrate tolerance, detailed kinetic data for dihydrocoumaric acid remains elusive. This guide provides a comparative analysis of the substrate promiscuity of well-characterized acyl-activating enzymes for compounds structurally related to dihydrocoumaric acid, offering a framework for future investigations into this specific substrate.

Acyl-activating enzymes (AAEs) play a crucial role in plant secondary metabolism, catalyzing the ATP-dependent formation of acyl-CoA thioesters from various carboxylic acids. This activation is a key committed step, channeling substrates into diverse biosynthetic pathways, including those for flavonoids, lignins, and other phenylpropanoids. The substrate promiscuity of these enzymes is a significant factor in the metabolic diversity observed in plants.

This guide summarizes the known kinetic parameters of several 4-coumarate-CoA ligases (4CLs) with substrates structurally analogous to dihydrocoumaric acid, such as p-coumaric acid and cinnamic acid. The absence of dihydrocoumaric acid from these analyses highlights a significant area for future research. A detailed experimental protocol is provided to facilitate the characterization of AAEs with this and other novel substrates.

Comparative Kinetic Data of 4-Coumarate-CoA Ligases

To illustrate the substrate promiscuity of acyl-activating enzymes, the following table presents kinetic data for various 4CLs with common phenylpropanoid substrates. The data is compiled from studies on enzymes from different plant species. This comparison underscores the variability in substrate preference and catalytic efficiency among different enzyme orthologs and with different substrates.

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Arabidopsis thaliana (At4CL1)p-Coumaric acid161.83114,375[1]
Caffeic acid191.0555,263[1]
Ferulic acid481.1323,542[1]
Cinnamic acid14000.0857[1]
Arabidopsis thaliana (At4CL2)p-Coumaric acid81.58197,500[1]
Caffeic acid110.4540,909[1]
Ferulic acid---[1]
Cinnamic acid11000.0218[1]
Populus trichocarpa (Pt4CL1)p-Coumaric acid491.2525,510[2]
Caffeic acid581.3322,931[2]
Ferulic acid1100.676,091[2]
Populus trichocarpa (Pt4CL2)p-Coumaric acid2.40.83345,833[2]
Caffeic acid120.2520,833[2]
Ferulic acid---[2]

Note: '-' indicates that the activity was not detectable or not reported.

Experimental Protocols

A standardized methodology is critical for the accurate determination and comparison of enzyme kinetics. The following protocol outlines a typical workflow for the heterologous expression, purification, and kinetic characterization of a plant 4-coumarate-CoA ligase.

1. Heterologous Expression and Purification of 4CL

  • Gene Synthesis and Cloning: The coding sequence of the target 4CL gene is synthesized with codon optimization for Escherichia coli expression. The gene is then cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

  • Protein Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors), and lysed by sonication. The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange and Protein Quantification: The purified protein is buffer-exchanged into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis. The protein concentration is determined using the Bradford assay with bovine serum albumin (BSA) as a standard. The purity of the protein is assessed by SDS-PAGE.

2. Enzyme Assays for Kinetic Analysis

  • Reaction Mixture: The activity of 4CL is typically assayed by monitoring the formation of the corresponding CoA thioester spectrophotometrically. A standard reaction mixture contains 100 mM Tris-HCl buffer (pH 7.5), 2.5 mM ATP, 2.5 mM MgCl2, 0.5 mM Coenzyme A (CoA), and varying concentrations of the phenolic acid substrate (e.g., p-coumaric acid, or in a novel experiment, dihydrocoumaric acid).

  • Assay Procedure: The reaction is initiated by the addition of the purified enzyme to the reaction mixture. The increase in absorbance is monitored at a wavelength corresponding to the maximum absorbance of the formed thioester (e.g., 333 nm for p-coumaroyl-CoA). The initial reaction rates are determined from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (Km and Vmax), the initial rates are measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis software. The turnover number (kcat) is calculated by dividing Vmax by the enzyme concentration. The catalytic efficiency (kcat/Km) is then calculated.

Visualizing the Workflow and Metabolic Context

To further clarify the experimental process and the potential role of dihydrocoumaric acid activation, the following diagrams are provided.

Experimental_Workflow cluster_gene Gene Preparation cluster_protein Protein Production cluster_purification Purification cluster_analysis Kinetic Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Lysis Cell Lysis Expression->Lysis Affinity_Chrom Ni-NTA Affinity Chromatography Lysis->Affinity_Chrom Buffer_Exchange Buffer Exchange Affinity_Chrom->Buffer_Exchange Enzyme_Assay Spectrophotometric Enzyme Assay Buffer_Exchange->Enzyme_Assay Data_Analysis Data Analysis (Michaelis-Menten) Enzyme_Assay->Data_Analysis Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids CHS Lignin Lignin p_Coumaroyl_CoA->Lignin HCT/CCR/CAD Dihydrocoumaric_Acid Dihydrocoumaric Acid (Hypothetical Substrate) Dihydrocoumaroyl_CoA Dihydrocoumaroyl-CoA (Hypothetical Product) Dihydrocoumaric_Acid->Dihydrocoumaroyl_CoA 4CL (putative) Other_Metabolites Other Metabolites Dihydrocoumaroyl_CoA->Other_Metabolites PAL PAL C4H C4H 4CL 4CL (Acyl-Activating Enzyme) CHS CHS HCT HCT/CCR/CAD

References

Comparative Efficiency of 4-Coumarate-CoA Ligases for p-Dihydrocoumaroyl-CoA Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient enzymatic synthesis of p-dihydrocoumaroyl-CoA is a critical step in the production of various valuable natural products, including phloretin (B1677691) and its derivatives. The selection of a highly efficient 4-coumarate-CoA ligase (4CL) is paramount for optimizing production titers. This guide provides an objective comparison of different 4CL enzymes for this specific synthesis, supported by experimental data.

Introduction to 4-Coumarate-CoA Ligases (4CLs)

4-Coumarate-CoA ligases (EC 6.2.1.12) are a family of enzymes that play a pivotal role in the phenylpropanoid pathway.[1] They catalyze the ATP-dependent formation of a thioester bond between a carboxyl group of a hydroxycinnamic acid derivative and coenzyme A (CoA). While their primary substrate is typically p-coumaric acid, many 4CLs exhibit broad substrate specificity and can activate a range of related compounds, including dihydro-p-coumaric acid (also known as phloretic acid when not activated with CoA), the saturated analogue of p-coumaric acid. The resulting product, this compound, is a key precursor for the biosynthesis of dihydrochalcones and other valuable molecules.

In Vitro Efficiency Comparison of 4CL Enzymes

The catalytic efficiency of an enzyme is best described by its kinetic parameters, specifically the Michaelis constant (K_m_), catalytic constant (k_cat_), and the overall catalytic efficiency (k_cat_/K_m_). A lower K_m_ indicates a higher affinity for the substrate, while a higher k_cat_ signifies a faster turnover rate. The k_cat_/K_m_ ratio is the most informative parameter for comparing the efficiency of different enzymes.

Currently, detailed kinetic data for the ligation of dihydro-p-coumaric acid is limited in the scientific literature. However, a comprehensive study on the 4CLs from the liverwort Marchantia paleacea provides valuable insights.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
Mp4CL1 p-Coumaric acid93.991.451.54 x 10⁴[2]
Mp4CL1 Dihydro-p-coumaric acid289.200.832.87 x 10³[2]

As the data indicates, Mp4CL1 from Marchantia paleacea exhibits a significantly higher affinity and catalytic efficiency for its native substrate, p-coumaric acid, compared to dihydro-p-coumaric acid.[2] The K_m_ for dihydro-p-coumaric acid is approximately three times higher, and the catalytic efficiency is about 5.4-fold lower.[2] This suggests that while Mp4CL1 can utilize dihydro-p-coumaric acid, it is a less favored substrate.

In Vivo Production of this compound Derivatives

The ultimate measure of a 4CL's efficiency for a specific substrate is its performance within a living cellular factory. The synthesis of this compound is often a key step in the engineered biosynthesis of valuable downstream products like phloretin and its glycosides.

A recent study on the biosynthesis of phloretin and its C-glycosides in Escherichia coli successfully utilized a 4CL enzyme as part of a two-step pathway.[3] In this work, the first engineered E. coli strain produced phloretic acid (dihydro-p-coumaric acid) from tyrosine. A second strain then converted the supplied phloretic acid into phloretin, a reaction initiated by a 4CL. While the specific kinetic parameters of the 4CL used were not detailed in the context of dihydro-p-coumaric acid, the final product titers provide an indication of the in vivo efficiency.

4CL UsedHost OrganismPrecursorProductTiter (mg/L)Reference
4CL from Arabidopsis thaliana (At4CL)Escherichia coliPhloretic acidPhloretin12.8[3]
At4CLEscherichia coliPhloretic acidNothofagin (Phloretin 3'-C-glucoside)26.1[3]

Furthermore, studies on naringenin (B18129) biosynthesis in Saccharomyces cerevisiae have reported the formation of phloretic acid as a byproduct.[4] This occurs through the promiscuous action of an endogenous enoyl reductase on p-coumaroyl-CoA, which is produced by a heterologously expressed 4CL. This highlights that the choice of both the 4CL and the host organism can influence the flux towards this compound.

Experimental Protocols

In Vitro 4-Coumarate-CoA Ligase (4CL) Enzyme Assay

This protocol is adapted from the methods used for the characterization of Marchantia paleacea 4CLs.[2]

1. Reagents:

  • Tris-HCl buffer (200 mM, pH 7.5)

  • ATP solution (100 mM)

  • MgCl₂ solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • Dihydro-p-coumaric acid stock solutions (in DMSO or methanol) at various concentrations

  • Purified 4CL enzyme

2. Assay Mixture (200 µL final volume):

  • Tris-HCl buffer (to final concentration of 200 mM)

  • ATP (to final concentration of 5 mM)

  • MgCl₂ (to final concentration of 10 mM)

  • CoA (to final concentration of 0.5 mM)

  • Varying concentrations of dihydro-p-coumaric acid

  • Purified 4CL enzyme (e.g., 1-5 µg)

3. Procedure:

  • Prepare a master mix of the buffer, ATP, and MgCl₂.

  • Add the master mix and the substrate (dihydro-p-coumaric acid) to a microcentrifuge tube or a 96-well plate.

  • Initiate the reaction by adding the purified 4CL enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 10% acetic acid or by heat inactivation).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant for the formation of this compound using High-Performance Liquid Chromatography (HPLC).

4. HPLC Analysis:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Detection: Monitor the absorbance at the characteristic wavelength for the this compound thioester bond (typically around 330-340 nm).

  • Quantification: Use a standard curve of the purified this compound to quantify the product.

In Vivo Production of this compound Derivatives in E. coli

This protocol is a generalized workflow based on the principles of metabolic engineering for producing phloretin from phloretic acid.[3]

1. Strain Construction:

  • Select a suitable E. coli host strain (e.g., BL21(DE3)).

  • Clone the gene encoding the desired 4-coumarate-CoA ligase into an appropriate expression vector (e.g., a pET or pACYC series plasmid) under the control of an inducible promoter (e.g., T7 or arabinose-inducible promoter).

  • Co-express other necessary enzymes for the downstream pathway (e.g., chalcone (B49325) synthase for phloretin production).

2. Culture Conditions:

  • Grow the engineered E. coli strain in a suitable medium (e.g., LB or a defined minimal medium) at 37°C with shaking.

  • Induce protein expression at a specific cell density (e.g., OD₆₀₀ of 0.6-0.8) with the appropriate inducer (e.g., IPTG or L-arabinose).

  • Simultaneously, or after a period of induction, supplement the culture with the precursor, phloretic acid.

  • Continue the cultivation at a lower temperature (e.g., 20-30°C) for a defined period (e.g., 24-72 hours).

3. Product Extraction and Analysis:

  • Harvest the cells by centrifugation.

  • Extract the products from the culture supernatant and/or the cell pellet. For extracellular products, the supernatant can be extracted directly with an organic solvent (e.g., ethyl acetate). For intracellular products, cells need to be lysed first.

  • Analyze the extracted samples by HPLC or LC-MS to identify and quantify the final product (e.g., phloretin).

Visualizing the Pathway and Workflow

p_dihydrocoumaroyl_CoA_synthesis cluster_pathway Biochemical Pathway Dihydro-p-coumaric acid Dihydro-p-coumaric acid 4CL 4CL Dihydro-p-coumaric acid->4CL ATP ATP ATP->4CL CoA CoA CoA->4CL This compound This compound 4CL->this compound AMP + PPi AMP + PPi 4CL->AMP + PPi

Caption: Biosynthesis of this compound from dihydro-p-coumaric acid catalyzed by 4-coumarate-CoA ligase (4CL).

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Gene_Cloning 4CL Gene Cloning & Expression Protein_Purification Enzyme Purification Gene_Cloning->Protein_Purification Strain_Construction Construct Expression Strain (4CL + Pathway) Gene_Cloning->Strain_Construction Enzyme_Assay Kinetic Assay with Dihydro-p-coumaric Acid Protein_Purification->Enzyme_Assay Data_Analysis_vitro Determine Km, kcat, kcat/Km Enzyme_Assay->Data_Analysis_vitro Fermentation Cultivation & Induction with Precursor Feeding Strain_Construction->Fermentation Product_Analysis Extraction & Quantification (HPLC/LC-MS) Fermentation->Product_Analysis Data_Analysis_vivo Determine Titer, Yield, Productivity Product_Analysis->Data_Analysis_vivo

Caption: General experimental workflow for comparing the efficiency of different 4-coumarate-CoA ligases.

References

Navigating In Vivo Metabolite Dynamics: A Comparative Guide to Monitoring p-Dihydrocoumaroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the real-time, in vivo monitoring of metabolic pathways is crucial for optimizing the production of valuable compounds and understanding cellular processes. This guide provides a comparative analysis of methodologies for assessing the in vivo status of p-dihydrocoumaroyl-CoA, a key intermediate in the biosynthesis of various valuable natural products, including dihydrochalcones.

While a direct biosensor for this compound has not yet been described in the literature, its immediate precursor, p-coumaroyl-CoA, can be monitored in vivo using a genetically encoded biosensor. This approach provides an indirect but powerful tool for inferring and engineering the metabolic flux towards this compound. This guide compares the use of this biosensor to traditional analytical methods for pathway quantification.

Performance Comparison: Biosensor vs. Analytical Methods

The following table summarizes the quantitative and qualitative performance of the p-coumaroyl-CoA biosensor as an indirect method for monitoring this compound, compared to conventional analytical techniques that measure downstream products.

Featurep-Coumaroyl-CoA Biosensor (Indirect in vivo)Analytical Methods (HPLC, LC-MS) (Direct in vitro)
Analyte p-Coumaroyl-CoA (precursor)Downstream products (e.g., Phloretin, Naringenin)
Principle Transcriptional repression-based sensingChromatographic separation and mass-to-charge ratio
Output Signal Fluorescence intensity (e.g., GFP)Peak area/intensity
Temporal Resolution Real-time, dynamicEndpoint, static
Cellular State In vivo (living cells)In vitro (cell extracts)
Throughput High (suitable for screening)Low to medium
Dynamic Range Fold change in fluorescence (e.g., up to 21.4x)[1]Linear range of the instrument
Specificity High for p-coumaroyl-CoA over p-coumaric acid[2]High for specific downstream products
Quantification Semi-quantitative (relative)Quantitative (absolute)
Primary Application High-throughput screening, dynamic pathway regulationPrecise quantification of product titers

Signaling Pathway of the p-Coumaroyl-CoA Biosensor

The biosensor for p-coumaroyl-CoA operates on a transcriptional repression mechanism. The bacterial repressor protein, CouR, binds to specific operator sites engineered into a promoter, repressing the expression of a downstream reporter gene, such as Green Fluorescent Protein (GFP). When p-coumaroyl-CoA is present in the cell, it acts as a ligand, binding to CouR and causing a conformational change that releases it from the DNA. This derepression allows for the transcription of the reporter gene, resulting in a fluorescent signal that is proportional to the intracellular concentration of p-coumaroyl-CoA.[1][3]

p-Coumaroyl-CoA Biosensor Signaling Pathway cluster_no_ligand Low p-Coumaroyl-CoA cluster_with_ligand High p-Coumaroyl-CoA CouR CouR Operator Operator CouR->Operator binds GFP_Gene_off GFP Gene (OFF) Operator->GFP_Gene_off represses p-Coumaroyl-CoA p-Coumaroyl-CoA CouR_bound CouR-Ligand Complex p-Coumaroyl-CoA->CouR_bound binds CouR GFP_Gene_on GFP Gene (ON) Fluorescence Fluorescence GFP_Gene_on->Fluorescence produces

p-Coumaroyl-CoA Biosensor Mechanism.

Experimental Protocols

In Vivo Validation of the p-Coumaroyl-CoA Biosensor

This protocol is adapted from the work of Liu et al. (2022) for validating the biosensor in Saccharomyces cerevisiae.[1][2][3][4][5]

1. Strain Construction:

  • S. cerevisiae strains are engineered to express the components of the naringenin (B18129) biosynthesis pathway, which includes the production of p-coumaroyl-CoA.
  • The biosensor plasmid is constructed, containing the CouR repressor gene under a constitutive promoter and a reporter gene (e.g., GFP) under the control of a promoter with engineered CouR operator sites.
  • The biosensor plasmid is transformed into the production strains.

2. Cultivation and Induction:

  • Strains are cultivated in a suitable medium (e.g., Delft medium) in a 96-well plate for high-throughput analysis.
  • The biosynthesis of p-coumaroyl-CoA is induced by providing the precursor, p-coumaric acid, to the culture medium.

3. Fluorescence Measurement:

  • After a defined period of cultivation and induction (e.g., 7 hours), the fluorescence intensity of the cells is measured using a flow cytometer or a plate reader.
  • The mean fluorescence intensity (MFI) is calculated for the cell population.

4. Data Analysis:

  • The MFI of the biosensor-containing strain is compared to a control strain without the biosensor or with a non-functional biosensor to determine the fold-change in fluorescence.
  • Different strains with varying expression levels of the p-coumaroyl-CoA producing enzyme (4CL) and consuming enzyme (CHS) can be used to validate the biosensor's response to different intracellular concentrations of p-coumaroyl-CoA.[2]

Quantification of Downstream Products by HPLC

This is a general protocol for the quantification of dihydrochalcones or other downstream products from cell culture extracts.

1. Sample Preparation:

  • Yeast cultures are grown under conditions that promote the production of the target compounds.
  • A known volume of the culture is centrifuged to pellet the cells.
  • The supernatant can be analyzed for secreted products, and the cell pellet can be lysed (e.g., by bead beating or chemical lysis) to extract intracellular products.
  • An organic solvent (e.g., ethyl acetate (B1210297) or methanol) is used to extract the compounds of interest.
  • The extract is then dried and resuspended in a suitable solvent for HPLC analysis.

2. HPLC Analysis:

  • An HPLC system equipped with a C18 column is typically used for the separation of flavonoids and related compounds.
  • A gradient of two solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is used to elute the compounds from the column.
  • A UV-Vis or diode-array detector is used to detect the compounds as they elute, based on their absorbance at specific wavelengths.

3. Quantification:

  • A standard curve is generated using known concentrations of the pure compound of interest.
  • The peak area of the compound in the sample chromatogram is compared to the standard curve to determine its concentration.
  • The final titer is typically reported in mg/L of the culture.

Experimental Workflow Comparison

The following diagram illustrates the distinct workflows for the biosensor-based in vivo analysis and the analytical chemistry-based in vitro quantification.

Experimental Workflow Comparison cluster_biosensor Biosensor Workflow (In Vivo) cluster_analytical Analytical Chemistry Workflow (In Vitro) Strain_Eng Strain Engineering (Biosensor + Pathway) Cultivation Cultivation & Induction Strain_Eng->Cultivation Fluorescence_Meas Fluorescence Measurement (Flow Cytometry/Plate Reader) Cultivation->Fluorescence_Meas Data_Analysis_Bio Relative Quantification (Fold Change) Fluorescence_Meas->Data_Analysis_Bio Strain_Eng_AC Strain Engineering (Pathway) Cultivation_AC Cultivation & Production Strain_Eng_AC->Cultivation_AC Extraction Sample Extraction Cultivation_AC->Extraction HPLC_Analysis HPLC/LC-MS Analysis Extraction->HPLC_Analysis Data_Analysis_AC Absolute Quantification (Titer) HPLC_Analysis->Data_Analysis_AC

Comparison of experimental workflows.

Logical Relationship: Inferring this compound Levels

The concentration of this compound is directly dependent on the availability of its precursor, p-coumaroyl-CoA, and the activity of the enzyme Tsc13 which catalyzes the reduction. Therefore, by monitoring the p-coumaroyl-CoA pool, one can make inferences about the potential for this compound formation. Dynamic regulation of p-coumaroyl-CoA using the biosensor has been shown to influence the ratio of the desired product (naringenin) to the byproduct derived from this compound.[2]

Logical Relationship p-Coumaroyl-CoA_Pool p-Coumaroyl-CoA Pool Biosensor_Output Biosensor Output (Fluorescence) p-Coumaroyl-CoA_Pool->Biosensor_Output monitored by p-Dihydrocoumaroyl-CoA_Pool This compound Pool p-Coumaroyl-CoA_Pool->p-Dihydrocoumaroyl-CoA_Pool reduced by Tsc13_Activity Tsc13 Activity Tsc13_Activity->p-Dihydrocoumaroyl-CoA_Pool Downstream_Products Downstream Products (e.g., Phloretin) p-Dihydrocoumaroyl-CoA_Pool->Downstream_Products leads to

Inferring this compound levels.

References

Comparative Metabolic Profiling of Engineered Strains Producing Dihydrochalcones

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of engineered microbial strains designed for the production of dihydrochalcones, a class of plant secondary metabolites with significant commercial interest as antioxidants, antidiabetics, and sweeteners. We present a summary of production performance, detailed experimental methodologies, and visual representations of the engineered metabolic pathways to assist researchers in selecting and developing optimal production platforms.

Performance Comparison of Engineered Microbial Strains

The production of dihydrochalcones has been successfully demonstrated in both Saccharomyces cerevisiae and Escherichia coli. The following tables summarize the reported production titers for key dihydrochalcones and their derivatives in these engineered hosts.

Dihydrochalcone (B1670589) Production in Saccharomyces cerevisiae

S. cerevisiae has emerged as a robust chassis for the de novo production of phloretin (B1677691) and its glycosylated derivatives, achieving high titers through extensive metabolic engineering.

DihydrochalconeEngineered Strain DetailsProduction Titer (mg/L)Feeding StrategyReference
PhloretinOverexpression of p-coumaryl-CoA pathway enzymes, optimization of enzyme screening and strain engineering.287.2de novo[1]
Phlorizin (B1677692)Extension of the phloretin pathway with a glycosyltransferase.184.6de novo[1]
TrilobatinExtension of the phloretin pathway with a specific glycosyltransferase.103.1de novo[1]
NothofaginExtension of the phloretin pathway with decorating enzymes.164.5de novo[1]
PhloretinIntroduction of an artificial pathway with 4-coumaroyl-CoA ligase (4CL) and chalcone (B49325) synthase (CHS), and optimization of malonyl-CoA supply.619.5Fed with 3-(4-hydroxyphenyl) propanoic acid[2]
Naringenin DihydrochalconeAchieved through the extension of the phloretin pathway, exploiting substrate flexibility of flavonoid biosynthesis enzymes.Data not quantified in mg/Lde novo[3]
Dihydrochalcone Production in Escherichia coli

E. coli has also been engineered for dihydrochalcone production, primarily through bioconversion and stepwise fermentation strategies.

Dihydrochalcone/DerivativeEngineered Strain DetailsProduction Titer (mg/L)Feeding StrategyReference
PhloretinStepwise culture approach separating the synthesis of phloretic acid from the conversion to phloretin.12.8Stepwise culture[4][5]
Nothofagin (Phloretin 3'-C-glucoside)Stepwise culture with co-expression of a C-glycosyltransferase.26.1Stepwise culture[4][5]
Phloretin 3',5'-di-C-glucosideStepwise culture with co-expression of a C-glycosyltransferase.30.0Stepwise culture[4][5]
Phloretin 3'-C-arabinosideStepwise culture with co-expression of a C-glycosyltransferase.18.1Stepwise culture[4][5]

Engineered Biosynthetic Pathways

The production of dihydrochalcones in microorganisms relies on the heterologous expression of plant-derived biosynthetic genes. The core pathway to the key intermediate, phloretin, starts from the aromatic amino acid L-tyrosine.

De Novo Phloretin Biosynthesis Pathway in S. cerevisiae

This pathway illustrates the de novo synthesis of phloretin from L-tyrosine in engineered S. cerevisiae. Key modifications include the overexpression of enzymes to channel carbon flux towards p-coumaroyl-CoA and its subsequent reduction and condensation with malonyl-CoA.

Phloretin_Biosynthesis_SC cluster_pathway Engineered Phloretin Pathway Tyrosine L-Tyrosine pCoumaric_acid p-Coumaric Acid Tyrosine->pCoumaric_acid PAL/TAL pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_acid->pCoumaroyl_CoA 4CL pDihydrocoumaroyl_CoA p-Dihydrocoumaroyl-CoA pCoumaroyl_CoA->pDihydrocoumaroyl_CoA DBR/TSC13* Naringenin Naringenin (by-product) pCoumaroyl_CoA->Naringenin CHS Phloretin Phloretin pDihydrocoumaroyl_CoA->Phloretin CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Phloretin Malonyl_CoA->Naringenin

Engineered phloretin biosynthetic pathway in S. cerevisiae.

Experimental Protocols

Detailed and reproducible methodologies are critical for the successful metabolic profiling of engineered strains. Below are protocols for key experimental procedures.

Metabolite Quenching and Extraction from Yeast

This protocol is designed for the rapid quenching of metabolism and extraction of intracellular metabolites from Saccharomyces cerevisiae for metabolomic analysis.[6][7]

Materials:

  • Quenching solution: 60% (v/v) methanol/water, pre-cooled to -48°C.

  • Extraction solution: 60% (v/v) methanol/water, pre-cooled to -20°C.

  • Liquid nitrogen.

  • Centrifuge capable of reaching -9°C.

Procedure:

  • Rapidly withdraw a defined volume of cell culture from the bioreactor.

  • Immediately transfer the cell suspension into a tube containing 5 volumes of pre-cooled quenching solution.

  • Vortex the mixture vigorously for 2 seconds.

  • Centrifuge the quenched cells at 5,000 x g for 5 minutes at -9°C.

  • Discard the supernatant.

  • Resuspend the cell pellet in 1 mL of pre-cooled extraction solution.

  • Perform three rapid freeze-thaw cycles by alternating between liquid nitrogen and a 30°C water bath.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the intracellular metabolites for analysis.

Quantification of Dihydrochalcones by HPLC-UV

This method provides a robust protocol for the quantification of dihydrochalcones such as phloretin and phlorizin from microbial culture supernatants.

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Phloretin and phlorizin analytical standards.

  • 0.22 µm syringe filters.

Procedure:

  • Sample Preparation:

    • Centrifuge the microbial culture at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 280 nm.

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: Linear gradient from 90% to 10% B

      • 35-40 min: 10% B

  • Quantification:

    • Prepare a series of standard solutions of phloretin and phlorizin of known concentrations.

    • Generate a standard curve by plotting the peak area against the concentration for each standard.

    • Quantify the dihydrochalcones in the samples by comparing their peak areas to the standard curve.

Experimental Workflow

The development and analysis of engineered microbial strains for dihydrochalcone production typically follows a structured workflow, from strain construction to metabolite analysis.

Experimental_Workflow Strain_Construction Strain Construction (Gene Integration/Overexpression) Cultivation Microbial Cultivation (Shake Flask / Bioreactor) Strain_Construction->Cultivation Sampling Sample Collection Cultivation->Sampling Quenching Metabolism Quenching Sampling->Quenching Extraction Metabolite Extraction (Intracellular / Extracellular) Quenching->Extraction Analysis Metabolite Analysis (HPLC / LC-MS) Extraction->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

General workflow for metabolic profiling of engineered strains.

References

Assessing the Purity of Enzymatically Synthesized p-Dihydrocoumaroyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of p-dihydrocoumaroyl-CoA is a crucial step in the production of various bioactive compounds. Ensuring the purity of this intermediate is paramount for accurate downstream applications, ranging from in vitro enzyme assays to the development of novel therapeutics. This guide provides a comprehensive comparison of analytical methods for assessing the purity of enzymatically synthesized this compound, complete with supporting experimental data and detailed protocols.

Primary Purity Assessment Methods: HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable techniques for determining the purity of acyl-CoA esters like this compound.[1] They offer high resolution and sensitivity for separating the target compound from potential impurities.

Comparison of HPLC and LC-MS/MS
ParameterHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance of the adenine (B156593) ring in Coenzyme A.[1]Separation based on polarity, detection based on mass-to-charge ratio, offering higher specificity.
Sensitivity Good, typically in the picomole range.Excellent, capable of detecting femtomole quantities.[2]
Specificity Moderate, co-elution with impurities having similar retention times can occur.High, provides structural information and can distinguish between isobaric compounds.
Quantitative Accuracy High, with proper calibration.Very high, especially with the use of an internal standard.[3]
Common Impurities Detected Unreacted starting materials (p-dihydrocoumaric acid, Coenzyme A), ATP, AMP, and potential side-products.Same as HPLC, with the added ability to identify unexpected adducts or degradation products.
Instrumentation Widely available in most research laboratories.More specialized and expensive instrumentation required.
Experimental Protocols

Sample Preparation (General)

A critical first step for accurate analysis is the rapid quenching of the enzymatic reaction and efficient extraction of this compound.

  • Quenching: Stop the enzymatic reaction by adding an acid, such as trichloroacetic acid or perchloric acid, to a final concentration of 5-10%.

  • Centrifugation: Pellet the precipitated protein by centrifugation at 4°C.

  • Extraction: The supernatant containing this compound can be directly analyzed or further purified.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples and to remove interfering substances, a C18 SPE cartridge can be used.[1]

    • Condition the cartridge with methanol (B129727), followed by water.

    • Load the sample supernatant.

    • Wash with a low percentage of organic solvent (e.g., 5% methanol in water).

    • Elute this compound with a higher concentration of organic solvent (e.g., 80% methanol).

  • Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for injection.[1]

HPLC-UV Protocol (Adapted from similar acyl-CoA analyses)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-35 min: Return to 5% B and re-equilibrate.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).

  • Quantification: Purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.[4]

LC-MS/MS Protocol (Adapted from similar acyl-CoA analyses)

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient will need to be optimized, but a typical starting point would be a linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor and product ion pairs for this compound need to be determined by infusing a standard. The precursor ion will be the protonated molecule [M+H]+.

Alternative Purity Assessment Methods

While HPLC and LC-MS are the primary methods, other techniques can provide complementary information on the purity and identity of the synthesized this compound.

Comparison of Alternative Methods
MethodPrincipleAdvantagesDisadvantages
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in a capillary filled with an electrolyte.[6]High separation efficiency, small sample volume, rapid analysis times.[6]Lower sensitivity compared to LC-MS, can be less robust for complex matrices.
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the sample.Simple, rapid, and readily available instrumentation.Low specificity, cannot distinguish between different CoA esters or impurities that absorb at similar wavelengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.[7]Unambiguous structure elucidation, can identify and quantify impurities without the need for reference standards.[7]Low sensitivity, requires relatively large amounts of pure sample, expensive instrumentation.
Experimental Protocols

Capillary Electrophoresis (CE) Protocol (General for Acyl-CoAs)

  • Capillary: Fused-silica capillary.

  • Buffer: Phosphate or borate (B1201080) buffer at a pH that ensures the analytes are charged.

  • Voltage: Applied voltage will depend on the capillary length and buffer composition.

  • Detection: UV detection at 260 nm.

  • Analysis: The purity is assessed by comparing the peak area of this compound to the total peak area.

UV-Vis Spectrophotometry Protocol

  • Dilute the sample in a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Scan the absorbance from 200 to 400 nm.

  • This compound should exhibit a characteristic absorbance maximum around 260 nm due to the adenine moiety of CoA. A secondary peak, characteristic of the p-dihydrocoumaroyl moiety, may be observed at a longer wavelength.

  • Purity can be estimated by comparing the absorbance spectrum to that of a known standard. The presence of other peaks may indicate impurities. The concentration can be calculated using the Beer-Lambert law (A = εbc), provided the molar extinction coefficient (ε) is known. The extinction coefficient for p-coumaroyl-CoA is approximately 21,000 M⁻¹cm⁻¹ at 333 nm.[8] A similar value can be expected for this compound, although it should be determined experimentally for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Sample Preparation: The sample should be of high concentration and dissolved in a deuterated solvent (e.g., D₂O).

  • Spectra Acquisition: Acquire 1D ¹H NMR and 2D correlation spectra (e.g., COSY, HSQC) to assign the proton and carbon signals of this compound.

  • Purity Assessment: The presence of signals that do not correspond to this compound indicates impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity by integrating the signals of the analyte relative to a certified internal standard.[4]

Visualizing the Workflow and Pathways

Enzymatic Synthesis and Purity Assessment Workflow

Workflow for Purity Assessment of this compound cluster_synthesis Enzymatic Synthesis cluster_analysis Purity Assessment pDCA p-Dihydrocoumaric Acid Ligase Acyl-CoA Ligase pDCA->Ligase CoA Coenzyme A CoA->Ligase ATP ATP ATP->Ligase pDCCoA_syn This compound (Crude) Ligase->pDCCoA_syn AMP_PPi AMP + PPi Ligase->AMP_PPi Quenching Reaction Quenching pDCCoA_syn->Quenching Extraction Extraction / SPE Quenching->Extraction Analysis Analytical Method Extraction->Analysis HPLC HPLC-UV Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS CE Capillary Electrophoresis Analysis->CE NMR NMR Analysis->NMR UVVis UV-Vis Analysis->UVVis Data Data Analysis & Purity Calculation HPLC->Data LCMS->Data CE->Data NMR->Data UVVis->Data

Caption: Workflow from enzymatic synthesis to purity analysis of this compound.

Phenylpropanoid Biosynthesis Pathway Context

Simplified Phenylpropanoid Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCoumaric p-Coumaric Acid FourCL 4CL pCoumaric->FourCL pCoumaroylCoA p-Coumaroyl-CoA Flavonoids Flavonoids, Stilbenes, etc. pCoumaroylCoA->Flavonoids CCR CCR pCoumaroylCoA->CCR pDHCoumaroylCoA This compound Lignans Lignans, Lignin pDHCoumaroylCoA->Lignans PAL->Cin C4H->pCoumaric FourCL->pCoumaroylCoA CCR->pDHCoumaroylCoA

Caption: Biosynthetic context of this compound in the phenylpropanoid pathway.

References

The Pivotal Role of p-Dihydrocoumaroyl-CoA: A Functional Comparison Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic crossroads of plant secondary metabolism, this guide offers a comparative functional analysis of p-dihydrocoumaroyl-CoA across various plant species. We explore its central role in the biosynthesis of economically and ecologically important compounds, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to support researchers, scientists, and drug development professionals.

This compound, a key thioester intermediate, sits (B43327) at a crucial juncture in the phenylpropanoid pathway, directing carbon flux towards distinct classes of secondary metabolites. While its precursor, p-coumaroyl-CoA, is more extensively studied as the entry point for flavonoids and a major precursor for lignin (B12514952), the reduction of p-coumaroyl-CoA to this compound opens a gateway to the biosynthesis of dihydrochalcones, a class of compounds with significant pharmaceutical and agricultural interest. This guide provides a comparative overview of the functional significance of this metabolic branch point in different plant species.

Quantitative Data Summary

The functional divergence of this compound metabolism is evident in the varying accumulation of its downstream products and the kinetic properties of the enzymes involved. The following tables summarize key quantitative data from studies on different plant species.

Plant SpeciesCompound ClassKey CompoundsConcentration/ContentTissueReference
Malus domestica (Apple)DihydrochalconesPhloridzin, PhloretinPhloridzin: up to 14.36 mg/100mg (leaves), 0.63 mg/100mg (fruits)Leaves, Fruits, Bark[1]
Malus sikkimensis (Indian crabapple)DihydrochalconesPhloridzin, PhloretinPhloridzin: 12-13 mg/100 mg (bark and leaves)Bark, Leaves, Fruits[1]
Oryza sativa (Rice)Ligninp-coumaroylated ligninWild-type levels significantly reduced in ospmt mutantsStems[2][3]
Brachypodium distachyonLigninp-coumaroylated ligninWild-type levels reduced to <0.5% in Bdpmt-1 mutantStems[4]

Table 1: Concentration of Key Downstream Products of this compound Metabolism in Different Plant Species. This table highlights the significant variation in the accumulation of dihydrochalcones in Malus species compared to the utilization of the related p-coumaroyl-CoA for lignin acylation in grasses.

EnzymePlant SpeciesSubstrateKm (µM)Vmax (relative units)Reference
Chalcone (B49325) Synthase (CHS)Cyclosorus parasiticusp-coumaroyl-CoA10.5 ± 1.2100%[5]
Chalcone Synthase (CHS)Cyclosorus parasiticuscaffeoyl-CoA15.3 ± 1.885%[5]
Chalcone Synthase (CHS)Petroselinum hortensep-coumaroyl-CoA1.6-[6]
Chalcone Synthase (CHS)Petroselinum hortenseButyryl-CoA1.8-[6]
Chalcone Synthase (CHS)Petroselinum hortenseHexanoyl-CoA1.5-[6]

Table 2: Kinetic Parameters of Chalcone Synthase (CHS) with Different Substrates. While direct kinetic data for CHS with this compound is limited in comparative studies, the data for its precursor, p-coumaroyl-CoA, and other substrates across different species illustrates the enzyme's substrate promiscuity, which is a key factor in the evolution of diverse metabolic pathways.

Metabolic Pathways and Regulatory Networks

The metabolic fate of this compound is determined by the enzymatic machinery present in a particular plant species. The following diagrams illustrate the key pathways and their logical relationships.

Phenylpropanoid_Pathway cluster_general General Phenylpropanoid Pathway cluster_dihydrochalcone Dihydrochalcone (B1670589) Biosynthesis (e.g., Malus) cluster_flavonoid Flavonoid Biosynthesis cluster_lignin Lignin Biosynthesis (e.g., Grasses) Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL This compound This compound p-Coumaroyl-CoA->this compound HCTR Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS p-Coumaroylated Lignin p-Coumaroylated Lignin p-Coumaroyl-CoA->p-Coumaroylated Lignin PMT + Monolignols Phloretin Phloretin This compound->Phloretin CHS + CHI Phloridzin Phloridzin Phloretin->Phloridzin UGT Flavonoids Flavonoids Naringenin Chalcone->Flavonoids Monolignols Monolignols

Figure 1. Simplified overview of the metabolic fate of p-coumaroyl-CoA and this compound in different plant lineages.

Experimental_Workflow Plant Tissue Plant Tissue Extraction Extraction Plant Tissue->Extraction Grinding in liquid N2, addition of extraction buffer Derivatization Derivatization Extraction->Derivatization Fluorescent labeling (e.g., chloroacetaldehyde) LC-MS/MS Analysis LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis Separation and Detection Quantification Quantification LC-MS/MS Analysis->Quantification Comparison to standards

Figure 2. General experimental workflow for the quantification of acyl-CoA esters in plant tissues.

Experimental Protocols

Accurate quantification and functional characterization are paramount to understanding the comparative roles of this compound. Below are detailed methodologies for key experiments.

Quantification of Acyl-CoA Esters in Plant Tissues

This protocol is adapted from methods described for the sensitive quantification of acyl-CoA esters.[7][8]

1. Extraction:

  • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

  • To approximately 100 mg of powdered tissue, add 1 ml of extraction buffer (e.g., 2.5% (w/v) trichloroacetic acid in a phosphate (B84403) buffer).

  • Include an internal standard (e.g., a non-native acyl-CoA) for accurate quantification.

  • Vortex vigorously and incubate on ice for 15 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoA esters.

2. Derivatization (for fluorescence detection):

  • To the supernatant, add a derivatizing agent such as chloroacetaldehyde (B151913) to form fluorescent etheno-derivatives.

  • Incubate the mixture under conditions optimized for the specific derivatizing agent (e.g., 80°C for 20 minutes).

3. LC-MS/MS Analysis:

  • Separate the derivatized or underivatized acyl-CoA esters using reverse-phase high-performance liquid chromatography (HPLC) with an appropriate column (e.g., C18).

  • Employ a gradient elution program with solvents such as acetonitrile (B52724) and water containing a low concentration of an ion-pairing agent (for underivatized CoAs) or a simple acidic modifier.

  • Detect and quantify the acyl-CoA esters using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Enzyme Assay for Hydroxycinnamoyl-CoA Reductase (HCTR)

This generalized protocol is based on assays for similar reductase enzymes.

1. Enzyme Extraction:

  • Homogenize fresh or frozen plant tissue in a suitable extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors and reducing agents like DTT).

  • Centrifuge the homogenate to remove cell debris and obtain a crude protein extract.

  • For cleaner assays, the enzyme can be partially purified using techniques like ammonium (B1175870) sulfate (B86663) precipitation or chromatography.

2. Assay Mixture:

  • Prepare a reaction mixture containing:

    • Buffer (e.g., potassium phosphate buffer, pH 7.0)

    • NADPH as the reducing co-factor

    • p-Coumaroyl-CoA as the substrate

    • The enzyme extract

3. Reaction and Detection:

  • Initiate the reaction by adding the enzyme extract.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Alternatively, the reaction can be stopped at different time points, and the product (this compound) can be quantified by HPLC or LC-MS/MS.

4. Calculation of Enzyme Activity:

  • Calculate the rate of NADPH consumption using its molar extinction coefficient (6.22 mM-1 cm-1 at 340 nm).

  • Express the enzyme activity in units such as nmol/min/mg of protein.

Functional Divergence in Different Plant Lineages

The metabolic pathways branching from this compound exhibit significant divergence across the plant kingdom, reflecting distinct evolutionary pressures and ecological adaptations.

Dihydrochalcone Biosynthesis in Rosaceae

In members of the Rosaceae family, particularly in the genus Malus (apples), the reduction of p-coumaroyl-CoA to this compound is a committed step in the biosynthesis of dihydrochalcones.[9][10] These compounds, such as phloridzin and phloretin, accumulate to high levels in various tissues and play crucial roles in plant defense against pathogens and herbivores. Phloridzin, for instance, is a potent feeding deterrent. The presence of a highly active hydroxycinnamoyl-CoA reductase (HCTR) funnels the metabolic flux towards this pathway, making it a defining feature of apple biochemistry.

Lignin Acylation in Grasses

In contrast, in grasses such as rice (Oryza sativa) and Brachypodium distachyon, the related precursor p-coumaroyl-CoA is utilized for a different purpose: the acylation of monolignols, the building blocks of lignin.[2][3][4] An enzyme called p-coumaroyl-CoA:monolignol transferase (PMT) attaches p-coumarate to monolignols before their polymerization into lignin. This process results in lignin that is decorated with p-coumarate esters, which is a characteristic feature of grass cell walls and is thought to influence their digestibility and processing for biofuels. Disruption of PMT genes in rice leads to a drastic alteration in lignin composition, highlighting the functional importance of this pathway in grasses.[2]

Stress Response and Phenylpropanoid Metabolism

The phenylpropanoid pathway, including the branch leading to this compound, is highly responsive to various biotic and abiotic stresses. Comparative transcriptomic studies in different plant species have revealed that genes encoding key enzymes of this pathway are often upregulated upon stress, leading to the accumulation of protective secondary metabolites.

For example, in grapevine (Vitis vinifera), drought stress induces the expression of genes involved in the biosynthesis of resveratrol (B1683913) and flavonoids.[11] In tomato (Solanum lycopersicum) and Sophora alopecuroides, salt stress leads to significant changes in the expression of phenylpropanoid biosynthesis genes and the accumulation of related metabolites.[12][13] While these studies often focus on the broader phenylpropanoid pathway, the differential regulation of genes at key branch points, such as the one leading to this compound, likely contributes to the specific metabolic responses of different species to environmental challenges.

Conclusion

The functional comparison of this compound across different plant species reveals a fascinating story of metabolic evolution and adaptation. From serving as a dedicated precursor for defense compounds in apples to being a side-branch of the major lignin biosynthetic pathway in grasses, the fate of this metabolite is intricately linked to the specific ecological niche and physiological needs of the plant. Future research focusing on the comparative characterization of the enzymes that produce and consume this compound in a wider range of plant species will further illuminate the evolutionary diversification of plant secondary metabolism and provide valuable targets for metabolic engineering in agriculture and medicine.

References

Safety Operating Guide

Prudent Disposal of p-Dihydrocoumaroyl-CoA: A Guide to Laboratory Safety and Chemical Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized reagents like p-dihydrocoumaroyl-CoA are paramount to ensuring a safe and compliant laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is essential, treating the compound as potentially hazardous. This guide provides a procedural framework for the safe disposal of this compound, drawing upon best practices for handling related chemical structures and thioester compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[1]

  • Lab Coat: A lab coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water.[2]

  • Eye Contact: Flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so.[1][2]

  • Ingestion: If swallowed, rinse the mouth with water. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical advice.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines a general procedure for the disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Segregate waste containing this compound from other waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and solutions.

  • Waste Containment:

    • Collect this compound waste in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with organic compounds. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

    • The label should clearly state "Hazardous Waste" and include the chemical name "this compound."

  • Neutralization (Optional and for Advanced Users):

    • Thioesters can be hydrolyzed to the corresponding carboxylic acid and thiol.[3][4] This may be a viable neutralization step in some cases, but it should only be performed by trained personnel and with the approval of your institution's EHS department. The resulting products would still need to be disposed of as hazardous waste.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials, such as strong oxidizing agents.[1]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.

Quantitative Data for Hazard Assessment

Data PointDescriptionImportance in Disposal Planning
LD50 (Oral, Dermal) The amount of a substance that is lethal to 50% of a test population.Indicates the acute toxicity of the compound and informs the level of caution required during handling and disposal.
Occupational Exposure Limits (OELs) The upper acceptable concentration of a hazardous substance in the workplace air for a particular material and route of exposure.Determines the need for engineering controls (e.g., fume hood) and respiratory protection during handling and disposal.
Flash Point The lowest temperature at which a liquid can form an ignitable mixture in air.Informs about the flammability hazard and the need for storage away from ignition sources.
Decomposition Temperature The temperature at which the chemical begins to break down.Indicates the thermal stability of the compound and potential for hazardous decomposition products.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing a safety-first approach.

A Start: this compound Waste Generation B Is a specific SDS available? A->B C Follow SDS-specific disposal instructions. B->C Yes D Treat as Hazardous Waste. B->D No E Wear appropriate PPE (Gloves, Eye Protection, Lab Coat). C->E D->E F Segregate and collect in a labeled, sealed container. E->F G Store in designated hazardous waste area. F->G H Contact Institutional EHS for disposal. G->H I Disposal Complete H->I

Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting personnel and the environment. Always prioritize safety and consult with your institution's safety professionals when handling any chemical for which complete hazard information is not available.

References

Essential Safety and Handling Protocols for p-Dihydrocoumaroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides critical safety and logistical information for the management of p-dihydrocoumaroyl-CoA in a laboratory setting.

Chemical Identifier:

  • Compound: this compound

  • Molecular Formula: C30H40N7O18P3S

  • Molecular Weight: 911.66 g/mol [1]

Immediate Safety Information

Potential Hazards:

  • The phenolic structure suggests potential for skin and eye irritation. Phenols can be corrosive and toxic, with some having the ability to cause severe burns that may not be immediately painful.[2][3]

  • Systemic toxicity is a concern with phenols, as they can be absorbed through the skin.[2]

  • Acyl-CoA esters are often present in small quantities in biological samples and are crucial for various metabolic processes.[4][5] While not typically highly reactive, they should be handled with care to maintain their integrity.

  • Accumulation of p-coumaroyl-CoA, a related compound, has been shown to be toxic to yeast, suggesting that high concentrations of similar compounds might pose cellular toxicity risks.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[7][8][9]Protects against potential splashes of solutions containing the compound.
Hand Protection Double-layered nitrile gloves or thicker neoprene/butyl rubber gloves.[2][7][9]Provides protection against incidental contact. For concentrated solutions, more robust gloves are recommended. Gloves should be changed frequently.
Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes.[7][8]Prevents skin contact with spills. For larger quantities or where splashing is likely, a chemically resistant apron is advised.[2][7]
Respiratory Protection Not generally required if handled in a fume hood.A fit-tested respirator may be necessary for large spills or if engineering controls are not available.[8]
Operational Plan: Handling and Storage

Engineering Controls:

  • All handling of this compound, especially stock solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols.[7][8]

Handling Procedures:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible.[2][10] It is also recommended to have a spill kit readily available.[8][9]

  • Weighing and Reconstitution: If working with a solid form, carefully weigh the required amount in the fume hood. When reconstituting, add the solvent slowly to avoid splashing.

  • Experimental Use: When using solutions of this compound, keep containers closed when not in use. Avoid contact with skin and eyes.[10]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[10]

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Protect from light and moisture.[7]

  • Recommended storage temperature should be confirmed with the supplier, but for similar compounds, storage at -20°C is common.[11]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all solutions and contaminated materials (e.g., gloves, pipette tips, paper towels) in a designated, clearly labeled, and sealed hazardous waste container.[7]

  • Do Not: Do not dispose of this chemical down the drain or mix it with other types of waste.[7]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures

Skin Contact:

  • Immediately remove all contaminated clothing.[2][9]

  • Flush the affected area with copious amounts of water for at least 15 minutes.[9]

  • For phenol-related exposures, treatment with polyethylene (B3416737) glycol (PEG 300 or 400) is often recommended after initial water flushing.[2][3]

  • Seek immediate medical attention.[2][9]

Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[10]

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion:

  • Do not induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.[10]

Visualized Workflows

The following diagrams illustrate the standard operational and emergency response workflows for handling this compound.

G prep Preparation - Verify fume hood function - Assemble PPE - Locate safety equipment handling Handling in Fume Hood - Weighing - Reconstitution - Aliquoting prep->handling experiment Experimental Use - Add to reaction - Incubation handling->experiment cleanup Post-Experiment Cleanup - Decontaminate work area - Wash hands experiment->cleanup disposal Waste Disposal - Collect all contaminated materials - Store in labeled hazardous waste container cleanup->disposal end End of Procedure disposal->end

Caption: Standard operational workflow for handling this compound.

G exposure Chemical Exposure Occurs (Skin, Eye, Inhalation) remove Remove from Exposure - Move to fresh air - Remove contaminated clothing exposure->remove decontaminate Decontaminate - Flush with water (15+ min) - Use safety shower/eyewash remove->decontaminate seek_help Seek Medical Attention - Call emergency services - Provide SDS/chemical info decontaminate->seek_help report Report Incident - Inform supervisor - Complete incident report seek_help->report

Caption: Emergency response plan for chemical exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.